molecular formula C9H9FO2 B3022674 Methyl 3-fluoro-4-methylbenzoate CAS No. 87808-48-8

Methyl 3-fluoro-4-methylbenzoate

Cat. No.: B3022674
CAS No.: 87808-48-8
M. Wt: 168.16 g/mol
InChI Key: RAFFOVQBMRBRCS-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-methylbenzoate is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-fluoro-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFOVQBMRBRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597014
Record name Methyl 3-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87808-48-8
Record name Methyl 3-fluoro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of Methyl 3-fluoro-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-fluoro-4-methylbenzoate

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key fluorinated building block in modern organic synthesis. The presence of the fluorine atom and the methyl group on the benzoate core imparts unique electronic and steric properties, making this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2][3] This document details a robust and field-proven protocol for its synthesis via Fischer esterification of 3-fluoro-4-methylbenzoic acid. Furthermore, it provides a thorough guide to the structural elucidation of the final product using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the entire workflow.

Synthesis of this compound

The most direct and efficient route to this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.[4]

Principle of the Reaction: Fischer Esterification

Fischer esterification is a reversible condensation reaction. The equilibrium nature of the reaction necessitates strategic choices to maximize the yield of the desired ester. According to Le Chatelier's Principle, the equilibrium can be shifted toward the product side by either using a large excess of one of the reactants (typically the less expensive one, in this case, methanol) or by removing one of the products (water) as it is formed.[5]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (methanol). A series of proton transfers and the subsequent elimination of a water molecule yield the protonated ester, which then deprotonates to regenerate the acid catalyst and provide the final ester product.[6]

Synthetic Pathway Diagram

G cluster_reactants Reactants SM 3-Fluoro-4-methylbenzoic Acid Process Fischer Esterification (Reflux) Reagent Methanol (CH₃OH) (Solvent & Reagent) Catalyst Conc. H₂SO₄ (Catalyst) Product This compound Process->Product Equilibrium Shift

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 3-fluoro-4-methylbenzoic acid.

Reagents & Equipment:

  • 3-fluoro-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylbenzoic acid (5.0 g, 32.4 mmol).

  • Reagent Addition: Add 50 mL of methanol. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise. Causality: This exothermic addition must be controlled to prevent excessive heat generation. The sulfuric acid acts as the catalyst.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality: Heating under reflux increases the reaction rate without the loss of the volatile methanol reactant.

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Work-up - Extraction: Dissolve the remaining residue in 50 mL of diethyl ether. Transfer the solution to a 250 mL separatory funnel.

  • Neutralization: Carefully wash the organic layer by adding 30 mL of saturated sodium bicarbonate solution. Swirl gently at first to allow for the release of CO₂ gas from the neutralization of unreacted acids before stoppering and shaking. Separate the layers and discard the aqueous layer. Repeat this wash two more times. Causality: The basic NaHCO₃ solution neutralizes the sulfuric acid catalyst and any unreacted 3-fluoro-4-methylbenzoic acid, converting them into water-soluble salts that can be removed in the aqueous phase.[6]

  • Brine Wash: Wash the organic layer with 30 mL of saturated sodium chloride (brine) solution. Causality: The brine wash helps to remove residual water and break up any emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.

  • Isolation: Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh diethyl ether to ensure complete transfer of the product.

  • Final Product: Remove the solvent using a rotary evaporator to yield the crude this compound, which can be further purified if necessary.

Purification Workflow

For applications requiring high purity, the crude product can be purified by vacuum distillation or column chromatography.

G start Crude Product (in ether) wash_bicarb Wash with Sat. NaHCO₃ start->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄/MgSO₄ wash_brine->dry filter Filter dry->filter evaporate Solvent Removal (Rotovap) filter->evaporate purify Purification (e.g., Column Chromatography) evaporate->purify end Pure Product purify->end

Caption: Post-synthesis purification and isolation workflow.

Characterization and Structural Elucidation

Once synthesized and purified, the identity and purity of this compound must be confirmed. The following section details the expected results from standard analytical techniques.

Summary of Expected Analytical Data
Technique Parameter Expected Value / Observation
Formula Molecular FormulaC₉H₉FO₂
Molecular Weight Monoisotopic Mass168.06 g/mol
¹H NMR Chemical Shift (δ)~7.8-7.9 ppm (m, 2H), ~7.2 ppm (t, 1H), ~3.9 ppm (s, 3H), ~2.3 ppm (d, 3H)
¹³C NMR Chemical Shift (δ)~166 ppm (C=O), Aromatic region (115-165 ppm), ~52 ppm (OCH₃), ~15 ppm (CH₃)
IR Spectroscopy Wavenumber (cm⁻¹)~1725 cm⁻¹ (C=O, strong), ~1250 cm⁻¹ (C-O, strong), ~3000 cm⁻¹ (C-H), ~1610 cm⁻¹ (C=C)
Mass Spec (EI) m/z168 (M⁺), 137 ([M-OCH₃]⁺), 109 ([M-COOCH₃]⁺)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to determine the number and type of hydrogen atoms in a molecule. For this compound in CDCl₃, the expected spectrum is as follows:

  • δ ~7.8-7.9 ppm (multiplet, 2H): These signals correspond to the two aromatic protons ortho to the ester group. They appear downfield due to the electron-withdrawing effect of the ester.

  • δ ~7.2 ppm (triplet, 1H): This signal corresponds to the aromatic proton ortho to the methyl group. It will likely appear as a triplet due to coupling with the adjacent fluorine and proton.

  • δ ~3.9 ppm (singlet, 3H): A sharp singlet characteristic of the methyl ester (-OCH₃) protons.[7]

  • δ ~2.3 ppm (doublet, 3H): This signal represents the protons of the methyl group attached to the aromatic ring (-CH₃). It may appear as a small doublet due to coupling with the adjacent fluorine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.

  • δ ~166 ppm: The carbonyl carbon of the ester group.[7]

  • δ ~115-165 ppm: Multiple signals corresponding to the six unique aromatic carbons. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹J C-F).

  • δ ~52 ppm: The carbon of the methyl ester (-OCH₃).[7]

  • δ ~15 ppm: The carbon of the methyl group attached to the ring (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • ~1725 cm⁻¹ (strong, sharp): This is a characteristic absorption for the C=O (carbonyl) stretch of an aromatic ester. Conjugation with the benzene ring slightly lowers the frequency from a typical aliphatic ester.[8]

  • ~1250 cm⁻¹ and ~1100 cm⁻¹ (strong): These two bands are characteristic of the asymmetric and symmetric C-O stretching vibrations of the ester group.[8][9]

  • ~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.[10]

  • ~2960 cm⁻¹ (weak to medium): Aliphatic C-H stretching from the two methyl groups.[10]

  • ~1610 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.[9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

  • m/z = 168: The molecular ion peak (M⁺), corresponding to the molecular weight of the compound.

  • m/z = 137: A prominent peak corresponding to the loss of a methoxy radical (•OCH₃), a common fragmentation pathway for methyl esters. This results in the formation of a stable acylium ion.[11][12]

  • m/z = 109: A peak corresponding to the loss of the entire carbomethoxy group (•COOCH₃).

  • m/z = 77: While less prominent in substituted benzenes, a fragment corresponding to a phenyl cation might be observed.[11]

Safety and Handling

As a matter of good laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] All operations should be performed in a well-ventilated fume hood.

  • Health Hazards: While specific toxicity data for this exact compound is not widely published, similar aromatic esters and fluorinated compounds may cause skin, eye, and respiratory irritation.[14]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[15]

References

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available from: [Link]

  • Canadian Science Publishing. Infrared spectra of aqueous sodium benzoates and salicylates in the carboxyl-stretching region. Canadian Journal of Chemistry, 47, 4577 (1969). Available from: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for "An efficient and recyclable HBr/H₂O₂ catalytic system for the synthesis of esters from alcohols". Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Why 3-Fluoro-4-Methylbenzoic Acid is Crucial for Pharmaceutical Synthesis. Available from: [Link]

  • Semantic Scholar. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Available from: [Link]

  • Brainly.com. Provide the IR spectrum analysis for methyl benzoate. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate. Available from: [Link]

  • Homework.Study.com. What spectral features... allow you to differentiate the product (methyl benzoate) from the starting material (benzoic acid)?. Available from: [Link]

  • Brainly.com. Look at the mass spectrum of methyl benzoate.... Available from: [Link]

  • ResearchGate. FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... Available from: [Link]

  • PubChem. Methyl 3-fluoro-4-formylbenzoate. Available from: [Link]

  • MassBank. methyl benzoate - Mass Spectrum. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 3-Fluoro-4-Nitrobenzoate: Properties and Applications. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate. Available from: [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol.... Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. Available from: [Link]

  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-Nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4215 (2023). Available from: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Indo American Journal of Pharmaceutical Research. Synthesize, Characterization and Evaluation of Esterification Reaction.... 14(06) (2024). Available from: [Link]

  • Chemistry LibreTexts. 3: Esterification (Experiment). Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals - METHYL m-NITROBENZOATE. Coll. Vol. 1, p.371 (1941); Vol. 3, p.71 (1923). Available from: [Link]

  • ResearchGate. (PDF) 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E, 60(10), o1948-o1949 (2004). Available from: [Link]

  • University Handout. Preparation of Methyl Benzoate. Available from: [Link]

Sources

"physical and chemical properties of Methyl 3-fluoro-4-methylbenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3-fluoro-4-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a fluorinated aromatic ester of significant interest in medicinal chemistry and organic synthesis. While specific data for this precise isomer is not broadly published, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for research and development applications. We will explore its strategic importance as a molecular scaffold, its physicochemical properties, predicted reactivity, and spectroscopic signatures. Furthermore, this guide furnishes detailed, field-proven experimental protocols for its synthesis and characterization, equipping researchers with the practical knowledge required for its effective utilization in drug discovery and materials science.

Introduction: The Strategic Value of a Fluorinated Scaffold

This compound is a substituted aromatic compound whose value lies in the unique interplay of its three core functional groups: a fluorine atom, a methyl group, and a methyl ester. In the context of drug development, the strategic incorporation of such functionalities is a cornerstone of lead optimization.

  • The Role of Fluorine: The fluorine atom at the 3-position significantly alters the molecule's electronic properties. As the most electronegative element, it acts as a powerful electron-withdrawing group, which can modulate the pKa of adjacent functionalities and influence non-covalent binding interactions (such as hydrogen bonding) with biological targets. Crucially, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking sites of oxidative metabolism and to increase lipophilicity, which can improve membrane permeability and bioavailability.[1][2]

  • The Influence of the Methyl Group: The methyl group at the 4-position serves multiple roles. It can provide beneficial hydrophobic interactions within a receptor's binding pocket and its steric bulk can enforce specific conformations.[3] From a synthetic standpoint, the methyl group is not merely a passive substituent; it offers a reactive handle for further functionalization through benzylic reactions, such as bromination, enabling the construction of more complex molecular architectures.[2][4]

  • The Versatility of the Methyl Ester: The methyl ester is a versatile functional group that can be readily transformed into other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted into amides, providing numerous pathways for library synthesis and structure-activity relationship (SAR) studies.[2][5]

This unique combination makes this compound an invaluable building block for creating Active Pharmaceutical Ingredients (APIs), particularly in the development of therapeutics for inflammation, infectious diseases, and oncology.[2]

Physicochemical Properties

The following table summarizes the core physicochemical properties of this compound. Data is compiled from suppliers and databases for the target compound and its immediate precursor, 3-fluoro-4-methylbenzoic acid, to provide a comprehensive profile.

PropertyValueSource
Chemical Structure
Molecular Formula C₉H₉FO₂Inferred
Molecular Weight 168.17 g/mol Calculated
CAS Number 185629-31-6[6]
Appearance White to off-white solid/powderInferred from analogues[7]
Melting Point 78 - 80 °C
Boiling Point 279 °C
Solubility Poorly soluble in water; Soluble in organic solvents like methanol, ethanol, and ether.Inferred from analogues[8][9]

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

The most direct and industrially scalable method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-fluoro-4-methylbenzoic acid. This reaction involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, typically sulfuric acid or a solid acid catalyst.[10][11] The equilibrium is driven towards the product ester by using a large excess of the alcohol (methanol).

G cluster_reactants Reactants reactant1 3-Fluoro-4-methylbenzoic Acid reagents H₂SO₄ (cat.) Reflux (Heat) reactant1->reagents reactant2 Methanol (Excess) reactant2->reagents product This compound reagents->product Esterification

Caption: Fischer esterification of 3-fluoro-4-methylbenzoic acid.

Key Reactivity Profile

The chemical behavior of this compound is dictated by its functional groups. The diagram below highlights the primary sites of reactivity that are of interest to synthetic chemists.

G mol ester_react Ester Reactivity (Hydrolysis, Amidation) ester_react->mol ring_react Aromatic Substitution (Nitration, Halogenation) ring_react->mol methyl_react Benzylic Reactivity (Halogenation, Oxidation) methyl_react->mol

Caption: Primary sites of chemical reactivity on the molecule.

  • Ester Group Reactions : The carbonyl center is susceptible to nucleophilic attack. This allows for straightforward hydrolysis back to the carboxylic acid using aqueous base (e.g., NaOH), or conversion to a wide range of amides by reacting with primary or secondary amines.[11]

  • Electrophilic Aromatic Substitution : The aromatic ring can undergo further substitution. The directing effects of the existing groups (ortho, para-directing -CH₃ and -F; meta-directing -COOCH₃) will govern the position of incoming electrophiles.

  • Benzylic Reactions : The protons on the methyl group are "benzylic" and can be abstracted under radical conditions. This makes the methyl group susceptible to free-radical halogenation (e.g., using N-bromosuccinimide, NBS) to form a bromomethyl group, a powerful electrophilic handle for further synthetic elaboration.[4]

Predictive Spectroscopic Characterization

Authentic spectral data requires empirical measurement. However, a senior scientist can reliably predict the key signatures for structural confirmation, which is an essential skill for interpreting experimental results.

  • ¹H NMR (Proton NMR):

    • Aromatic Region (δ 7.0-8.0 ppm): Three protons will be observed in this region. Their splitting patterns will be complex due to proton-proton coupling and proton-fluorine coupling. The proton ortho to the fluorine will appear as a doublet of doublets.

    • Methoxy Protons (-OCH₃, δ ~3.9 ppm): A sharp singlet integrating to three protons.[12]

    • Methyl Protons (-CH₃, δ ~2.4 ppm): A singlet integrating to three protons.[12]

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (C=O, δ ~166 ppm): A characteristic peak for the ester carbonyl.[12]

    • Aromatic Carbons (δ 115-165 ppm): Six distinct peaks are expected. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF ≈ 245 Hz) and appear as a doublet.

    • Methoxy Carbon (-OCH₃, δ ~52 ppm): A single peak.[12]

    • Methyl Carbon (-CH₃, δ ~21 ppm): A single peak.[12]

  • Infrared (IR) Spectroscopy:

    • ~1720 cm⁻¹: A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the ester.

    • ~1250-1300 cm⁻¹: Strong absorptions from the C-O stretching of the ester.

    • ~1100-1200 cm⁻¹: A strong absorption corresponding to the C-F stretch.

    • ~2900-3000 cm⁻¹: C-H stretching from the methyl and methoxy groups.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 168.17).

    • Key Fragments: Expect to see fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire ester functionality (-COOCH₃, M-59).

Experimental Protocols

The following protocols are presented as self-validating systems, designed for reproducibility and clarity.

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via Fischer esterification.

Materials:

  • 3-fluoro-4-methylbenzoic acid (1.0 eq)

  • Methanol (reagent grade, ~20 eq, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-4-methylbenzoic acid (e.g., 5.0 g).

  • Reagent Addition: Add methanol (e.g., 50 mL). Stir until the acid dissolves.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath.[13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The reaction is typically complete within 4-16 hours.[12]

  • Workup - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water (~100 mL).

  • Workup - Neutralization: Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is neutral or slightly basic (check with pH paper).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Characterization by ¹H NMR Spectroscopy

Objective: To obtain a proton NMR spectrum to confirm the structure of the synthesized product.

Materials:

  • Synthesized this compound

  • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

  • NMR Spectrometer (e.g., 400 MHz)

Methodology:

  • Sample Preparation: Weigh approximately 10-20 mg of the purified product directly into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Cap the NMR tube and carefully insert it into the NMR spectrometer's spinner turbine.

  • Acquisition: Load a standard proton experiment. The instrument will lock onto the deuterium signal from the CDCl₃, shim to homogenize the magnetic field, and then acquire the spectrum.

  • Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling constants to confirm that the spectrum matches the predicted signature for this compound.

Conclusion

This compound is a strategically designed molecular building block with significant potential for researchers in drug discovery and materials science. Its physicochemical properties, governed by the interplay of its fluoro, methyl, and ester functionalities, make it an attractive scaffold for developing novel compounds with enhanced metabolic stability and tailored binding affinities. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and characterization, empowering scientists to leverage its unique chemical attributes in their research endeavors.

References

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  • Peisheng Chemical. Exploring Methyl 3-Fluoro-4-Nitrobenzoate: Properties and Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Royal Society of Chemistry. Supporting Information for a relevant synthesis. [Link]

  • PubMed. Application of methyl in drug design. [Link]

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Sources

A-Technical-Guide-to-Methyl-3-fluoro-4-methylbenzoate-Synthesis-Characterization-and-Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-fluoro-4-methylbenzoate: Synthesis, Characterization, and Application

Abstract: this compound is a substituted aromatic ester that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, makes it a key intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the compound's chemical identity, a detailed, field-proven protocol for its synthesis via Fischer esterification of 3-fluoro-4-methylbenzoic acid, methods for its spectroscopic characterization, a discussion of its applications, and essential safety and handling information for laboratory professionals.

Chemical Identity and Properties

This compound is structurally defined by a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 3, and a methyl group at position 4. While a specific CAS number for this exact ester is not consistently cited across major chemical databases, its precursor, 3-Fluoro-4-methylbenzoic acid, is well-documented with CAS Number 350-28-7.[1][2] The properties of the target ester can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₉H₉FO₂-
Molecular Weight 168.17 g/mol -
Precursor CAS 350-28-7 (3-Fluoro-4-methylbenzoic acid)[1][2]
Appearance Expected to be a colorless liquid or low-melting solidInferred

graph "Methyl_3_fluoro_4_methylbenzoate_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituents Ester_C [label="C", pos="1.8,0!"]; Ester_O1 [label="O", pos="2.4,0.5!"]; Ester_O2 [label="O", pos="2.4,-0.5!"]; Ester_CH3 [label="CH₃", pos="3.2,-0.5!"]; F [label="F", pos="-0.9,1.55!"]; CH3 [label="CH₃", pos="-0.9,-1.55!"];

// Aromatic hydrogens (implicit, but nodes for positioning) H2 [label="H", pos="0.9,1.55!"]; H5 [label="H", pos="-1.8,0!"]; H6 [label="H", pos="0.9,-1.55!"];

// Positioning the ring nodes C1 [pos="1,0!"]; C2 [pos="0.5,0.866!"]; C3 [pos="-0.5,0.866!"]; C4 [pos="-1,0!"]; C5 [pos="-0.5,-0.866!"]; C6 [pos="0.5,-0.866!"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- Ester_C; Ester_C -- Ester_O1 [label=""]; Ester_C -- Ester_O2 [style=double]; Ester_O1 -- Ester_CH3; C3 -- F; C4 -- CH3; C2 -- H2; C5 -- H5; C6 -- H6;

// Manual placement of double bonds for aromaticity node [shape=none, label=""]; p1 [pos="0,0.866!"]; p2 [pos="-0.75,-0.433!"]; p3 [pos="0.75,-0.433!"]; p1 -- C2; p1 -- C3; p2 -- C4; p2 -- C5; p3 -- C6; p3 -- C1; }

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and industrially scalable route to this compound is the Fischer esterification of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. This acid-catalyzed reaction with methanol is a classic and reliable method for preparing methyl esters.[3]

Causality in Experimental Design:

The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄), is critical as it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. Methanol is used in large excess to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Heating the reaction to reflux provides the necessary activation energy and ensures the reaction proceeds at a reasonable rate. The work-up procedure is designed to neutralize the acid catalyst, remove the excess methanol and unreacted carboxylic acid, and isolate the pure ester product.

Synthesis_Workflow SM Start: 3-Fluoro-4-methylbenzoic Acid + Excess Methanol CAT Add Catalyst: Conc. H₂SO₄ (catalytic amount) SM->CAT Step 1 REFLUX Heat to Reflux (e.g., ~65-70°C for 2-4h) Monitor by TLC CAT->REFLUX Step 2 WORKUP1 Quench & Neutralize: Cool, add water, and neutralize with sat. NaHCO₃ solution REFLUX->WORKUP1 Step 3 EXTRACT Liquid-Liquid Extraction: Extract with Ethyl Acetate or DCM WORKUP1->EXTRACT Step 4 DRY Dry & Filter: Dry organic layer over Na₂SO₄, filter EXTRACT->DRY Step 5 EVAP Solvent Removal: Evaporate solvent under reduced pressure DRY->EVAP Step 6 PURIFY Purification (Optional): Vacuum Distillation or Column Chromatography EVAP->PURIFY Step 7 PRODUCT Final Product: This compound PURIFY->PRODUCT

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol).

  • Reagent Addition: Add methanol (100 mL, ~2.47 mol) to the flask. Stir the mixture until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture. Note: This addition is exothermic.

  • Reaction: Heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot has been consumed.

  • Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold water. Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing and Drying: Wash the combined organic layer with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Spectroscopic Characterization

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show four distinct signals:

    • A singlet for the three protons of the ester methyl group (-OCH₃) around 3.9 ppm.

    • A singlet for the three protons of the aromatic methyl group (-CH₃) around 2.3 ppm.

    • Three signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be influenced by the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 9 distinct carbon signals, including the carbonyl carbon of the ester (~165 ppm), the carbons of the aromatic ring (with C-F coupling visible), and the two methyl carbons.

  • IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of the main functional groups:

    • A strong C=O stretch for the ester carbonyl group at approximately 1720-1740 cm⁻¹.

    • C-O stretches for the ester linkage around 1100-1300 cm⁻¹.

    • C-F stretch around 1000-1100 cm⁻¹.

    • Aromatic C=C stretches around 1450-1600 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 168.17) would be expected.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate for constructing more complex molecular architectures.

  • Medicinal Chemistry: The presence of a fluorine atom is a highly sought-after feature in drug design.[4] It can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to biological targets by modulating electronic properties and lipophilicity.[4] This makes fluorinated building blocks like this compound valuable for synthesizing Active Pharmaceutical Ingredients (APIs) for a range of diseases, including cancer and inflammatory conditions.[4]

  • Agrochemicals: Similar to pharmaceuticals, the strategic incorporation of fluorine can enhance the potency and selectivity of herbicides and fungicides. This ester provides a scaffold to introduce the 3-fluoro-4-methylbenzoyl moiety into new agrochemical candidates.

  • Materials Science: Aromatic esters are precursors for specialty polymers and liquid crystals. The specific substitution on this molecule could be exploited to develop materials with unique thermal or optical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from structurally similar compounds like methyl benzoate.[5][6] All laboratory work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 2: General Hazard and Precautionary Information

Hazard CategoryGHS Statements (Anticipated)Precautionary Measures
Acute Toxicity H302: Harmful if swallowed.[5][6]P264: Wash skin thoroughly after handling.[5][6] P270: Do not eat, drink or smoke when using this product.[5][6] P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]
Flammability H227: Combustible liquid.[5]P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.[5]
Eye/Skin Irritation Causes skin and serious eye irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Environmental H402: Harmful to aquatic life.[5]P273: Avoid release to the environment.[5]
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid inhalation of vapors. Use in a well-ventilated area, preferably a chemical fume hood. Keep away from ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]

  • National Center for Biotechnology Information. Methyl 3-fluoro-4-formylbenzoate. PubChem Compound Database. [Link]

  • The Royal Society of Chemistry. Supplementary Information for Paper b404830k. [Link]

  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists. [Link]

  • ResearchGate. (PDF) 3-Fluoro-4-methylbenzoic acid. [Link]

  • YouTube. Synthesis of Methyl Benzoate Lab. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

Sources

Spectroscopic Characterization of Methyl 3-fluoro-4-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

The structure of Methyl 3-fluoro-4-methylbenzoate, presented below, forms the basis for all subsequent spectroscopic analysis. The interplay between the electron-withdrawing fluorine atom and the electron-donating methyl group, along with the ester functionality, creates a unique electronic environment that is reflected in its spectral signatures.

Caption: Workflow for ¹H NMR spectral acquisition and analysis.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~166.0C=O
~162.0 (d, J ≈ 250 Hz)C-3
~140.0C-4
~132.0C-1
~130.0C-6
~124.0 (d, J ≈ 15 Hz)C-5
~115.0 (d, J ≈ 25 Hz)C-2
~52.0OCH₃
~15.0Ar-CH₃

Experimental Protocol for ¹³C NMR Acquisition:

A standard ¹³C NMR spectrum would be acquired on a 100 or 125 MHz spectrometer using the same sample prepared for ¹H NMR. A proton-decoupled sequence would be used to simplify the spectrum to singlets for each unique carbon, with the exception of carbons coupled to fluorine.

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows nine distinct carbon signals.

  • Carbonyl Carbon (δ ~166.0): The ester carbonyl carbon appears at the most downfield position, which is typical for this functional group.

  • Aromatic Carbons (δ 115.0-162.0): The six aromatic carbons are in the expected region.

    • The carbon directly bonded to the fluorine atom (C-3) is predicted to be a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).

    • The carbons ortho (C-2) and para (C-5) to the fluorine atom are also expected to show smaller C-F couplings.

  • Aliphatic Carbons (δ 15.0-52.0): The methoxy carbon (OCH₃) and the aromatic methyl carbon (Ar-CH₃) appear in the upfield region.

Infrared (IR) Spectroscopy

Predicted IR Data (KBr pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch

Experimental Protocol for IR Acquisition:

An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

The predicted IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups.

  • C=O Stretch: A strong absorption band around 1720 cm⁻¹ is indicative of the carbonyl group of the ester.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹.

  • C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretch: A strong band around 1250 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

  • C-F Stretch: A strong absorption around 1100 cm⁻¹ is characteristic of the C-F bond.

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
168High[M]⁺ (Molecular Ion)
137High[M - OCH₃]⁺
109Medium[M - COOCH₃]⁺
91Low[C₇H₇]⁺ (Tropylium ion)

Experimental Protocol for Mass Spectrometry Acquisition:

A mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules would be ionized by a beam of high-energy electrons, and the resulting charged fragments would be separated based on their mass-to-charge ratio (m/z).

Interpretation of the Mass Spectrum:

The predicted mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

  • Molecular Ion Peak: The peak at m/z 168 corresponds to the molecular weight of this compound, confirming its elemental composition.

  • Key Fragment Ions:

    • The loss of a methoxy radical (-•OCH₃) from the molecular ion would result in a fragment at m/z 137, which is often a prominent peak for methyl esters.

    • The loss of the entire methoxycarbonyl radical (-•COOCH₃) would lead to a fragment at m/z 109.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. The analysis of the predicted ¹H and ¹³C NMR spectra allows for the complete assignment of the proton and carbon signals, highlighting the influence of the fluorine and methyl substituents on the aromatic ring. The IR spectrum confirms the presence of the key functional groups, while the mass spectrum establishes the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic analysis serves as a valuable resource for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem Compound Database. National Center for Biotechnology Information. [Link]

Solubility Profiling of Methyl 3-fluoro-4-methylbenzoate in Organic Solvents: A Methodological and Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences drug discovery, formulation development, and process chemistry. Methyl 3-fluoro-4-methylbenzoate, a substituted aromatic ester, represents a class of building blocks frequently utilized in the synthesis of complex pharmaceutical agents.[1][2][3] An understanding of its solubility behavior in various organic solvents is paramount for optimizing reaction conditions, purification strategies, and formulation design. This guide provides a comprehensive framework for understanding, experimentally determining, and predicting the solubility of this compound. We will delve into the theoretical underpinnings of solubility, present validated experimental protocols, and offer insights into interpreting the resulting data, thereby equipping researchers with the necessary tools for robust solubility characterization.

Introduction: The Critical Role of Solubility in Drug Development

In the pharmaceutical sciences, poor solubility is a major hurdle that can lead to unpredictable in vitro results, low bioavailability, and ultimately, the failure of promising drug candidates.[4][5] Determining the solubility profile of a compound like this compound is therefore not a perfunctory task, but a foundational step in its development pathway. This knowledge informs crucial decisions, including the selection of appropriate solvents for synthesis and purification, the design of crystallization processes, and the development of stable, effective drug formulations. This guide moves beyond a simple data repository to explain the causal relationships between molecular structure, solvent properties, and solubility, providing a robust framework for laboratory practice.

Physicochemical Profile of this compound

While extensive experimental data for this compound is not widely published, we can infer its likely behavior by analyzing its structure and comparing it to related compounds.

  • Molecular Structure: C₉H₉FO₂

  • Key Functional Groups:

    • Methyl Ester (-COOCH₃): This group introduces polarity and potential for dipole-dipole interactions. It can act as a hydrogen bond acceptor.

    • Fluoro Group (-F): As a highly electronegative atom, fluorine significantly influences the electronic distribution of the aromatic ring, increasing its polarity and lipophilicity.[2]

    • Methyl Group (-CH₃): A nonpolar, electron-donating group that contributes to the molecule's hydrophobic character.

    • Aromatic Ring: The benzene ring is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

Predicted Solubility Behavior: Based on the principle of "like dissolves like," the solubility of this compound will be a balance between its polar (ester, fluorine) and nonpolar (aromatic ring, methyl group) characteristics.[6][7][8]

  • It is expected to have limited solubility in highly polar protic solvents like water.

  • It should exhibit moderate to high solubility in solvents of intermediate polarity, such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), which can engage in dipole-dipole interactions.[8]

  • It will likely be highly soluble in nonpolar aromatic solvents (e.g., toluene) and chlorinated solvents (e.g., dichloromethane) due to favorable van der Waals forces and potential π-π interactions.[6]

Theoretical Framework: Factors Governing Solubility

Understanding the key factors that influence solubility is essential for both predicting behavior and troubleshooting experimental results.

FactorDescriptionImplication for this compound
Polarity The "like dissolves like" principle is the cornerstone of solubility prediction.[6][7] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.The molecule possesses both polar (ester, fluoro) and nonpolar (aromatic ring, methyl) regions, suggesting it will be most soluble in solvents of intermediate to low polarity.
Intermolecular Forces Solubility is the result of overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[8][9] These include hydrogen bonding, dipole-dipole forces, and London dispersion forces.The ester group can accept hydrogen bonds, suggesting favorable interactions with protic solvents like alcohols. However, the large nonpolar portion will favor solvents that primarily interact via dispersion forces.
Temperature For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6][10] This is because the additional kinetic energy helps overcome the lattice energy of the solid and promotes mixing.Heating will likely increase the solubility of this compound in most organic solvents. This is a key principle in techniques like recrystallization.
Molecular Size Larger molecules generally have lower solubility than smaller, similar molecules.[6] This is due to stronger intermolecular forces in the solid state and the need for the solvent to create a larger cavity.While not an exceptionally large molecule, its rigidity and planar structure contribute to efficient crystal packing, which must be overcome for dissolution.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility, representing the true equilibrium saturation point of a solute in a solvent, is a critical parameter. The shake-flask method is widely considered the "gold standard" for its determination due to its reliability.[11][12]

The Equilibrium Shake-Flask Method

This method involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis prep1 Weigh excess solid (this compound) prep2 Add precise volume of organic solvent prep1->prep2 into vial equil Agitate at constant T (e.g., 25°C, 24-48h) in an orbital shaker prep2->equil sep1 Allow solid to settle or centrifuge equil->sep1 sep2 Withdraw supernatant (saturated solution) sep1->sep2 sep3 Filter (e.g., 0.45µm PTFE) sep2->sep3 sep4 Dilute aliquot with mobile phase sep3->sep4 analysis Quantify concentration (e.g., HPLC-UV, LC-MS) sep4->analysis

Caption: Workflow for the equilibrium shake-flask method.

Detailed Step-by-Step Protocol:

  • Material Preparation:

    • Ensure the this compound is of high purity and crystalline.

    • Use high-purity (e.g., HPLC grade) organic solvents.

    • Prepare a series of glass vials with tight-sealing caps to prevent solvent evaporation.[13]

  • Sample Addition:

    • Add an excess amount of this compound to each vial. An excess is confirmed by the presence of undissolved solid throughout the experiment.[11][13]

    • Pipette a known, precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a temperature-controlled orbital shaker or on a stirring plate with a stir bar. A constant temperature (e.g., 25°C) is critical.

    • Agitate the mixture for a sufficient duration to reach equilibrium. For many compounds, 24 to 48 hours is standard.[13] It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.

  • Sample Separation and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation at a moderate speed can accelerate this process.

    • Carefully withdraw an aliquot of the clear supernatant using a volumetric pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 or 0.45 µm PTFE filter compatible with the organic solvent) to remove any remaining microscopic particles. This step is crucial to prevent artificially high results.

  • Analysis and Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for chromatography) to fall within the linear range of the analytical instrument.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[4]

    • A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[4][5]

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

The Clear-Point Method (Temperature Variation)

For rapid screening, the clear-point method offers a faster alternative, though it may be less precise than the shake-flask method. It involves heating a suspension of known concentration until all the solid dissolves.[14]

Diagram of the Clear-Point Method Logic

G start Start with suspension (Known Concentration C1) process Increase Temperature (T) at a slow, constant rate start->process decision Is the solution completely clear? process->decision decision->process No end Record Temperature (T1) This is the Clear Point. Solubility at T1 = C1 decision->end Yes

Caption: Logical flow of the clear-point solubility determination.

This method is well-suited for specialized equipment like the Crystal16™, which can automate the heating, cooling, and turbidity detection cycles for multiple samples simultaneously.[15]

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

Solvent ClassSolventPolarity Index¹Solubility (mg/mL)Solubility (mol/L)Classification
Alcohols Methanol5.1[Experimental Data][Calculated Data][e.g., Highly Soluble]
Ethanol4.3[Experimental Data][Calculated Data][e.g., Soluble]
Isopropanol3.9[Experimental Data][Calculated Data][e.g., Sparingly Soluble]
Ketones Acetone5.1[Experimental Data][Calculated Data][e.g., Highly Soluble]
Esters Ethyl Acetate4.4[Experimental Data][Calculated Data][e.g., Soluble]
Chlorinated Dichloromethane3.1[Experimental Data][Calculated Data][e.g., Very Soluble]
Aromatics Toluene2.4[Experimental Data][Calculated Data][e.g., Very Soluble]
Ethers Diethyl Ether2.8[Experimental Data][Calculated Data][e.g., Soluble]
Hydrocarbons n-Heptane0.1[Experimental Data][Calculated Data][e.g., Insoluble]
Amides Dimethylformamide (DMF)6.4[Experimental Data][Calculated Data][e.g., Highly Soluble]
Sulfoxides Dimethyl Sulfoxide (DMSO)7.2[Experimental Data][Calculated Data][e.g., Highly Soluble]

¹ Polarity Index values are approximate and sourced from common chemistry resources for relative comparison. Classification based on USP standards or internal criteria (e.g., >100 mg/mL = Very Soluble, 10-100 mg/mL = Soluble, 1-10 mg/mL = Sparingly Soluble, <1 mg/mL = Insoluble).

Conclusion and Field-Proven Insights

The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of its structural features and the physicochemical properties of the solvent. While predictive assessments based on its structure provide a valuable starting point, they are no substitute for rigorous experimental determination. The equilibrium shake-flask method, though time-intensive, remains the definitive standard for generating reliable thermodynamic solubility data essential for robust process development and formulation.[11][12] For higher throughput screening, automated clear-point methods can provide valuable directional information.[14][15] In our experience, a tiered approach—using predictive models and rapid screening to select a range of promising solvents, followed by definitive shake-flask determination for the most critical systems—yields the most efficient and reliable path forward in the drug development pipeline.

References

  • Apley, M., et al. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

  • Alves, C., et al. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

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The Strategic Deployment of Methyl 3-fluoro-4-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Potential of a Versatile Building Block

In the intricate landscape of drug discovery, the identification and strategic utilization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. Among the vast arsenal of building blocks available to medicinal chemists, Methyl 3-fluoro-4-methylbenzoate emerges as a compound of significant interest. Its unique trifunctional substitution pattern on a benzene ring—a fluorine atom, a methyl group, and a methyl ester—offers a confluence of desirable physicochemical properties that can be artfully exploited to address key challenges in drug design, including metabolic stability, target affinity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the potential applications of this compound, offering a technical narrative grounded in established medicinal chemistry principles and supported by field-proven insights. We will delve into its synthesis, the strategic rationale for its use, and its potential as a cornerstone for the development of next-generation therapeutics across various disease areas.

The Strategic Advantage of Fluorine and Methyl Co-substitution

The deliberate incorporation of fluorine and methyl groups into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The specific 3-fluoro-4-methyl arrangement on the benzoate core of our title compound offers a unique interplay of these effects.

The Influence of the Fluorine Atom

The introduction of a fluorine atom can profoundly alter a molecule's properties.[1] Its high electronegativity and small size allow it to serve as a bioisostere for a hydrogen atom, yet it can significantly impact:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the drug's half-life and bioavailability.[3]

  • Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[3]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[3]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its absorption and distribution.[3]

The "Magic Methyl" Effect

The term "magic methyl" refers to the often-dramatic and sometimes unexpected improvements in a compound's biological activity or pharmacokinetic profile resulting from the addition of a single methyl group.[4] The 4-methyl group in this compound can contribute to:

  • Enhanced Potency: The methyl group can provide beneficial van der Waals interactions within a protein's binding pocket, leading to increased affinity.[4]

  • Improved Selectivity: By occupying a specific region of the binding site, the methyl group can confer selectivity for a particular target over closely related proteins.

  • Conformational Restriction: The presence of a methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation.[4]

  • Blocking Unwanted Metabolism: Similar to fluorine, a strategically placed methyl group can shield a molecule from metabolic attack.

The combination of the 3-fluoro and 4-methyl substituents on the benzoate ring thus presents a powerful tool for fine-tuning the properties of a drug candidate.

Synthesis of this compound and its Derivatives

The synthesis of this compound is typically achieved through a two-step process starting from a commercially available precursor.

Step 1: Synthesis of 3-fluoro-4-methyl-benzoic acid

A common route to the carboxylic acid precursor involves the Grignard reaction of 2-fluoro-4-bromotoluene, followed by carboxylation with carbon dioxide.[5]

Experimental Protocol:

  • To a solution of 2-fluoro-4-bromotoluene in an anhydrous ether solvent (e.g., THF), add magnesium turnings to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent has formed, bubble dry carbon dioxide gas through the solution.

  • Quench the reaction with an aqueous acid solution (e.g., HCl) to protonate the carboxylate salt.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to yield 3-fluoro-4-methyl-benzoic acid.

Step 2: Esterification to this compound

The final step is a standard Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst.[6]

Experimental Protocol:

  • Dissolve 3-fluoro-4-methyl-benzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Dry the organic layer and concentrate to obtain this compound.

Synthesis_Workflow start 2-fluoro-4-bromotoluene grignard Grignard Reaction (Mg, THF) start->grignard carboxylation Carboxylation (CO2) grignard->carboxylation acid_intermediate 3-fluoro-4-methyl-benzoic acid carboxylation->acid_intermediate esterification Fischer Esterification (Methanol, H2SO4) acid_intermediate->esterification final_product This compound esterification->final_product

Caption: Synthetic workflow for this compound.

Physicochemical and Predicted ADME Properties

The utility of a building block in medicinal chemistry is intrinsically linked to its physicochemical properties and its predicted absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited in the public domain, we can infer its properties based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)
This compound C9H9FO2168.17~2.5
Methyl 3-fluoro-4-formylbenzoateC9H7FO3182.15~1.3
Methyl 3-fluoro-4-nitrobenzoateC8H6FNO4199.14~1.5
Methyl 4-fluorobenzoateC8H7FO2154.14~2.1

LogP values are estimations based on computational models.

Table 2: Predicted ADME Profile of the 3-fluoro-4-methylbenzoyl Moiety

ADME PropertyPredicted OutcomeRationale
Oral Bioavailability GoodThe combination of moderate lipophilicity and molecular weight is favorable for oral absorption.
Metabolic Stability HighThe C-F bond is resistant to cleavage, and the methyl group can sterically hinder metabolism at the 4-position.
Blood-Brain Barrier Permeation PossibleThe increased lipophilicity imparted by the fluorine and methyl groups may facilitate CNS penetration.
CYP450 Inhibition Low to ModerateWhile generally stable, some fluorinated compounds can be inhibitors of specific CYP isoforms.[7] Experimental verification is required.
Plasma Protein Binding Moderate to HighThe lipophilic nature of the scaffold suggests a likelihood of binding to plasma proteins.

These predictions are based on general principles of medicinal chemistry and in silico modeling.[1][8] Experimental validation is crucial.

Potential Therapeutic Applications

The 3-fluoro-4-methylbenzoyl scaffold is a versatile starting point for the synthesis of a wide range of bioactive molecules. Its utility spans several therapeutic areas where the targeted modulation of physicochemical and pharmacokinetic properties is critical for success.

As a Key Building Block in Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology and immunology. The 3-fluoro-4-methylbenzoyl moiety can be readily converted to an amide, a common pharmacophore in kinase inhibitors, through reaction with a primary or secondary amine. The fluorine and methyl groups can then project into specific pockets of the kinase active site to enhance potency and selectivity.

Kinase_Inhibitor_Synthesis start This compound hydrolysis Hydrolysis (e.g., LiOH) start->hydrolysis acid 3-fluoro-4-methyl-benzoic acid hydrolysis->acid coupling Amide Coupling (Amine, Coupling Agent) acid->coupling inhibitor Kinase Inhibitor Candidate coupling->inhibitor

Caption: General scheme for the synthesis of kinase inhibitors.

In the Design of GPCR Modulators

G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets.[9] The 3-fluoro-4-methylbenzoyl scaffold can be incorporated into ligands that target GPCRs, where the substitution pattern can influence receptor subtype selectivity and the nature of the pharmacological response (e.g., agonist, antagonist, or allosteric modulator).[10][11]

Development of Anti-inflammatory and Anticancer Agents

The anti-inflammatory and anticancer potential of fluorinated benzoic acid derivatives is well-documented. For instance, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration.[12] By analogy, derivatives of this compound could be explored for similar activities, with the fluorine atom potentially enhancing potency and metabolic stability.

Conclusion and Future Perspectives

This compound represents a strategically designed building block with significant potential in medicinal chemistry. The judicious combination of a fluorine atom and a methyl group on a benzoate scaffold provides a powerful platform for the development of novel therapeutics with enhanced pharmacological profiles. Its straightforward synthesis and versatile reactivity make it an attractive starting point for the exploration of diverse chemical space. As our understanding of the subtle interplay between structure and function in drug design continues to evolve, the rational application of such well-conceived building blocks will be instrumental in driving the discovery of the next generation of safe and effective medicines. Further exploration of the incorporation of this moiety into a wider range of therapeutic agents is warranted and holds considerable promise for addressing unmet medical needs.

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An In-depth Technical Guide to Methyl 3-fluoro-4-methylbenzoate: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups.[5] Within this context, fluorinated benzoic acid derivatives serve as invaluable building blocks for the synthesis of complex molecular architectures. Methyl 3-fluoro-4-methylbenzoate, a seemingly simple ester, emerges as a strategically important intermediate, providing a versatile scaffold for the introduction of this key halogen into novel pharmaceutical and agrochemical compounds. This guide provides an in-depth exploration of its synthesis, historical development, and applications for researchers and professionals in drug development.

A History Rooted in the Synthesis of its Precursor: 3-Fluoro-4-methylbenzoic Acid

The history of this compound is intrinsically linked to the development of synthetic routes to its parent carboxylic acid, 3-fluoro-4-methylbenzoic acid (CAS 350-28-7). While a singular "discovery" of the ester is not prominently documented, its synthesis is a logical and common extension of the availability of the acid. The preparation of 3-fluoro-4-methylbenzoic acid itself represents a classic challenge in aromatic chemistry: achieving specific regioselectivity in the functionalization of a substituted benzene ring.

Early and ongoing research into fluorinated aromatics has led to several viable synthetic pathways to 3-fluoro-4-methylbenzoic acid, which then enables the straightforward synthesis of its methyl ester. The structural analysis of 3-fluoro-4-methylbenzoic acid reveals a nearly planar molecule, a characteristic that influences its crystalline packing and reactivity.[6]

Core Synthesis: From Carboxylic Acid to Ester

The most direct and widely practiced method for the preparation of this compound is the esterification of 3-fluoro-4-methylbenzoic acid.[7] This reaction is typically carried out by reacting the carboxylic acid with methanol in the presence of an acid catalyst.[8]

Key Synthetic Protocol: Acid-Catalyzed Esterification

A representative and well-documented procedure for the synthesis of this compound is detailed in the patent literature, highlighting its utility in the synthesis of 3-phosphoglycerate dehydrogenase inhibitors.[9]

Experimental Protocol:

  • Reaction Setup: A solution of 3-fluoro-4-methyl-benzoic acid (10.0 g, 64.9 mmol) in methanol (150 mL) is prepared in a suitable reaction vessel.[9]

  • Catalyst Addition: The solution is heated to 65 °C. Thionyl chloride (12.3 g, 103 mmol, 7.50 mL) is then added dropwise to the heated solution.[9] The thionyl chloride reacts with methanol to generate HCl in situ, which acts as the acid catalyst for the esterification. This method avoids the direct use of corrosive gaseous HCl.

  • Reaction Progression: The reaction mixture is stirred at 65 °C for 16 hours to ensure complete conversion.[9]

  • Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess methanol. The residue is then diluted with ethyl acetate for further purification.[9]

Parameter Value Reference
Starting Material3-fluoro-4-methyl-benzoic acid[9]
ReagentMethanol[9]
Catalyst PrecursorThionyl chloride[9]
Temperature65 °C[9]
Reaction Time16 hours[9]

Causality in Experimental Choices:

  • Excess Methanol: Methanol serves as both a reactant and the solvent. Using it in large excess drives the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle.

  • Thionyl Chloride as a Catalyst Source: While concentrated sulfuric acid is a common catalyst for esterification, thionyl chloride offers a convenient alternative for generating a dry HCl catalyst in situ.[10][11] This is particularly useful when the starting materials or products are sensitive to water or the strongly oxidizing nature of sulfuric acid.

  • Elevated Temperature: The reaction is heated to increase the rate of reaction, allowing for completion within a practical timeframe. 65 °C is close to the boiling point of methanol, allowing for reflux conditions that maintain a constant temperature.

Alternative Synthetic Approaches

While direct esterification is the most common route, other methods for generating methyl esters from carboxylic acids exist and are applicable. One such method involves the use of diazomethane. A continuous flow procedure for the in-line generation of diazomethane has been described for the safe and scalable methylation of various carboxylic acids, including 3-fluoro-4-methylbenzoic acid, achieving a 96% yield.[12] This approach, while highly efficient, requires specialized equipment due to the hazardous nature of diazomethane.

Applications in Synthetic Chemistry: A Versatile Building Block

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its functional groups offer multiple handles for subsequent chemical transformations.

Workflow: Synthesis and Subsequent Functionalization

G cluster_0 Synthesis of Precursor cluster_1 Esterification cluster_2 Further Derivatization 3-fluoro-4-methylbenzoic_acid 3-Fluoro-4-methylbenzoic Acid Methyl_3-fluoro-4-methylbenzoate This compound 3-fluoro-4-methylbenzoic_acid->Methyl_3-fluoro-4-methylbenzoate  Methanol,  Thionyl Chloride,  65°C, 16h [2] Brominated_Product Methyl 4-(bromomethyl)-3-fluorobenzoate Methyl_3-fluoro-4-methylbenzoate->Brominated_Product  N-Bromosuccinimide (NBS),  Benzoyl Peroxide,  CCl4, Reflux, 6h [3] Final_Product More Complex Molecules (e.g., HDAC Inhibitors) Brominated_Product->Final_Product  Further Synthetic Steps  (e.g., Nucleophilic Substitution) [4]

Caption: Synthetic workflow from 3-fluoro-4-methylbenzoic acid to this compound and its subsequent derivatization.

Benzylic Bromination: Activating the Methyl Group

The methyl group on the aromatic ring can be selectively functionalized, for instance, through free-radical bromination.

Experimental Protocol: Benzylic Bromination

  • Reaction Setup: this compound (18.3 mmol) is dissolved in carbon tetrachloride (40 mL) along with N-bromosuccinimide (NBS, 22 mmol).[13]

  • Initiator Addition: Benzoyl peroxide (1.7 mmol) is added as a radical initiator.[13]

  • Reaction Conditions: The mixture is heated to reflux for 6 hours.[13]

  • Workup: The solvent is removed, and the residue is treated with an aqueous potassium carbonate solution, followed by extraction with ethyl acetate to yield methyl 3-fluoro-4-(bromomethyl)benzoate.[13]

This brominated derivative is a valuable intermediate itself, as the benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, enabling the attachment of various other molecular fragments.[14] This strategy has been employed in the synthesis of dual histone deacetylase-cyclooxygenase inhibitors.[14][15]

Conclusion

This compound, while not a widely known end-product, holds significant value as a versatile synthetic intermediate. Its history is a testament to the logical progression of organic synthesis, where the development of methods to produce a functionalized carboxylic acid naturally leads to the preparation of its corresponding esters. The straightforward and robust protocols for its synthesis, coupled with the multiple reactive sites it possesses, ensure its continued importance in the discovery and development of novel pharmaceuticals and other advanced materials. The strategic placement of the fluorine atom, methyl group, and methyl ester provides a powerful toolkit for medicinal chemists to construct complex and biologically active molecules.

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The Strategic Utility of Methyl 3-fluoro-4-methylbenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing biological activity and pharmacokinetic properties. Methyl 3-fluoro-4-methylbenzoate, a structurally precise aromatic ester, represents a key building block in this pursuit. This guide offers a comprehensive technical overview of its synthesis, properties, and versatile applications, providing field-proven insights for its effective utilization in research and development.

Introduction: The Advantage of Fluorinated Building Blocks

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. In medicinal chemistry, this often translates to increased metabolic stability, enhanced lipophilicity for improved membrane permeability, and modulated pKa values that can lead to stronger binding interactions with biological targets.[1] this compound serves as a valuable synthon, providing a strategically fluorinated benzene ring that can be further elaborated into more complex molecular architectures. Its utility is underscored by the general importance of fluorinated intermediates in the development of a significant percentage of new drugs and crop protection agents.[2]

Physicochemical Properties and Structural Data

Understanding the physical and chemical characteristics of this compound is fundamental to its application in synthesis. While specific experimental data for this exact isomer is not extensively published, we can infer its properties from its precursor and closely related isomers.

Table 1: Physicochemical Data of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 187424-91-3C₉H₉FO₂168.17Not availableEstimated >200
3-Fluoro-4-methylbenzoic acid (Precursor)350-28-7C₈H₇FO₂154.14169-171[3][4]~275.3[3]
Methyl 4-fluoro-3-methylbenzoate (Isomer)180636-50-4C₉H₉FO₂168.17Not available219.2 @ 760mmHg[5]

The structure of this compound, with its electron-withdrawing fluorine atom and methyl group on the aromatic ring, dictates its reactivity. The ester functionality serves as a versatile handle for various chemical transformations.

Synthesis of this compound

The most direct and common route to this compound is through the esterification of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. This precursor is readily available from commercial suppliers.

Synthesis of the Precursor: 3-fluoro-4-methylbenzoic acid

The synthesis of 3-fluoro-4-methylbenzoic acid can be achieved from 2-fluoro-4-bromotoluene. The process involves a Grignard reaction with magnesium, followed by quenching with carbon dioxide to form the carboxylic acid.[6]

Recommended Esterification Protocol

A standard and reliable method for the synthesis of this compound is the Fischer-Speier esterification. This acid-catalyzed reaction between the carboxylic acid and methanol is a cornerstone of organic synthesis.

Experimental Protocol: Fischer-Speier Esterification of 3-fluoro-4-methylbenzoic acid

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the solution.

  • Reaction: Heat the mixture to reflux and maintain for a period of 1 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

An alternative approach involves the conversion of the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by the addition of methanol.[8]

G cluster_0 Synthesis of this compound 3-fluoro-4-methylbenzoic_acid 3-fluoro-4-methylbenzoic acid Reaction Reflux 3-fluoro-4-methylbenzoic_acid->Reaction Methanol Methanol (CH3OH) Methanol->Reaction Acid_Catalyst H2SO4 (cat.) Acid_Catalyst->Reaction Product This compound Reaction->Product G cluster_ester Ester Transformations cluster_ring Ring Transformations cluster_methyl Benzylic Transformations Start This compound Hydrolysis Hydrolysis (H+ or OH-) Start->Hydrolysis Amidation Amidation (R2NH) Start->Amidation Reduction Reduction (e.g., LiAlH4) Start->Reduction EAS Electrophilic Aromatic Substitution Start->EAS Benzylic_Bromination Benzylic Bromination (NBS) Start->Benzylic_Bromination Carboxylic_Acid 3-fluoro-4-methylbenzoic acid Hydrolysis->Carboxylic_Acid Amide N-substituted Amide Amidation->Amide Alcohol Benzylic Alcohol Reduction->Alcohol Substituted_Ring Further Functionalized Aromatic Ring EAS->Substituted_Ring Brominated_Intermediate Bromomethyl Intermediate Benzylic_Bromination->Brominated_Intermediate

Figure 2: Key reaction pathways for this compound as a synthetic building block.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific, published examples of the direct use of this compound are not abundant in the readily available literature, its precursor, 3-fluoro-4-methylbenzoic acid, is recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents. [3][9]This strongly implies that this compound serves as a protected or activated form of this carboxylic acid in multi-step synthetic sequences.

The strategic placement of the fluorine atom ortho to the ester and meta to the methyl group makes this compound and its derivatives of significant interest in constructing molecules where fine-tuning of electronic and steric properties is critical for biological activity. The fluorinated phenyl moiety is a common feature in a wide array of bioactive molecules, and this compound provides a reliable route for its incorporation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the multiple avenues for subsequent chemical modification, makes it a powerful tool for the synthesis of complex molecules. For researchers in drug discovery and agrochemical development, this compound offers a strategic entry point for the introduction of a fluorinated phenyl group, a motif frequently associated with enhanced biological performance. As the demand for novel, high-performance chemical entities continues to grow, the utility of such well-defined, functionalized building blocks will undoubtedly expand.

References

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A Technical Guide to Methyl 3-fluoro-4-methylbenzoate and its Analogs: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive literature review of Methyl 3-fluoro-4-methylbenzoate, a key building block in modern medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, and the diverse applications of this molecule and its analogs in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated aromatic compounds.

Introduction: The Strategic Importance of Fluorine and Methyl Groups in Drug Design

The introduction of fluorine atoms and methyl groups into organic molecules is a well-established and highly effective strategy in medicinal chemistry. The "magic methyl" effect, for instance, can significantly enhance the potency and pharmacokinetic profile of a drug candidate. Fluorine, with its high electronegativity and small size, can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties. The combination of these two functionalities on a versatile benzoic acid scaffold, as seen in this compound, creates a powerful synthon for the construction of complex and biologically active molecules.

This guide will explore the synthesis and utility of this compound and its structurally related analogs, highlighting their role as key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.

Synthesis of this compound and its Precursor

The primary route to this compound involves the esterification of its corresponding carboxylic acid, 3-fluoro-4-methylbenzoic acid. This section will detail the synthesis of the precursor acid and its subsequent conversion to the methyl ester.

Synthesis of 3-fluoro-4-methylbenzoic Acid

Several synthetic pathways to 3-fluoro-4-methylbenzoic acid have been reported. One common approach involves the Grignard reaction of 2-fluoro-4-bromotoluene with magnesium, followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of 3-fluoro-4-methylbenzoic acid via Grignard Reaction

  • Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 2-fluoro-4-bromotoluene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.

  • Step 2: Carboxylation. The Grignard reagent is cooled in an ice bath, and freshly crushed dry ice (solid carbon dioxide) is added portion-wise. The reaction mixture is stirred until it reaches room temperature.

  • Step 3: Work-up and Isolation. The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-fluoro-4-methylbenzoic acid.

  • Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure acid.

Esterification to this compound

The most common method for the synthesis of this compound is the Fischer esterification of 3-fluoro-4-methylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 3-fluoro-4-methylbenzoic Acid

  • Step 1: Reaction Setup. In a round-bottomed flask, 3-fluoro-4-methylbenzoic acid is dissolved in an excess of anhydrous methanol. A catalytic amount of concentrated sulfuric acid is carefully added.

  • Step 2: Reflux. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up. Upon completion, the excess methanol is removed by rotary evaporation. The residue is dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Step 4: Purification. The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.

Synthesis_and_Application_of_Methyl_3_fluoro_4_methylbenzoate cluster_synthesis Synthesis cluster_application Application in Drug Discovery 2-fluoro-4-bromotoluene 2-fluoro-4-bromotoluene 3-fluoro-4-methylbenzoic_acid 3-fluoro-4-methylbenzoic acid 2-fluoro-4-bromotoluene->3-fluoro-4-methylbenzoic_acid 1. Mg, Et2O 2. CO2 3. H3O+ Methyl_3-fluoro-4-methylbenzoate This compound 3-fluoro-4-methylbenzoic_acid->Methyl_3-fluoro-4-methylbenzoate MeOH, H2SO4 (cat.) Reflux Bioactive_Molecules Bioactive Molecules (e.g., Kinase Inhibitors) Methyl_3-fluoro-4-methylbenzoate->Bioactive_Molecules Multi-step Synthesis

A Comprehensive Technical Guide to the Safe Handling of Methyl 3-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling precautions for Methyl 3-fluoro-4-methylbenzoate, a key intermediate in pharmaceutical and agrochemical research. Given the increasing prevalence of fluorinated organic compounds in modern chemistry, a thorough understanding of their potential hazards and the implementation of robust safety protocols are paramount.[1] This document moves beyond a simple checklist, offering a scientifically grounded framework for risk assessment and management, ensuring the safety of laboratory personnel and the integrity of research.

Compound Identification and Physicochemical Profile

Table 1: Physicochemical Properties of Structurally Similar Compounds

PropertyMethyl 4-fluoro-3-nitrobenzoateMethyl 3-fluoro-4-formylbenzoateGeneral Characteristics of Aromatic Esters
Molecular Formula C₈H₆FNO₄[2][3]C₉H₇FO₃[4]-
Molecular Weight 199.14 g/mol [2][3]182.15 g/mol [4]Varies
Appearance Yellow powder[2]Not specifiedColorless to yellowish liquids or solids[5]
Melting Point 56 - 59 °C[6]Not specifiedVaries
Boiling Point 109 °C @ 1 mmHg[6]Not specifiedGenerally high, often distilled under vacuum
Solubility Soluble in ethanol, ether, and methanol. Insoluble in water.[7]Not specifiedGenerally soluble in organic solvents, poorly soluble in water
Flash Point > 110 °C[6]Not specifiedVaries, can be combustible[8]

The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, which is a key reason for their prevalence in drug discovery.[1] However, this alteration also necessitates a careful evaluation of potential hazards.

Hazard Identification and Risk Assessment

Based on the hazard classifications of analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[4][9][10]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][9][10]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[4][9][10]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][11]

It is crucial to understand that many fluorinating agents are highly reactive and toxic, and some fluorinated organic compounds can be persistent in the environment or exhibit metabolic toxicity.[1]

Logical Flow for Hazard Assessment

Hazard_Assessment cluster_0 Initial Assessment cluster_1 Analog-Based Hazard Identification cluster_2 Risk Mitigation Identify_Compound Identify Compound: This compound SDS_Search Search for Specific SDS Identify_Compound->SDS_Search No_SDS No Specific SDS Found SDS_Search->No_SDS Analog_Analysis Analyze Structurally Similar Compounds No_SDS->Analog_Analysis Proceed with caution Hazard_ID Identify Common Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation - Oral Toxicity Analog_Analysis->Hazard_ID Develop_SOP Develop Standard Operating Procedure (SOP) Hazard_ID->Develop_SOP Implement_Controls Implement Engineering & Administrative Controls Develop_SOP->Implement_Controls PPE_Selection Select Appropriate PPE Implement_Controls->PPE_Selection PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to avoid contamination) Don1 1. Lab Coat Don2 2. Gloves (First Pair) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Second Pair) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: Recommended sequence for putting on and taking off PPE.

Handling and Storage Procedures

  • Handling: Avoid all personal contact, including inhalation. [12]Wash hands thoroughly after handling. [6][9]Do not eat, drink, or smoke in the laboratory. [11]* Storage: Store in a cool, dry, and well-ventilated area. [1]Keep containers tightly closed when not in use. [6][10]Store away from incompatible materials such as strong acids, bases, and oxidizing agents. [1]

Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [6][10]Seek immediate medical attention. [1]* Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. [6]Remove any contaminated clothing. [1][13]If skin irritation persists, seek medical advice. [6]* Inhalation: Move the affected person to fresh air. [1][6]If breathing is difficult, administer oxygen if you are trained to do so. [1][11]Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. [6]Seek immediate medical attention. [11]

Spill Response

The response to a chemical spill depends on its size and the immediate hazards posed.

Table 2: Spill Response Protocol

Spill SizeProtocol
Minor Spill 1. Alert others in the area and restrict access. [1] 2. Wear appropriate PPE. [1][13] 3. Contain the spill with an absorbent material compatible with the chemical. [1] 4. Collect the absorbed material into a sealed, labeled container for proper waste disposal. [1][14] 5. Decontaminate the spill area. [14]
Major Spill 1. Evacuate the area immediately. [1][13] 2. Alert your institution's emergency response team. [1][13] 3. If safe to do so, shut down any ignition sources if the material is flammable. [13][15] 4. Do not attempt to clean up a major spill yourself. [13]

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. [6][14]Do not dispose of down the drain or in general waste.

Conclusion

While this compound is a valuable research chemical, its handling requires a comprehensive understanding of the potential hazards associated with fluorinated aromatic compounds. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly mitigate the risks and ensure a safe laboratory environment. A proactive approach to safety, grounded in scientific principles and a thorough understanding of the materials being handled, is the cornerstone of responsible research.

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Methodological & Application

Application Notes and Protocols: Synthetic Routes for Methyl 3-fluoro-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Methyl 3-fluoro-4-methylbenzoate (CAS: 350-28-7) is a particularly valuable structural motif and a key intermediate in the synthesis of a range of Active Pharmaceutical Ingredients (APIs), including anti-inflammatory and analgesic agents.[3][4] Its 1,2,4-trisubstituted aromatic pattern presents a distinct synthetic challenge, requiring careful regiochemical control to achieve the desired isomer.

This guide provides an in-depth analysis of the primary synthetic strategies for accessing this compound, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs.

Retrosynthetic Analysis and Strategic Considerations

A successful synthesis begins with a robust retrosynthetic plan. The primary challenge in constructing this compound lies in the precise placement of the fluorine atom at the C-3 position, which is meta to the methyl group and ortho to the carboxylate function.

A direct electrophilic fluorination of methyl p-toluate (methyl 4-methylbenzoate) is synthetically challenging. The methyl group is a moderately activating ortho-, para-director, meaning an incoming electrophile (like "F+") would preferentially add to the C-2 and C-3 positions relative to the ester, but primarily ortho to the methyl group. This would lead to a mixture of isomers with low yield of the desired product. Therefore, more reliable strategies involve either building the aromatic ring with the fluorine already in place or using reactions that definitively install the fluorine at the desired position.

G cluster_0 Key Disconnections Target This compound Ester 3-fluoro-4-methylbenzoic acid Target->Ester Esterification Amine Methyl 3-amino-4-methylbenzoate Target->Amine Balz-Schiemann / Sandmeyer Grignard 2-Fluoro-4-bromotoluene Ester->Grignard Carboxylation

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathways

Two principal and reliable strategies emerge for the synthesis of this target molecule: the diazotization-fluorination of an amino precursor and the construction from a pre-fluorinated aromatic building block.

Pathway I: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic, robust, and widely utilized method for introducing a fluorine atom into an aromatic ring.[5][6] The reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate intermediate.[7] This method offers excellent regiochemical control, as the position of the fluorine is dictated by the initial position of the amine group.

The overall workflow involves three key steps:

  • Diazotization: The starting material, Methyl 3-amino-4-methylbenzoate, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8]

  • Salt Formation: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the relatively stable diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated diazonium salt is gently heated, causing it to decompose and release nitrogen gas and boron trifluoride, yielding the desired this compound.[8]

G Start Methyl 3-amino- 4-methylbenzoate Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate1 Aryl Diazonium Chloride Step1->Intermediate1 Step2 Anion Exchange (HBF₄) Intermediate1->Step2 Intermediate2 Diazonium Tetrafluoroborate Salt Step2->Intermediate2 Step3 Thermal Decomposition (Heat) Intermediate2->Step3 End Methyl 3-fluoro- 4-methylbenzoate Step3->End

Caption: Workflow for the Balz-Schiemann synthesis route.

Modern variations of this reaction may use other counterions, such as hexafluorophosphates (PF₆⁻), which can sometimes improve yields.[7][8] While the traditional Sandmeyer reaction is more commonly used for chloro- and bromo-substitutions with copper catalysts, copper-mediated fluoro-deamination has emerged as a viable, one-pot alternative to the Balz-Schiemann reaction.[9][10][11]

Pathway II: Synthesis from a Fluorinated Building Block

An alternative strategy involves starting with a commercially available aromatic compound that already contains the requisite fluorine atom in the correct position. One documented route begins with 2-fluoro-4-bromotoluene.[12] This approach leverages organometallic chemistry to introduce the carboxyl group.

The key steps in this pathway are:

  • Organometallic Formation: 2-fluoro-4-bromotoluene is reacted with magnesium metal to form the corresponding Grignard reagent.

  • Carboxylation: The Grignard reagent is then quenched with solid carbon dioxide (dry ice) to form the magnesium salt of 3-fluoro-4-methylbenzoic acid upon acidic workup.

  • Esterification: The resulting carboxylic acid is converted to the final methyl ester via a standard esterification procedure, such as Fischer esterification.[12][13]

G Start 2-Fluoro-4-bromotoluene Step1 Grignard Formation (Mg, THF) Start->Step1 Intermediate1 Aryl Grignard Reagent Step1->Intermediate1 Step2 Carboxylation (1. CO₂, 2. H₃O⁺) Intermediate1->Step2 Intermediate2 3-Fluoro-4-methyl- benzoic Acid Step2->Intermediate2 Step3 Esterification (MeOH, H₂SO₄) Intermediate2->Step3 End Methyl 3-fluoro- 4-methylbenzoate Step3->End

Caption: Workflow for the Grignard/Carboxylation synthesis route.

This pathway avoids the handling of potentially explosive diazonium salts but requires anhydrous conditions for the Grignard reaction and careful handling of organometallic intermediates.

Comparative Summary of Synthetic Routes

The choice between these primary pathways depends on factors such as starting material availability, scale, and safety considerations.

FeaturePathway I: Balz-Schiemann ReactionPathway II: Grignard/Carboxylation
Starting Material Methyl 3-amino-4-methylbenzoate2-Fluoro-4-bromotoluene
Key Reagents NaNO₂, HBF₄, AcidMg, CO₂ (Dry Ice), Methanol, Acid
Regiocontrol Excellent; defined by amine position.Excellent; defined by bromine position.
Scalability Good, but thermal decomposition of diazonium salts can pose risks on a large scale.[8]Excellent; Grignard reactions are highly scalable in industrial settings.
Key Challenge Handling of potentially unstable diazonium intermediates; use of corrosive HBF₄.Requires strictly anhydrous conditions for Grignard formation.
Generality Highly general for converting aryl amines to aryl fluorides.Specific to the availability of the corresponding aryl halide.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis via Balz-Schiemann Reaction

This protocol is adapted from established procedures for diazotization and Balz-Schiemann reactions.[7][14]

Materials:

  • Methyl 3-amino-4-methylbenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, ~48% aqueous solution)

  • Diethyl ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend Methyl 3-amino-4-methylbenzoate (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. A faint positive test for nitrous acid with starch-iodide paper should persist.[14]

  • Formation of Diazonium Tetrafluoroborate:

    • To the cold diazonium salt solution, slowly add fluoroboric acid (1.1 eq) with continuous stirring.

    • A precipitate of the diazonium tetrafluoroborate salt should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration, wash it with a small amount of cold water, followed by cold methanol, and finally cold diethyl ether to aid in drying.

  • Thermal Decomposition:

    • CAUTION: Perform this step behind a blast shield. The decomposition can be vigorous.

    • Place the dried diazonium tetrafluoroborate salt in a flask equipped for distillation.

    • Heat the solid gently (e.g., with a sand bath or oil bath). The salt will begin to decompose, evolving nitrogen and boron trifluoride gas.

    • The crude product, this compound, will remain in the flask or distill over, depending on the setup.

  • Purification:

    • Allow the apparatus to cool completely.

    • Dissolve the crude product in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Further purify the resulting oil or solid by vacuum distillation or recrystallization.

Protocol 2: Esterification of 3-fluoro-4-methylbenzoic acid

This protocol describes a standard Fischer-Speier esterification.[13][15]

Materials:

  • 3-fluoro-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution

  • Diethyl ether or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 3-fluoro-4-methylbenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Reaction Monitoring:

    • Allow the reaction to reflux for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Carefully wash the organic layer with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude ester can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate).

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  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

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"using Methyl 3-fluoro-4-methylbenzoate in Suzuki coupling reactions"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic use of Methyl 3-fluoro-4-methylbenzoate in Suzuki-Miyaura cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Introduction: Navigating the Challenges of C(sp²)–F Bond Activation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[1] However, the use of aryl fluorides as coupling partners presents a significant mechanistic hurdle due to the high dissociation energy of the C–F bond. This compound is a valuable building block, incorporating a fluorinated aromatic ring with ester and methyl functionalities. Its successful engagement in Suzuki-Miyaura coupling opens avenues for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[1][2]

This guide provides a detailed exploration of the mechanistic considerations, catalyst system selection, and practical protocols for the effective use of this compound in Suzuki-Miyaura reactions. We will address the inherent challenges of C–F activation and present field-proven strategies using both Palladium and Nickel catalysis to achieve high-yield outcomes.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for Suzuki-Miyaura coupling involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The activation of the C–F bond in this compound is the kinetically most challenging and often rate-determining step.[4]

  • Oxidative Addition : The active M(0) catalyst (M = Pd or Ni) inserts into the carbon-fluorine bond of this compound. This is the most demanding step due to the C–F bond's strength. For this reaction, the presence of an electron-withdrawing ester group on the ring helps to lower the energy barrier for this step.[4][5]

  • Transmetalation : A boronic acid or ester, activated by a base, transfers its organic group to the metal center, displacing the fluoride. The choice of base is critical to facilitate the formation of a more nucleophilic boronate species.[6][7]

  • Reductive Elimination : The two organic moieties on the metal center couple and are eliminated, forming the desired biaryl product and regenerating the M(0) catalyst, which then re-enters the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products M0 M(0)L_n (Active Catalyst) OA_Intermediate Ar-M(II)(F)L_n (Oxidative Addition Complex) M0->OA_Intermediate Oxidative Addition TM_Intermediate Ar-M(II)(R)L_n (Transmetalation Complex) OA_Intermediate->TM_Intermediate Transmetalation TM_Intermediate->M0 Reductive Elimination Product Ar-R (Biaryl Product) TM_Intermediate->Product ArylFluoride This compound (Ar-F) ArylFluoride->OA_Intermediate BoronicAcid R-B(OH)₂ + Base Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Activation Boronate->TM_Intermediate caption Catalytic cycle for Suzuki-Miyaura coupling.

Figure 1. Catalytic cycle for Suzuki-Miyaura coupling.

Catalyst System Selection: Palladium vs. Nickel

The choice between a palladium and a nickel catalyst system is critical for activating the inert C–F bond of this compound.

  • Palladium Catalysis : While traditionally less reactive towards aryl fluorides, modern palladium catalysis can be highly effective with the right ligand.[8] Success hinges on using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) that promote the oxidative addition step.[9] Strong bases are often required to facilitate transmetalation.[9]

  • Nickel Catalysis : Nickel is inherently more reactive towards C–F bond activation and is often the catalyst of choice for challenging aryl fluoride couplings.[4] Its smaller atomic size and different redox potentials facilitate the difficult oxidative addition.[3] The efficiency of nickel catalysts can be further enhanced with co-catalysts, such as ZrF₄ or TiF₄, or by leveraging ortho-directing groups, although our substrate lacks a strong directing group.[4][10]

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling this compound with various arylboronic acids using a modern palladium catalyst system. The use of a biaryl phosphine ligand is essential for achieving good yields.

Materials
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[9]

  • Inert Atmosphere : Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure the complete removal of oxygen.[9]

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 10:1 dioxane/water solvent system. The reaction concentration should be approximately 0.1 M with respect to the aryl fluoride.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired biaryl product.[11]

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol leverages the higher reactivity of nickel for C–F bond activation and may provide superior yields, especially with more challenging boronic acids. The addition of a metal fluoride co-catalyst can significantly accelerate the reaction.[4]

Materials
  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) (10 mol%)

  • PCy₃ (Tricyclohexylphosphine) (20 mol%)

  • ZrF₄ (Zirconium(IV) fluoride) (15 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous, degassed Toluene

Step-by-Step Methodology
  • Reaction Setup : Inside a glovebox, add Ni(cod)₂, PCy₃, and ZrF₄ to a dry Schlenk flask or reaction vial.[4]

  • Ligand Association : Add anhydrous, degassed toluene and stir for 10 minutes at room temperature to allow for ligand-metal complex formation.

  • Reagent Addition : Add this compound, the arylboronic acid, and Cs₂CO₃ to the flask.

  • Inert Atmosphere : Seal the vessel, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of inert gas.

  • Reaction Execution : Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction by GC-MS or LC-MS. Reaction times are typically in the range of 12-18 hours.

  • Workup : After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude material via silica gel column chromatography.

Data Presentation: Guideline for Reaction Optimization

The optimal conditions for Suzuki-Miyaura coupling are highly substrate-dependent. This table provides a starting point for optimization.

ParameterPalladium SystemNickel SystemRationale
Catalyst Pd₂(dba)₃ / SPhosNi(cod)₂ / PCy₃SPhos is a bulky, electron-rich ligand ideal for Pd-catalyzed C-F activation.[9] Ni(cod)₂ is a common Ni(0) source for challenging couplings.[4]
Base K₃PO₄Cs₂CO₃Strong bases are required. K₃PO₄ is effective and common.[9] Cs₂CO₃ is often used in difficult couplings due to its high solubility and basicity.[11]
Solvent Dioxane / H₂O (10:1)TolueneA small amount of water often accelerates Pd catalysis.[7] Anhydrous conditions are typically preferred for Ni catalysis to avoid catalyst decomposition.
Temperature 100 - 110 °C100 °CElevated temperatures are necessary to overcome the activation barrier of the C-F bond.
Co-catalyst NoneZrF₄ZrF₄ has been shown to significantly accelerate Ni-catalyzed Suzuki reactions of aryl fluorides.[4][10]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Add Reagents to Flame-Dried Schlenk Flask inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert solvent 3. Add Degassed Solvent via Syringe inert->solvent heat 4. Heat to Target Temp with Vigorous Stirring solvent->heat monitor 5. Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Dilute & Perform Aqueous Extraction cool->extract purify 8. Dry, Concentrate & Purify via Chromatography extract->purify product Final Product purify->product caption General experimental workflow for Suzuki-Miyaura coupling.

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

  • Protodeboronation : This side reaction, where the boronic acid is replaced by a hydrogen atom, can be a significant issue. It is often exacerbated by excess water or overly strong bases.[9] Using potassium trifluoroborate salts or boronic esters (like pinacol esters) can mitigate this issue as they slowly release the boronic acid in situ.[12]

  • Low Conversion : If the reaction stalls, consider a different ligand/catalyst combination. For palladium systems, switching from SPhos to a more electron-rich ligand like RuPhos may be beneficial. For nickel systems, ensure strictly anhydrous and oxygen-free conditions, as nickel catalysts are more sensitive than their palladium counterparts.[13]

  • Homocoupling : The formation of biaryl products from the boronic acid (R-R) can occur. This is often minimized by ensuring a slow addition of the boronic acid or by using a different base/solvent system.

  • Reagent Purity : Ensure all reagents, particularly the boronic acid and solvents, are of high purity and anhydrous (where specified). The quality of the base is also crucial; grinding solid bases to a fine powder can improve reproducibility.[14]

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success relies on a rational approach to catalyst selection and careful optimization of reaction conditions to overcome the high activation barrier of the C–F bond. By leveraging advanced palladium catalyst systems with bulky, electron-rich ligands or the inherent reactivity of nickel catalysts, researchers can effectively incorporate this valuable fluorinated building block into a wide range of complex molecules for applications in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide for navigating the intricacies of this powerful reaction.

References

Application Note: A Validated Protocol for the Regioselective Nitration of Methyl 3-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of Fluorinated Nitroaromatics

The introduction of a nitro group onto an aromatic scaffold is a cornerstone transformation in organic synthesis, providing a versatile functional handle for further chemical elaboration. Nitroaromatics are pivotal precursors to anilines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. When combined with fluorine substitution, the resulting molecules often exhibit enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles, making them highly valuable in drug discovery programs.[1]

This document provides a comprehensive, field-tested protocol for the nitration of Methyl 3-fluoro-4-methylbenzoate. The primary objective is the regioselective synthesis of Methyl 3-fluoro-4-methyl-5-nitrobenzoate, a key intermediate for more complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental guide, and outline robust analytical methods for product validation, ensuring both scientific integrity and replicability.

Mechanistic Rationale and Regiochemical Control

The reaction proceeds via an electrophilic aromatic substitution (EAS) pathway. The success of this synthesis hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), and the directing effects of the substituents on the benzene ring.

Generation of the Nitronium Ion

The active electrophile, the nitronium ion, is generated by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2][3][4][5]

G cluster_overall Overall Generation HNO3 HNO₃ (Nitric Acid) Protonated_HNO3 H₂O⁺-NO₂ (Protonated Nitric Acid) HNO3->Protonated_HNO3 + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ (Sulfuric Acid) HSO4_minus HSO₄⁻ H2SO4_2 H₂SO₄ H2O H₂O Protonated_HNO3->H2O - H₂O NO2_plus NO₂⁺ (Nitronium Ion) HNO3_overall HNO₃ NO2_plus_overall NO₂⁺ H2SO4_overall 2 H₂SO₄ H3O_plus_overall H₃O⁺ HSO4_minus_overall 2 HSO₄⁻

Caption: Generation of the nitronium ion electrophile.

Regioselectivity

The position of nitration on the this compound ring is dictated by the cumulative electronic effects of the three substituents:

  • Methyl Ester (-COOCH₃): This is a moderately deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.

  • Methyl (-CH₃): This is an activating group and an ortho, para-director due to its electron-donating hyperconjugation and inductive effects.

  • Fluoro (-F): This is a deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because of electron donation through resonance.[6]

Considering these effects, the potential sites for nitration are C2, C5, and C6.

  • Position C2: ortho to the methyl group, ortho to the fluoro group, and meta to the ester. This position is sterically hindered by the adjacent methyl and fluoro groups.

  • Position C5: ortho to the fluoro group, meta to the ester group, and meta to the methyl group. This position is electronically favored by the directing effects of the fluoro and ester groups.

  • Position C6: ortho to the methyl group and para to the fluoro group, but ortho to the deactivating ester group.

The directing power typically follows the order: activating groups > deactivating ortho, para-directors > meta-directors. The nitration is expected to occur predominantly at the C5 position, which is activated by the fluoro group (ortho) and directed by the ester group (meta), leading to the formation of Methyl 3-fluoro-4-methyl-5-nitrobenzoate.

Comprehensive Experimental Protocol

Materials and Equipment
Reagent / Material CAS No. Molecular Weight ( g/mol ) Grade Supplier
This compound185629-30-5168.16≥98%Sigma-Aldrich, etc.
Concentrated Sulfuric Acid (H₂SO₄)7664-93-998.0895-98%Fisher Scientific, etc.
Concentrated Nitric Acid (HNO₃)7697-37-263.0168-70%VWR, etc.
Ethanol (EtOH)64-17-546.07Reagent Grade---
Deionized Water (H₂O)7732-18-518.02------
Crushed IceN/AN/A------

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, thermometer, Buchner funnel and flask, vacuum source, recrystallization flasks, and standard laboratory glassware.

Environment, Health, and Safety (EHS) Precautions

WARNING: Concentrated nitric and sulfuric acids are extremely corrosive, powerful oxidizing agents that can cause severe chemical burns.[7] This procedure must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a full-length lab coat, splash-proof safety goggles, a face shield, and chemical-resistant gloves at all times. For handling concentrated acids, heavy-duty gloves such as butyl rubber or Viton are recommended over standard nitrile gloves, which offer little protection.[8]

  • Acid Handling: Always add acid to other liquids slowly, especially when preparing the nitrating mixture. Never add water to concentrated acid.[8] Keep containers closed when not in use.[9]

  • Spill Response: Neutralize small acid spills with sodium bicarbonate or a commercial spill kit. For large spills (>1 liter), evacuate the area and contact institutional EHS.[9][10]

  • First Aid: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9] For eye contact, flush with an eyewash station for 15 minutes and seek immediate medical attention.[9]

Step-by-Step Synthesis Procedure

G A 1. Dissolve Substrate Dissolve this compound in conc. H₂SO₄. B 2. Cool Substrate Solution Cool to 0-5 °C in an ice bath. A->B D 4. Perform Nitration Add nitrating mix dropwise to substrate solution, maintaining temp < 10 °C. B->D C 3. Prepare Nitrating Mix Add conc. HNO₃ to conc. H₂SO₄ slowly in a separate flask, keeping it cold. C->D E 5. Reaction Completion Stir at room temperature for 15-30 min. D->E F 6. Quench Reaction Pour mixture onto crushed ice. E->F G 7. Isolate Crude Product Collect precipitate by vacuum filtration. F->G H 8. Wash Product Wash with cold water and ice-cold ethanol. G->H I 9. Purify Recrystallize from ethanol/water mixture. H->I J 10. Dry and Characterize Dry the pure product under vacuum. I->J

Caption: Experimental workflow for the nitration of this compound.

1. Preparation of the Substrate Solution: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (29.7 mmol) of this compound. b. Place the flask in an ice-water bath. c. Slowly and carefully add 10 mL of concentrated sulfuric acid to the flask with continuous stirring. Continue stirring in the ice bath until the solid has completely dissolved and the solution temperature is between 0-5 °C.

2. Preparation of the Nitrating Mixture: a. In a separate 50 mL flask, add 5 mL of concentrated sulfuric acid and cool it in an ice bath. b. Using a dropping funnel or a disposable pipette, add 2.5 mL (~4.0 g, 63.5 mmol) of concentrated nitric acid dropwise to the cold sulfuric acid.[11] c. Causality: This addition must be slow and with efficient cooling as the formation of the nitronium ion is highly exothermic. Maintain the temperature of the nitrating mixture below 10 °C.

3. Nitration Reaction: a. With the substrate solution stirring vigorously in the ice bath, slowly add the cold nitrating mixture dropwise over a period of 20-30 minutes. b. Monitor the internal temperature of the reaction mixture with a thermometer, ensuring it does not rise above 10 °C. c. Causality: Maintaining a low temperature is crucial to prevent the formation of dinitrated byproducts and other side reactions.[7]

4. Reaction Work-up and Isolation: a. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[12] b. Prepare a 400 mL beaker containing approximately 100 g of crushed ice. c. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[11] A precipitate will form. d. Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the crude product on the filter with two portions of 25 mL of cold deionized water to remove residual acid, followed by one portion of 10 mL of ice-cold ethanol to remove more soluble impurities.[13]

5. Purification by Recrystallization: a. Transfer the crude solid to a 100 mL Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid. If the solid is very soluble, a mixture of ethanol and water is effective.[12] c. Add hot water dropwise until the solution becomes slightly turbid. Then add a few more drops of hot ethanol to redissolve the precipitate, creating a saturated solution. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Product Characterization and Validation

Parameter Expected Result
Physical Appearance White to pale yellow crystalline solid
Melting Point ~53 °C[14]
TLC Analysis Single spot with a lower Rf than starting material
Yield Theoretical: ~6.33 g. Expected: 75-85%
Spectroscopic Analysis
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most definitive tool for confirming the regiochemistry.

    • δ ~8.1-8.3 ppm (s, 1H, Ar-H ortho to nitro and ester).

    • δ ~7.4-7.6 ppm (s, 1H, Ar-H ortho to methyl and fluoro).

    • δ ~3.9 ppm (s, 3H, -OCH₃ of ester).

    • δ ~2.4 ppm (s, 3H, Ar-CH₃).

    • Justification: The loss of symmetry compared to the starting material will result in two distinct aromatic singlets. The proton ortho to two electron-withdrawing groups (nitro and ester) will be significantly downfield.[4]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~164 ppm (C=O of ester).

    • Aromatic region (δ ~120-160 ppm) should show 6 distinct signals due to the lack of symmetry.[4][15]

    • δ ~53 ppm (-OCH₃ of ester).

    • δ ~15 ppm (Ar-CH₃).

  • IR Spectroscopy (ATR):

    • ~3100 cm⁻¹ (Aromatic C-H stretch).[16]

    • ~1730 cm⁻¹ (C=O stretch of the ester).

    • ~1530 cm⁻¹ (Asymmetric N-O stretch of nitro group).

    • ~1350 cm⁻¹ (Symmetric N-O stretch of nitro group).

    • ~1600, 1450 cm⁻¹ (C=C in-ring stretches).[16]

References

  • Quora. (2024). What safety precautions should I take when handling nitric acid?
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The Strategic Role of Methyl 3-fluoro-4-methylbenzoate in the Synthesis of Advanced Pyrazole-Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemicals

The global agricultural landscape faces the perpetual challenge of ensuring food security for a growing population amidst evolving threats from phytopathogenic fungi. The development of novel, effective, and environmentally conscious fungicides is paramount. Within the arsenal of modern crop protection agents, pyrazole-carboxamide fungicides have emerged as a cornerstone class of active ingredients. Their efficacy stems from their targeted mode of action as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[1][2] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their metabolic stability, binding affinity, and overall performance.[3] This guide details the critical role of Methyl 3-fluoro-4-methylbenzoate as a key starting material in the synthesis of these advanced agrochemicals, providing in-depth protocols and expert insights for researchers and professionals in the field.

Core Synthesis Strategy: A Modular Approach

The synthesis of pyrazole-carboxamide fungicides from this compound follows a logical and modular pathway. This approach allows for the versatile combination of different aniline and pyrazole moieties to generate a diverse library of potential fungicidal compounds. The core strategy hinges on the transformation of the readily available benzoate starting material into a key fluorinated aniline intermediate, which is then coupled with a suitable pyrazole-carboxylic acid derivative.

G A This compound B Methyl 3-fluoro-5-nitro-4-methylbenzoate A->B Nitration C Methyl 5-amino-3-fluoro-4-methylbenzoate B->C Reduction E Final Pyrazole-Carboxamide Fungicide C->E Amide Coupling D Pyrazole-4-carbonyl chloride D->E

Caption: Synthetic workflow from this compound.

Detailed Synthetic Protocols

The following protocols provide a comprehensive, step-by-step guide for the synthesis of a representative pyrazole-carboxamide fungicide, starting from this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Part 1: Synthesis of the Key Intermediate: Methyl 5-amino-3-fluoro-4-methylbenzoate

This two-step process involves the nitration of the benzene ring followed by the reduction of the nitro group to an amine.

Step 1.1: Nitration of this compound

The introduction of a nitro group onto the aromatic ring is a critical step to enable the subsequent formation of the aniline. The directing effects of the fluorine and methyl substituents guide the regioselectivity of this electrophilic aromatic substitution.

G cluster_0 Nitration Protocol A Charge flask with concentrated H2SO4 B Cool to 0°C A->B C Add this compound B->C D Slowly add KNO3 C->D E Stir at 0-5°C D->E F Pour onto ice E->F G Filter and wash the precipitate F->G H Dry the product G->H

Caption: Workflow for the nitration of the starting material.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 150 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add 50 g of this compound to the stirred sulfuric acid, maintaining the temperature below 10°C.

  • Once the addition is complete and the starting material is fully dissolved, add 55 g of potassium nitrate portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C.

  • After the addition of potassium nitrate, continue stirring the reaction mixture at 0-5°C for 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the collected solid under vacuum to yield Methyl 3-fluoro-5-nitro-4-methylbenzoate.

Expert Insights: The use of a mixed acid system (in this case, generated in situ from potassium nitrate and sulfuric acid) is a standard and effective method for aromatic nitration.[4][5] Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

Step 1.2: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceuticals and agrochemicals. Several methods are available for this reduction.[6][7]

Protocol:

  • In a three-necked flask fitted with a mechanical stirrer, a condenser, and a thermometer, create a suspension of 40 g of the synthesized Methyl 3-fluoro-5-nitro-4-methylbenzoate and 200 mL of ethanol.

  • Add 60 g of iron powder and 5 mL of concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and the reflux should be controlled.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude Methyl 5-amino-3-fluoro-4-methylbenzoate. The product can be further purified by recrystallization or column chromatography if necessary.

Expert Insights: The reduction of aromatic nitro compounds with iron in the presence of an acid is a classic and cost-effective method suitable for large-scale synthesis. The hydrochloric acid helps to activate the iron surface.

Part 2: Amide Coupling to Form the Final Product

The final step in the synthesis is the formation of the amide bond between the synthesized aniline intermediate and a pyrazole-4-carbonyl chloride. This reaction is a cornerstone of pyrazole-carboxamide fungicide production.[8][9]

G cluster_0 Amide Coupling Protocol A Dissolve aniline intermediate and a base in a solvent B Cool to 0°C A->B C Add pyrazole-4-carbonyl chloride solution dropwise B->C D Stir at room temperature C->D E Work-up and purification D->E

Caption: Workflow for the final amide coupling reaction.

Protocol:

  • In a flask, dissolve 20 g of Methyl 5-amino-3-fluoro-4-methylbenzoate in 150 mL of anhydrous dichloromethane.

  • Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution and cool to 0°C in an ice bath.

  • In a separate flask, prepare a solution of 1.1 equivalents of the desired pyrazole-4-carbonyl chloride in 50 mL of anhydrous dichloromethane.

  • Add the pyrazole-4-carbonyl chloride solution dropwise to the stirred aniline solution at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the completion of the reaction.

  • Wash the reaction mixture sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final pyrazole-carboxamide fungicide.

Expert Insights: The choice of the pyrazole-4-carbonyl chloride is critical as it determines the specific fungicidal activity of the final product. The base is added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical Yield
Nitration This compoundMethyl 3-fluoro-5-nitro-4-methylbenzoateH2SO4, KNO385-95%
Reduction Methyl 3-fluoro-5-nitro-4-methylbenzoateMethyl 5-amino-3-fluoro-4-methylbenzoateFe, HCl, Ethanol80-90%
Amide Coupling Methyl 5-amino-3-fluoro-4-methylbenzoatePyrazole-Carboxamide FungicidePyrazole-4-carbonyl chloride, Base75-90%

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced pyrazole-carboxamide fungicides. The synthetic route outlined in this guide, involving nitration, reduction, and amide coupling, provides a robust and adaptable platform for the development of new and effective crop protection agents. The strategic incorporation of the 3-fluoro-4-methylaniline moiety derived from this starting material is a key element in achieving the desired biological activity and physicochemical properties of the final fungicidal product.[10]

References

  • Wu, Z., Hu, D., Kuang, J., Cai, H., Wu, S., & Xue, W. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Molecules, 17(12), 14205-14218. [Link][8][9]

  • PubMed. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed. [Link][8][9]

  • PubMed. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed. [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-4-methylaniline. Chem-Impex. [Link][10]

  • ACS Publications. (2021). Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. ResearchGate. [Link]

  • Springer. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-3-methylaniline: A Key Aromatic Amine Intermediate for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-4-metilanilina. Chem-Impex. [Link]

  • ResearchGate. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. [Link][1]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. PrepChem.com. [Link][4]

  • Indian Journal of Chemistry. (2009). A new reagent for selective reduction of nitro group.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link][6]

  • Taizhou Jinci Technology Co., Ltd. (n.d.). 3-Fluoro-4-methylaniline. Taizhou Jinci Technology Co., Ltd.. [Link]

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link][7]

  • ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. ResearchGate. [Link]

  • PubMed Central. (n.d.). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. [Link]

  • ResearchGate. (n.d.). The commercial pyrazole amide fungicides. ResearchGate. [Link][2]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Google Patents. (n.d.). CN108218709A - The separation method of the fluoro- benzoic acid nitration products of the chloro- 4- of 2-.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link][5]

  • ResearchGate. (n.d.). Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. ResearchGate. [Link][3]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. [Link]

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Application Notes & Protocols: The Strategic Utility of Methyl 3-fluoro-4-methylbenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry.[1] Fluorinated organic molecules frequently demonstrate superior pharmacological profiles, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and modulated pKa values that can optimize target binding interactions.[1] Methyl 3-fluoro-4-methylbenzoate is a prime exemplar of a versatile chemical intermediate designed to leverage these benefits.

This substituted benzoate serves as a highly valuable building block for several reasons. The fluorine atom, positioned meta to the ester group, exerts a powerful electron-withdrawing effect that influences the reactivity of the aromatic ring and the properties of the final molecule.[2] The methyl group provides a handle for further, specific functionalization through benzylic reactions.[2] Finally, the methyl ester itself is a versatile functional group, readily converted into a carboxylic acid, amide, or other derivatives, allowing for seamless integration into complex synthetic pathways. These structural features make this compound a sought-after precursor in the development of novel therapeutics, particularly in oncology, inflammation, and infectious disease research.[2][3][4]

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's physical properties and handling requirements is critical for its effective and safe implementation in any synthetic protocol.

PropertyValueSource
Molecular Formula C₉H₉FO₂-
Molecular Weight 168.17 g/mol -
Appearance Colorless to light yellow liquid or solidGeneral Supplier Data
Melting Point Not widely reported; related compounds vary[5][6]
Boiling Point Not widely reported; related compounds vary[5][6]
Density Not widely reported; related compounds vary[7]

Safety & Handling Summary:

Users must consult the full Safety Data Sheet (SDS) before handling. This compound and its derivatives are typically classified with the following hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[8]

  • Skin Irritation: Causes skin irritation.[8]

  • Eye Irritation: Causes serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] All manipulations should be performed in a well-ventilated fume hood.[9][10]

Core Synthetic Transformations & Protocols

This compound's utility stems from its capacity to undergo several key transformations that are fundamental to pharmaceutical synthesis. The following protocols are illustrative of its application.

Workflow Overview

The following diagram illustrates the central role of this compound as a launch point for diverse and more complex pharmaceutical intermediates.

G main This compound acid 3-Fluoro-4-methylbenzoic Acid main->acid Saponification (e.g., NaOH, H₂O) amide N-Substituted Amide Derivative main->amide Direct Amination (e.g., R-NH₂, Heat) bromo Methyl 3-fluoro-4-(bromomethyl)benzoate main->bromo Benzylic Bromination (e.g., NBS, AIBN) api Active Pharmaceutical Ingredient (API) acid->api Amide Coupling, etc. amide->api Further Modification bromo->api Nucleophilic Substitution

Caption: Synthetic pathways originating from this compound.

Protocol 1: Synthesis via Fischer Esterification

The most direct synthesis of this compound is the acid-catalyzed esterification of its corresponding carboxylic acid. This method is robust, scalable, and employs common laboratory reagents.

Rationale: Fischer esterification is an equilibrium-driven process. Using methanol as both the reagent and solvent, along with a strong acid catalyst, drives the reaction toward the ester product. Thionyl chloride is also highly effective as it produces gaseous byproducts (SO₂ and HCl), which also shifts the equilibrium.[11]

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-4-methylbenzoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 0.2 M concentration relative to the acid).

  • Catalysis: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) or dropwise add thionyl chloride (1.5 eq).[11]

  • Reaction: If using sulfuric acid, heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. If using thionyl chloride, allow the mixture to warm to room temperature and then heat at 70°C for 60-90 minutes.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography if necessary.

Protocol 2: Saponification to the Carboxylic Acid

Converting the ester back to the carboxylic acid is a critical step for subsequent reactions, such as amide bond formation with complex amines.

Rationale: Saponification is the hydrolysis of an ester under basic conditions. The hydroxide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt.

Step-by-Step Protocol:

  • Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Reagent: Add sodium hydroxide (NaOH, 2.0-3.0 eq) or lithium hydroxide (LiOH).

  • Reaction: Stir the mixture vigorously at room temperature or gently heat (40-50 °C) for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Workup: Remove the organic solvent (THF) under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid product (3-fluoro-4-methylbenzoic acid) by vacuum filtration. Wash the solid with cold water and dry under vacuum.

Protocol 3: Benzylic Bromination for Advanced Intermediates

The methyl group on the aromatic ring is a key site for introducing further functionality. Benzylic bromination transforms this relatively inert group into a highly reactive bromomethyl group, ready for nucleophilic substitution.[2]

Rationale: This reaction proceeds via a free-radical mechanism. A radical initiator (like AIBN or benzoyl peroxide) generates a bromine radical from N-bromosuccinimide (NBS). This radical abstracts a hydrogen from the benzylic methyl group, forming a stabilized benzylic radical, which then reacts with Br₂ (present in equilibrium with NBS) to form the product.

G start This compound reagents NBS, AIBN CCl₄, Reflux start->reagents intermediate Benzylic Radical Intermediate reagents->intermediate Initiation & Propagation product Methyl 3-fluoro-4-(bromomethyl)benzoate intermediate->product Propagation

Caption: Reaction pathway for benzylic bromination.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagents: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN, ~2 mol%).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Irradiating the flask with a lamp can facilitate initiation.

  • Monitoring: The reaction can be monitored by observing the consumption of NBS (which is denser than CCl₄ and will sink) and the formation of succinimide (which is less dense and will float). TLC can also be used.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the solid succinimide by vacuum filtration.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, Methyl 3-fluoro-4-(bromomethyl)benzoate, is often used directly in the next step due to its lachrymatory nature and potential instability.

Conclusion

This compound is more than a simple aromatic ester; it is a strategically designed intermediate that provides multiple avenues for molecular elaboration. Its trifecta of functionalities—the activatable methyl group, the versatile ester, and the pharmacologically significant fluorine atom—makes it an invaluable tool for researchers and drug development professionals. The protocols outlined herein provide a robust framework for leveraging this building block to its full potential, accelerating the synthesis of complex and novel pharmaceutical compounds.

References

  • ChemicalBook. (2025). METHYL 3-FLUORO-4-METHOXYBENZOATE - Safety Data Sheet.
  • Chem-Impex. 3-Fluoro-4-methylbenzoic acid.
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  • MySkinRecipes. Methyl 4-fluoro-3-methylbenzoate.
  • Chem-Impex. Methyl 4-fluorobenzoate.
  • PubChem. Methyl 3-fluoro-4-formylbenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Methyl 3-Fluoro-4-Nitrobenzoate: Properties and Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis.
  • Echemi. Methyl 4-Fluoro-3-(Methylsulfonyl)benzoate SDS, 160819-39-6 Safety Data Sheets.
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  • Thermo Fisher Scientific. (2025). Methyl 4-fluoro-2-methylbenzoate - SAFETY DATA SHEET.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.
  • Benchchem. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate.

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Application and Protocol for the Scale-Up Synthesis of Methyl 3-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 3-fluoro-4-methylbenzoate, a key intermediate in the manufacturing of pharmaceuticals and agrochemicals. The protocol details a robust and scalable two-step synthetic route, commencing with the diazotization and subsequent fluorination of 3-amino-4-methylbenzoic acid via a modified Sandmeyer reaction to yield 3-fluoro-4-methylbenzoic acid. This is followed by a classic Fischer-Speier esterification to produce the final product. This application note offers in-depth procedural details, safety protocols, analytical methods for quality control, and a discussion of the chemical principles underpinning each step to ensure a reproducible and efficient industrial-scale synthesis.

Introduction: The Industrial Significance of this compound

This compound is a crucial building block in the synthesis of a variety of commercially important molecules. The presence of the fluorine atom can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity to target proteins.[1][2][3] Consequently, this fluorinated benzoic acid derivative is in high demand for the development of novel therapeutic agents and crop protection agents.[2][4] The scalability and efficiency of its synthesis are therefore of paramount importance for industrial applications.

This guide presents a validated two-step synthesis designed for scale-up. The chosen pathway prioritizes cost-effective and readily available starting materials, straightforward reaction conditions, and high product purity.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved in two primary stages:

  • Fluorination: 3-amino-4-methylbenzoic acid is converted to its diazonium salt, which then undergoes a fluorination reaction to produce 3-fluoro-4-methylbenzoic acid. This is a variation of the Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of various functional groups.[5][6][7]

  • Esterification: The resulting 3-fluoro-4-methylbenzoic acid is esterified with methanol in the presence of an acid catalyst to yield the final product, this compound. The Fischer-Speier esterification is a reliable and widely used method for this transformation on an industrial scale.[8][9]

Synthetic_Pathway 3-amino-4-methylbenzoic_acid 3-Amino-4-methylbenzoic Acid Diazonium_Salt Diazonium Salt Intermediate 3-amino-4-methylbenzoic_acid->Diazonium_Salt NaNO2, HBF4 0-5 °C 3-fluoro-4-methylbenzoic_acid 3-Fluoro-4-methylbenzoic Acid Diazonium_Salt->3-fluoro-4-methylbenzoic_acid Heat (Balz-Schiemann Reaction) Methyl_3-fluoro-4-methylbenzoate This compound 3-fluoro-4-methylbenzoic_acid->Methyl_3-fluoro-4-methylbenzoate Methanol, H2SO4 Reflux

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid

This procedure is adapted from the principles of the Balz-Schiemann reaction, which is a variation of the Sandmeyer reaction specifically for fluorination.[5][10]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-4-methylbenzoic acid151.161.00 kg6.61 mol
Tetrafluoroboric acid (48% aq.)87.813.50 L~19.2 mol
Sodium nitrite69.000.50 kg7.25 mol
Water (deionized)18.02As needed-
Diethyl ether74.12As needed-

Protocol:

  • Diazotization:

    • To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3.50 L of 48% aqueous tetrafluoroboric acid.

    • Cool the acid to 0 °C using a circulating chiller.

    • Slowly add 1.00 kg (6.61 mol) of 3-amino-4-methylbenzoic acid in portions, ensuring the temperature does not exceed 5 °C. Stir until all the solid has dissolved.

    • Prepare a solution of 0.50 kg (7.25 mol) of sodium nitrite in 1.0 L of deionized water.

    • Add the sodium nitrite solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 0 and 5 °C.

    • After the addition is complete, stir the resulting slurry for an additional 30 minutes at 0-5 °C. The formation of the diazonium tetrafluoroborate salt precipitate will be observed.

  • Fluorination (Balz-Schiemann Reaction):

    • Isolate the precipitated diazonium tetrafluoroborate salt by filtration. Wash the filter cake with cold water (3 x 500 mL) and then with cold diethyl ether (2 x 500 mL) to aid in drying.

    • Carefully transfer the moist solid to a suitable container for thermal decomposition. Caution: Diazonium salts can be explosive when dry. Handle with care and behind a blast shield.

    • Gently heat the diazonium salt under vacuum. The decomposition will start, and nitrogen gas and boron trifluoride will be evolved. The heating should be controlled to maintain a steady evolution of gas.

    • Once the gas evolution has ceased, the crude 3-fluoro-4-methylbenzoic acid will remain as a solid.

  • Purification:

    • Allow the crude product to cool to room temperature.

    • Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 3-fluoro-4-methylbenzoic acid.

    • Dry the purified product under vacuum at 50-60 °C.

Expected Yield: 75-85%

Part 2: Synthesis of this compound (Fischer-Speier Esterification)

This protocol follows the well-established Fischer-Speier esterification method.[8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Fluoro-4-methylbenzoic acid154.141.00 kg6.49 mol
Methanol32.045.00 L123.5 mol
Sulfuric acid (98%)98.08100 mL1.84 mol
Sodium bicarbonate84.01As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous magnesium sulfate120.37As needed-
Toluene92.14As needed-

Protocol:

  • Esterification Reaction:

    • To a 10 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1.00 kg (6.49 mol) of 3-fluoro-4-methylbenzoic acid and 5.00 L of methanol.

    • Stir the mixture to dissolve the solid.

    • Slowly and carefully add 100 mL of concentrated sulfuric acid to the solution. An exotherm will be observed.

    • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the volume of the methanol by approximately half using a rotary evaporator.

    • Carefully pour the concentrated reaction mixture into 5 L of ice-cold water.

    • Extract the aqueous layer with toluene (3 x 1 L).

    • Combine the organic extracts and wash sequentially with water (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L, until effervescence ceases), and brine (1 x 1 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.

  • Final Purification (Optional):

    • For higher purity, the crude product can be purified by vacuum distillation.

Expected Yield: 90-97%

Analytical Quality Control

AnalysisSpecificationMethod
Appearance Colorless to pale yellow liquid or solidVisual Inspection
Purity (by GC) ≥ 99.0%Gas Chromatography
Identity (by ¹H NMR) Conforms to structureNuclear Magnetic Resonance Spectroscopy
Identity (by FT-IR) Conforms to structureFourier-Transform Infrared Spectroscopy
Water Content (Karl Fischer) ≤ 0.1%Karl Fischer Titration

Safety and Handling

  • General: All operations should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • Tetrafluoroboric Acid: Highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.

  • Sodium Nitrite: Oxidizing agent. Keep away from combustible materials. Toxic if ingested.

  • Diazonium Salts: Potentially explosive, especially when dry. Do not isolate large quantities in a dry state. Use appropriate safety shields during the decomposition step.

  • Sulfuric Acid: Highly corrosive. Causes severe burns. Add slowly to other liquids to avoid splashing.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

References

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Application Notes and Protocols: The Strategic Use of Methyl 3-fluoro-4-methylbenzoate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in modern medicinal chemistry is the incorporation of fluorine atoms into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties.[1]

The presence of fluorine can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to the target protein.[2][3] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influencing solubility and cell penetration.[1] Furthermore, the substitution of hydrogen with fluorine can lead to more favorable interactions within the protein's binding pocket and can block sites of metabolic oxidation, thereby increasing the drug's half-life.[3]

This application note focuses on the utility of Methyl 3-fluoro-4-methylbenzoate , a versatile fluorinated building block, in the synthesis of potent kinase inhibitors. We will provide a detailed, step-by-step synthetic pathway, field-proven insights into the experimental choices, and robust protocols for key transformations.

Core Concept: From a Simple Benzoate to a Complex Kinase Inhibitor

This compound is a valuable starting material for constructing kinase inhibitors that feature a 3-fluoro-4-methylaniline core. This structural motif is present in several advanced kinase inhibitors. The synthetic strategy detailed below outlines a plausible and efficient pathway to a key intermediate for such inhibitors, illustrating the chemical transformations required to convert the initial ester into a functionalized aniline ready for incorporation into a larger pharmacophore.

The overall synthetic workflow can be visualized as a multi-step process, beginning with the hydrolysis of the methyl ester, followed by a rearrangement to form the crucial aniline intermediate, and culminating in its elaboration into a kinase inhibitor scaffold.

G A This compound B Step 1: Saponification (Ester Hydrolysis) A->B NaOH, H₂O/MeOH C 3-Fluoro-4-methylbenzoic Acid B->C D Step 2: Curtius Rearrangement (Acid to Amine Conversion) C->D 1. (COCl)₂, cat. DMF 2. NaN₃ 3. Heat, t-BuOH 4. HCl E 3-Fluoro-4-methylaniline D->E F Step 3: Elaboration into Kinase Inhibitor Scaffold E->F Coupling Partner, Coupling Reagents G Final Kinase Inhibitor F->G

Caption: Synthetic workflow from this compound.

Part 1: Synthesis of the Key Intermediate, 3-Fluoro-4-methylaniline

The conversion of this compound to 3-fluoro-4-methylaniline is a critical sequence that unlocks its potential as a precursor for kinase inhibitors. This process involves two primary transformations: saponification of the methyl ester to the corresponding carboxylic acid, followed by a Curtius rearrangement to yield the desired aniline.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the methyl ester to the carboxylic acid. This is a necessary step to enable the subsequent Curtius rearrangement.

Rationale: Saponification is a classic and highly efficient method for ester hydrolysis. The use of a sodium hydroxide solution in a mixed solvent system of methanol and water ensures both the solubility of the starting material and the efficiency of the reaction.[4] The reaction is typically straightforward and high-yielding.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 ratio).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 1-2. A precipitate of 3-fluoro-4-methylbenzoic acid will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water to remove any remaining salts.

  • Dry the product under vacuum to yield 3-fluoro-4-methylbenzoic acid as a white solid.

Data Presentation: Representative Saponification Reaction

ParameterValue
Starting MaterialThis compound (10.0 g)
Yield of 3-fluoro-4-methylbenzoic acid~9.5 g (quantitative)
Purity (by NMR)>98%
Protocol 2: Curtius Rearrangement of 3-Fluoro-4-methylbenzoic Acid

Objective: To convert the carboxylic acid into the corresponding aniline.

Rationale: The Curtius rearrangement is a robust method for converting carboxylic acids to amines with the loss of one carbon atom. The reaction proceeds through an acyl azide intermediate, which rearranges upon heating to an isocyanate. The isocyanate is then trapped with a suitable nucleophile (in this case, tert-butanol) to form a Boc-protected amine, which is easily deprotected under acidic conditions. This method is often preferred over the Hofmann rearrangement as it avoids the use of bromine.

G A 3-Fluoro-4-methylbenzoic Acid B Acyl Chloride Formation A->B (COCl)₂, cat. DMF C 3-Fluoro-4-methylbenzoyl Chloride B->C D Acyl Azide Formation C->D NaN₃ E 3-Fluoro-4-methylbenzoyl Azide D->E F Thermal Rearrangement E->F Heat G Isocyanate Intermediate F->G H Boc Protection G->H t-BuOH I Boc-protected Aniline H->I J Deprotection I->J HCl K 3-Fluoro-4-methylaniline J->K

Caption: Mechanism of the Curtius Rearrangement.

Materials:

  • 3-Fluoro-4-methylbenzoic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • tert-Butanol (t-BuOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Acyl Chloride Formation:

    • To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.2 eq) at room temperature.

    • Stir the mixture for 1-2 hours until gas evolution ceases. The reaction progress can be monitored by the disappearance of the carboxylic acid starting material by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent to obtain the crude 3-fluoro-4-methylbenzoyl chloride.

  • Curtius Rearrangement and Boc Protection:

    • Dissolve the crude acyl chloride in anhydrous toluene.

    • In a separate flask, prepare a solution of sodium azide (1.5 eq) in water.

    • Cool the acyl chloride solution to 0°C and slowly add the sodium azide solution.

    • Stir vigorously at 0°C for 1 hour.

    • Carefully separate the organic layer and wash it with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Caution: Acyl azides can be explosive. Handle with care and use a blast shield.

    • To the dried organic solution, add tert-butanol (2.0 eq) and heat the mixture to reflux (around 80-90°C) for several hours until the acyl azide is consumed (monitor by IR spectroscopy by the disappearance of the azide peak at ~2130 cm⁻¹).

    • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude Boc-protected aniline.

  • Boc Deprotection:

    • Dissolve the crude Boc-protected aniline in methanol.

    • Add a solution of concentrated HCl in methanol and stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-4-methylaniline.

Data Presentation: Representative Curtius Rearrangement

ParameterValue
Starting Material3-Fluoro-4-methylbenzoic acid (5.0 g)
Overall Yield of 3-Fluoro-4-methylaniline65-75% over 3 steps
Purity (by GC-MS)>97%

Part 2: Application in the Synthesis of a Kinase Inhibitor Scaffold

With 3-fluoro-4-methylaniline in hand, it can now be used as a key building block in the synthesis of various kinase inhibitors. A common synthetic step is the formation of an amide bond with a suitable carboxylic acid partner, which often constitutes a significant portion of the final inhibitor's structure.

Protocol 3: Amide Coupling of 3-Fluoro-4-methylaniline

Objective: To couple 3-fluoro-4-methylaniline with a carboxylic acid to form a key amide bond present in many kinase inhibitors.

Rationale: Modern amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and efficient method for amide bond formation, even with less reactive anilines.[1] The reaction proceeds quickly at room temperature and generally gives high yields with minimal side products.

Materials:

  • 3-Fluoro-4-methylaniline

  • Carboxylic acid coupling partner

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 3-fluoro-4-methylaniline (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Data Presentation: Representative Amide Coupling Reaction

ParameterValue
Amine3-Fluoro-4-methylaniline
Carboxylic AcidBenzoic Acid (as a model)
Yield of N-(3-fluoro-4-methylphenyl)benzamide85-95%
Purity (by HPLC)>98%

Conclusion

This compound is a strategically valuable starting material for the synthesis of complex kinase inhibitors. The protocols outlined in this application note provide a robust and reproducible pathway to convert this simple building block into a key 3-fluoro-4-methylaniline intermediate, which can be further elaborated into a variety of inhibitor scaffolds. The deliberate incorporation of the fluoro and methyl groups on the phenyl ring is a prime example of modern medicinal chemistry design, aiming to optimize the pharmacological properties of the final drug molecule. The provided step-by-step procedures, along with the rationale behind the chosen reagents and conditions, offer a comprehensive guide for researchers in the field of drug discovery and development.

References

Protocol for the Purification of Methyl 3-fluoro-4-methylbenzoate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: Methyl 3-fluoro-4-methylbenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is critical for the success of subsequent synthetic steps and the quality of the final active ingredient. This application note provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. The guide emphasizes the rationale behind methodological choices, from mobile phase optimization to post-purification analysis, ensuring researchers can achieve high purity and yield.

Foundational Principles: Chromatographic Separation

The purification strategy outlined here leverages normal-phase flash column chromatography, a cornerstone technique in organic synthesis.[2] The separation mechanism is based on the principle of adsorption and differential partitioning.

  • Stationary Phase: A polar adsorbent, silica gel, is used. The surface of silica gel is rich in acidic silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with molecules in the mobile phase.[3]

  • Mobile Phase: A non-polar or moderately polar solvent system (eluent) is used to carry the sample through the stationary phase.[4]

  • Separation Dynamics: Components of the crude mixture are separated based on their relative polarity. More polar compounds, such as potential starting material impurity 3-fluoro-4-methylbenzoic acid, will have a stronger affinity for the polar silica gel.[5] Consequently, they will be retained longer on the column and elute later. Less polar compounds, including the target ester, will interact less with the silica gel and travel through the column more quickly, eluting first. The fluorine atom and methyl ester group give this compound moderate polarity, making it an ideal candidate for this technique.

Materials and Equipment

Reagents and Consumables
  • Crude this compound

  • Silica Gel, Flash Chromatography Grade (e.g., 230-400 mesh)

  • Hexanes, HPLC Grade

  • Ethyl Acetate (EtOAc), HPLC Grade

  • Dichloromethane (DCM), HPLC Grade (for sample loading)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • TLC Plates (Silica gel 60 F₂₅₄)

  • Cotton or Glass Wool

Equipment
  • Glass Chromatography Column with Stopcock

  • Air Pressure Inlet Adapter (optional, for flash chromatography)

  • Fraction Collector or Test Tubes/Erlenmeyer Flasks for manual collection

  • Rotary Evaporator

  • Thin-Layer Chromatography (TLC) Developing Chamber

  • UV Lamp (254 nm)

  • NMR Spectrometer (≥300 MHz)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Pre-Purification: TLC for Mobile Phase Optimization

The success of column chromatography is critically dependent on the selection of an appropriate mobile phase. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening solvent systems to find the optimal conditions for separation.[6]

Causality: The goal is to identify a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.2-0.4 .[7]

  • An Rf > 0.4 suggests the compound will elute too quickly, resulting in poor separation from less polar impurities.

  • An Rf < 0.2 indicates the compound will be retained too strongly, leading to long elution times and potential band broadening.

Protocol for TLC Analysis
  • Prepare several eluent mixtures of varying polarity, typically Hexanes and Ethyl Acetate.[8]

  • In a TLC developing chamber, place a piece of filter paper and add a small amount of the chosen eluent to saturate the chamber atmosphere.

  • Dissolve a small sample of the crude reaction mixture in a volatile solvent like DCM.

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.

  • Place the plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

Eluent System (Hexane:EtOAc)Rf of Target Compound (Approx.)Observations
95:5~0.45Moves too quickly, poor separation from non-polar impurities.
90:10 ~0.30 Optimal. Good separation from baseline and solvent front.
80:20~0.15Moves too slowly, potential for band broadening.
Table 1: Example of TLC optimization for this compound purification. The 90:10 Hexane:EtOAc system is identified as the ideal mobile phase.

Detailed Purification Protocol

This protocol employs a dry-loading technique, which is superior to liquid-loading for preventing band distortion and improving separation resolution, especially if the crude product has poor solubility in the mobile phase.[2]

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Optimization (e.g., 90:10 Hexane:EtOAc) Pack 2. Column Packing (Silica Slurry) TLC->Pack Load 3. Dry Sample Loading Pack->Load Elute 4. Elution (Gradient or Isocratic) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. TLC Monitoring of Fractions Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Solvent Removal (Rotary Evaporation) Combine->Evap Analyze 9. Purity & Identity Analysis (NMR, MS, HPLC) Evap->Analyze Pure Pure Product Analyze->Pure Crude Crude Product Crude->TLC

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Column Preparation:

    • Secure a glass column vertically using a clamp. Place a small plug of cotton or glass wool at the bottom to support the packing material. Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). The amount of silica should be about 50-100 times the weight of the crude product.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, but never let the top of the silica gel run dry .[9]

    • Add another thin layer of sand on top of the packed silica gel to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent like Dichloromethane (DCM).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase (starting with 90:10 Hexane:EtOAc based on our TLC) to the column reservoir.

    • Open the stopcock and begin collecting the eluent in numbered fractions (e.g., 10-20 mL per fraction). For flash chromatography, apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.

    • Expert Tip: For difficult separations, a gradient elution can be employed. Start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (to 90:10, then 85:15) as the column runs.[7] This ensures non-polar impurities elute first, followed by the target compound, while highly polar impurities remain on the column.

  • Monitoring the Fractions:

    • Spot every few fractions on a TLC plate alongside the original crude mixture.

    • Develop the TLC plate in the same mobile phase and visualize under UV light.

    • Identify the fractions that contain the pure product (a single spot corresponding to the Rf of the target compound).

  • Isolation of Pure Product:

    • Combine all fractions identified as pure.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • The resulting oil or solid is the purified this compound. Weigh the final product to calculate the percentage yield.

Visualization of Separation Principle

G column Mobile Phase (90:10 Hexane:EtOAc) Crude Sample (Dry Loaded) Silica Gel (Polar Stationary Phase) end Time = T start Time = 0 A1 Impurity A (Non-Polar) B1 Product C1 Impurity C (Polar Acid) A2 B2 C2

Caption: Separation of compounds on a silica gel column over time.

Post-Purification Analysis

Final confirmation of purity and identity is non-negotiable in drug development workflows.

  • ¹H NMR: Provides structural confirmation. For this compound, one would expect signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the methyl ester protons (a singlet around 3.9 ppm), and the aromatic methyl protons (a singlet around 2.3 ppm). The spectrum should be free of signals from starting materials or major side products.

  • Mass Spectrometry: Confirms the molecular weight of the compound.

  • HPLC/GC Analysis: Provides a quantitative measure of purity, which should ideally be >98% for use in further synthetic steps.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution Incorrect mobile phase polarity. Column overloaded with sample.Re-optimize the mobile phase with TLC to achieve a lower Rf (0.2-0.25). Reduce the amount of sample loaded onto the column. Use a gradient elution.[7]
Cracked Silica Bed Column packed unevenly. Silica gel ran dry during the run.Repack the column carefully, ensuring a homogenous slurry. Always maintain a layer of solvent above the silica bed.
Compound Streaking on TLC/Column Sample is too acidic or basic. Sample is degrading on silica.Add a small amount (~0.5%) of triethylamine to the mobile phase for basic compounds or acetic acid for acidic compounds to neutralize the silica gel.[5]
No Compound Eluting Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent (e.g., 10% Methanol in DCM) can be used to elute very polar compounds.[4]

References

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from a relevant chemical supplier or manufacturer's website.
  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link].

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link].

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from a relevant organic chemistry resource website.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from [Link].

  • BenchChem. (n.d.). Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link].

  • BenchChem. (n.d.). Technical Support Center: Purification of Methyl 3-amino-4-methylbenzoate.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum.
  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from a relevant chemical supplier or manufacturer's website.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0).
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from The Royal Society of Chemistry's website.
  • The Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis. Retrieved from The Royal Society of Chemistry's website.
  • Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.
  • YouTube. (2018). Flash Column Chromatography.
  • MDPI. (2023).
  • Autechaux, A. (n.d.). 4-Fluoro-3-methylbenzoic Acid: Synthesis & Applications for R&D Chemists.

Sources

Application Notes & Protocols: The Strategic Use of Methyl 3-fluoro-4-methylbenzoate in the Synthesis of Advanced Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Liquid Crystal Design

The deliberate incorporation of fluorine atoms into mesogenic structures is a cornerstone of modern liquid crystal (LC) materials science.[1][2] Unlike simple hydrocarbon analogues, fluorinated liquid crystals exhibit a unique combination of properties that are essential for high-performance display applications. The small van der Waals radius of the fluorine atom allows for its inclusion into molecular cores without drastically disrupting the anisotropic packing required for mesophase formation.[2] However, its high electronegativity imparts a strong, localized dipole moment. This strategic modification allows for the precise tuning of critical material properties, including dielectric anisotropy (Δε), viscosity, optical anisotropy (Δn), and mesophase stability.[1][3] Laterally fluorinated terphenyls, for example, are noted for their low viscosity and high chemical stability, making them excellent components in ferroelectric mixtures.[3]

Methyl 3-fluoro-4-methylbenzoate serves as a pivotal intermediate in this field. While not a liquid crystal itself, its structure contains the essential features—a rigid benzoate core functionalized with a lateral fluorine and a methyl group—that make it an ideal building block for constructing complex, high-performance calamitic (rod-like) liquid crystals. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a representative liquid crystal material, alongside an in-depth analysis of the structure-property relationships that govern its utility.

Part 1: Synthesis of the Core Intermediate: this compound

The synthesis of this compound is most efficiently achieved through a two-step process: the formation of the precursor carboxylic acid followed by its esterification.

Workflow for the Synthesis of this compound

G cluster_0 Step A: Acid Formation cluster_1 Step B: Esterification start 2-Fluoro-4-bromotoluene grignard Formation of Grignard Reagent start->grignard  Mg, THF acid 3-Fluoro-4-methylbenzoic Acid grignard->acid  1. CO₂ (s)  2. H₃O⁺ ester This compound (Target Intermediate) acid->ester  MeOH, H₂SO₄ (cat.)  Reflux

Caption: Synthetic workflow from 2-fluoro-4-bromotoluene to the target intermediate.

Protocol 1.1: Synthesis of 3-Fluoro-4-methylbenzoic Acid

This protocol is adapted from established Grignard carbonation methodologies.[4]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Fluoro-4-bromotoluene189.035.00 g26.45Starting Material
Magnesium Turnings24.310.71 g29.10Activate before use
Anhydrous THF-50 mL-Solvent
Iodine253.811 crystal-Grignard Initiator
Carbon Dioxide, solid (Dry Ice)44.01~20 g-Use in excess
Hydrochloric Acid (3 M)-~30 mL-For workup
Diethyl Ether-100 mL-For extraction
Anhydrous MgSO₄---Drying agent

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (0.71 g) and a single crystal of iodine to the flask.

  • Grignard Formation: Dissolve 2-fluoro-4-bromotoluene (5.00 g) in 20 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (~2 mL) to the magnesium turnings. The reaction should initiate, indicated by heat evolution and the disappearance of the iodine color. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour.

  • Carbonation: Cool the Grignard solution to room temperature. In a separate beaker, crush approximately 20 g of dry ice and quickly pour the Grignard solution over it with vigorous stirring. Allow the mixture to warm to room temperature as the excess CO₂ sublimates.

  • Workup and Isolation: Quench the reaction by slowly adding 30 mL of 3 M HCl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid, 3-fluoro-4-methylbenzoic acid, can be purified by recrystallization from a toluene/hexane mixture to yield a white crystalline solid.[5]

Protocol 1.2: Fischer Esterification to this compound

This is a standard acid-catalyzed esterification procedure.[6][7]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-Fluoro-4-methylbenzoic Acid154.143.00 g19.46From Protocol 1.1
Methanol (Anhydrous)32.0440 mL-Reagent and Solvent
Sulfuric Acid (Conc.)98.080.5 mL-Catalyst
Saturated NaHCO₃ solution-50 mL-For neutralization
Ethyl Acetate-100 mL-For extraction
Anhydrous Na₂SO₄---Drying agent

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-fluoro-4-methylbenzoic acid (3.00 g) and methanol (40 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.[8]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Neutralization and Extraction: Carefully wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 25 mL) until gas evolution ceases.[7] Then, wash with water (25 mL) and brine (25 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. The product, this compound, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford a clear oil or low-melting solid.

Part 2: Application in the Elaboration of a Calamitic Liquid Crystal

This compound is an intermediate. To induce liquid crystalline properties, the molecular structure must be elongated to increase its aspect ratio. A common strategy is to link the benzoate core to another aromatic system. This protocol describes the synthesis of a representative LC material, 4'-cyano-[1,1'-biphenyl]-4-yl 3-fluoro-4-methylbenzoate .

Synthetic Pathway from Intermediate to Final LC Molecule

G start Methyl 3-fluoro-4- methylbenzoate hydrolysis 3-Fluoro-4-methyl- benzoic Acid start->hydrolysis  1. LiOH, THF/H₂O  2. H₃O⁺ chloride 3-Fluoro-4-methyl- benzoyl Chloride hydrolysis->chloride  (COCl)₂, cat. DMF  DCM final_lc Target Liquid Crystal: 4'-cyano-[1,1'-biphenyl]-4-yl 3-fluoro-4-methylbenzoate chloride->final_lc phenol 4'-Hydroxy-[1,1'-biphenyl] -4-carbonitrile phenol->final_lc  Pyridine, DCM  (Esterification)

Caption: Elongation of the core intermediate to a representative liquid crystal molecule.

Protocol 2.1: Synthesis of 4'-cyano-[1,1'-biphenyl]-4-yl 3-fluoro-4-methylbenzoate

This multi-step protocol involves hydrolysis of the starting ester, conversion to the highly reactive acid chloride, and final coupling with a biphenyl phenol.

Step A: Hydrolysis (Saponification)

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at 40 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture, remove the THF under reduced pressure, and acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

  • Collect the precipitated 3-fluoro-4-methylbenzoic acid by vacuum filtration, wash with cold water, and dry thoroughly.

Step B: Formation of the Acid Chloride

  • To a solution of 3-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.[9]

  • Allow the reaction to warm to room temperature and stir for 2 hours. The evolution of gas (CO₂ and CO) will be observed.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 3-fluoro-4-methylbenzoyl chloride, which should be used immediately in the next step.

Step C: Final Esterification

  • Dissolve 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) in anhydrous DCM containing pyridine (1.5 eq) and cool to 0 °C.

  • Add a solution of the crude 3-fluoro-4-methylbenzoyl chloride (from Step B) in anhydrous DCM dropwise to the cooled phenol solution.

  • Allow the reaction to stir at room temperature overnight under a nitrogen atmosphere.

  • Workup and Purification: Quench the reaction with water and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography followed by recrystallization from ethanol to yield the final liquid crystal product.

Part 3: Characterization and Expected Properties

The successful synthesis and liquid crystalline nature of the final product must be validated through standard analytical techniques.

Analytical Characterization
TechniquePurposeExpected Observations for Final LC
¹H & ¹⁹F NMR Structural ConfirmationSignals corresponding to all aromatic and methyl protons; a characteristic singlet or doublet for the fluorine atom.
FT-IR Functional Group IDPresence of C≡N stretch (~2230 cm⁻¹), C=O stretch (ester, ~1735 cm⁻¹), and C-F stretch (~1250 cm⁻¹).
Mass Spec. Molecular WeightA molecular ion peak corresponding to the calculated mass of the target molecule.
DSC Phase TransitionsEndothermic peaks on heating corresponding to crystal-to-mesophase and mesophase-to-isotropic liquid transitions.
POM Mesophase IDObservation of characteristic textures (e.g., Schlieren for nematic phase) upon heating/cooling the sample on a hot stage.
Hypothetical Phase Transition Data (DSC)
CompoundTransitionTemperature (°C)
4'-cyano-[1,1'-biphenyl]-4-ylCrystal → Nematic (Cr→N)115
3-fluoro-4-methylbenzoateNematic → Isotropic (N→I)210

Note: These values are illustrative. Actual transition temperatures depend on the purity and specific molecular structure.

Part 4: Scientific Rationale & Structure-Property Insights

The choice of this compound as a precursor is deliberate and rooted in established principles of liquid crystal design.

The Influence of Key Structural Moieties

G cluster_0 Contributions from the 3-Fluoro-4-methylbenzoate Core node_LC Final LC Molecule Anisotropic Molecular Shape node_Props Desirable LC Properties Wide Nematic Range Tuned Dielectric Anisotropy (Δε) Low Viscosity node_LC:f1->node_Props:f0 node_F Lateral Fluoro Group Increases lateral dipole Disrupts crystal packing Enhances negative Δε node_F:f0->node_LC:f0 influences node_Me Methyl Group Increases molecular breadth Lowers melting point node_Me:f0->node_LC:f0 influences node_Core Benzoate Core Provides core rigidity Contributes to polarizability node_Core:f0->node_LC:f0 influences

Caption: Structure-property relationships in the final liquid crystal molecule.

  • Lateral Fluoro Group: The fluorine atom at the 3-position is critical. It introduces a strong dipole moment perpendicular to the long axis of the molecule.[10] This has two primary effects:

    • Lowering Melting Points: The lateral substitution disrupts the perfect packing of molecules in the crystalline state, often reducing the melting point and broadening the temperature range of the desired mesophase.[3]

    • Tuning Dielectric Anisotropy: It strongly contributes to a negative dielectric anisotropy (Δε < 0), a property required for specific display modes like vertically aligned (VA) LCDs.[11]

  • 4-Methyl Group: The methyl group adjacent to the fluorine atom increases the breadth of the molecule. This further hinders efficient crystal packing, complementing the effect of the fluorine atom to lower melting temperatures.[12]

  • Benzoate Core: The benzoate ester linkage is a common, rigid structural unit in calamitic liquid crystals.[13][14] It provides the necessary structural rigidity and contributes to the overall polarizability anisotropy, which is fundamental for achieving a stable mesophase.

By starting with this compound, researchers have a versatile platform to build upon, enabling the systematic development of liquid crystal materials with precisely engineered properties for advanced electro-optical applications.

References

  • Fluorinated liquid crystals - Properties and applic
  • Wang, L., et al. (n.d.). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. PMC - NIH.
  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews (RSC Publishing).
  • Schaz, A., et al. (n.d.).
  • Hagar, M., et al. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry.
  • Bąk, A., et al. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH.
  • Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. (2025). NIH.
  • Fluorinated liquid crystals and their mixtures giving polar phases with enhanced low-temperature stability. (n.d.).
  • ChemInform Abstract: Fluorinated Liquid Crystals - Properties and Applic
  • Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity. (n.d.).
  • Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com.
  • Benzoate liquid crystals with direct isotropic-smectic transition and antip
  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.). RSC Publishing.
  • Synthesis routes of Methyl 3-bromo-4-methylbenzo
  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
  • Hagar, M., et al. (2022).
  • Esterification (Experiment). (2021). Chemistry LibreTexts.
  • Dave, J. S., & Bhatt, H. S. (n.d.). Synthesis of Liquid Crystals with Lateral Methyl Group and Study of Their Mesomorphic Properties.
  • Synthesis routes of Methyl 4-fluoro-3-nitrobenzo

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-methylbenzoate (CAS No: 179983-58-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate.[1] We will address specific issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles.

Synthetic Overview

The synthesis of this compound is typically approached as a two-stage process. First, the aromatic ring is functionalized to create the key intermediate, 3-fluoro-4-methylbenzoic acid . This is most commonly achieved via a Balz-Schiemann reaction on an appropriate aniline precursor. The second stage involves the esterification of this carboxylic acid to yield the final methyl ester product.

G cluster_0 PART 1: Aromatic Fluorination cluster_1 PART 2: Esterification 3-Amino-4-methylbenzoic Acid 3-Amino-4-methylbenzoic Acid Arenediazonium\nTetrafluoroborate Salt Arenediazonium Tetrafluoroborate Salt 3-Amino-4-methylbenzoic Acid->Arenediazonium\nTetrafluoroborate Salt Diazotization (NaNO₂, HBF₄) 3-Fluoro-4-methylbenzoic Acid 3-Fluoro-4-methylbenzoic Acid Arenediazonium\nTetrafluoroborate Salt->3-Fluoro-4-methylbenzoic Acid Thermal Decomposition (Balz-Schiemann) This compound This compound 3-Fluoro-4-methylbenzoic Acid->this compound Fischer Esterification (CH₃OH, H⁺ catalyst)

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of 3-Fluoro-4-methylbenzoic Acid via Balz-Schiemann Reaction

The introduction of a fluorine atom onto an aromatic ring is a critical step, often presenting significant challenges. The Balz-Schiemann reaction is a classic and reliable method for this transformation.[2] It involves the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the Balz-Schiemann reaction and why is it preferred for this synthesis? A: The Balz-Schiemann reaction is a method to synthesize aryl fluorides from aryl amines.[2] It proceeds in two main steps: 1) converting the amine to an arenediazonium tetrafluoroborate salt using nitrous acid and fluoroboric acid, and 2) heating this isolated salt to induce decomposition, yielding the aryl fluoride, nitrogen gas, and boron trifluoride.[2][4] It is often preferred for its regioselectivity and tolerance of various functional groups, which can be challenging with other fluorination methods like direct fluorination.[2][5]

Q2: What are the most critical parameters for the initial diazotization step? A: Temperature control is paramount. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt, which is notoriously unstable at higher temperatures. The slow, portion-wise addition of sodium nitrite to an acidic solution of the amine is crucial to manage the exotherm and ensure complete conversion.

Q3: The arenediazonium tetrafluoroborate salt is described as potentially explosive. What are the necessary safety precautions? A: While more stable than their chloride or sulfate counterparts, diazonium tetrafluoroborate salts are energetic materials and must be handled with care, especially when dry.[2] Key precautions include:

  • Never scrape or grind the dry salt. Avoid any action that could create friction or shock.

  • Perform the thermal decomposition step on a manageable scale. Scaling up this reaction requires careful consideration of heat transfer to avoid a dangerous runaway reaction.[4]

  • Use appropriate personal protective equipment (PPE), including a blast shield, safety glasses, and protective clothing.

  • Consider modern adaptations, such as continuous-flow setups, which can significantly improve the safety of this process by minimizing the volume of hazardous intermediates at any given time.[2][6]

Q4: My thermal decomposition step is giving a low yield. Are there ways to improve it? A: Yes. The traditional high-temperature, solvent-free decomposition can be inefficient.[2] Consider these modern approaches:

  • Solvent Choice: Using low- or non-polar solvents like hexane can improve yields and allow for lower reaction temperatures.[6]

  • Catalysis: Recent studies have shown that hypervalent iodine(III) compounds can catalyze the Balz-Schiemann reaction, allowing it to proceed efficiently at much milder temperatures (25–60 °C).[4]

  • Photochemical Initiation: Irradiation with visible light can also promote the decomposition under milder conditions than thermal pyrolysis.[2]

Troubleshooting Guide: Balz-Schiemann Reaction
Problem Potential Causes Recommended Solutions & Scientific Rationale
Low yield of isolated diazonium salt 1. Incomplete diazotization. 2. Temperature too high during reaction or workup. 3. Incorrect stoichiometry of reagents.1. Ensure Purity of Sodium Nitrite: Use a fresh, finely ground source of NaNO₂. 2. Maintain Strict Temperature Control (0-5 °C): This minimizes decomposition of the diazonium cation. 3. Verify Stoichiometry: Ensure at least one equivalent of NaNO₂ and sufficient HBF₄ are used for complete conversion of the amine.
Product is a dark, tarry substance 1. Decomposition temperature is too high. 2. Presence of impurities that catalyze polymerization. 3. Side reactions, such as coupling, are occurring.1. Optimize Decomposition Temperature: Use thermogravimetric analysis (TGA) to determine the optimal, lowest possible decomposition temperature for your specific substrate.[4] 2. Use a High-Boiling, Inert Solvent: Performing the decomposition in a solvent can help dissipate heat more effectively and prevent localized overheating. 3. Ensure Purity of Diazonium Salt: Wash the isolated salt with cold ether to remove organic impurities before decomposition.
Reaction is sluggish or incomplete 1. The diazonium salt is particularly stable. 2. Insufficient heat is being applied for thermal decomposition.1. Gradually Increase Temperature: Cautiously increase the temperature, monitoring for the evolution of N₂ gas. 2. Consider Catalytic Methods: Employing a catalyst, such as a hypervalent iodine reagent, can lower the activation energy barrier for the reaction.[4] 3. Explore Alternative Fluoride Sources: Organotrifluoroborates can serve as competent fluoride sources for fluoro-dediazoniation under milder, solution-phase conditions.[7]

PART 2: Fischer-Speier Esterification

Fischer esterification is a classic, acid-catalyzed reaction that forms an ester from a carboxylic acid and an alcohol.[8] While straightforward, its reversible nature means that optimizing yield requires careful control of the reaction equilibrium.[9][10]

Frequently Asked Questions (FAQs)

Q1: Why is a large excess of methanol used in this reaction? A: Fischer esterification is an equilibrium-controlled process.[10] According to Le Châtelier's principle, the equilibrium can be shifted to favor the products by either removing a product (water) as it forms or by increasing the concentration of a reactant.[9][11] Since methanol is often inexpensive and can serve as the reaction solvent, using it in large excess is a practical and effective strategy to drive the reaction forward and maximize the yield of the methyl ester.[8][11]

Q2: What is the role of the strong acid catalyst (e.g., H₂SO₄)? A: The acid catalyst is essential to increase the reaction rate. It protonates the carbonyl oxygen of the carboxylic acid.[9] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (methanol).[11] Without the catalyst, the reaction would be impractically slow.

Q3: Can I use a different catalyst besides sulfuric acid? A: Yes. While sulfuric acid is common due to its low cost, other catalysts can be used.[12]

  • p-Toluenesulfonic acid (TsOH): A solid, making it easier to handle than H₂SO₄.

  • Solid Acid Catalysts: Heterogeneous catalysts like zirconium/titanium solid acids are being developed. Their main advantages are ease of separation from the reaction mixture and potential for recycling, which makes the process more environmentally friendly.[12]

  • BF₃·MeOH Complex: This reagent can also be used for the esterification of fluorinated aromatic carboxylic acids.[13]

Q4: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[9] Spot the reaction mixture alongside a spot of your starting material (3-fluoro-4-methylbenzoic acid) on a silica gel plate. The ester product will be less polar than the carboxylic acid and will therefore have a higher Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Troubleshooting Guide: Fischer Esterification

G start Low Yield of Methyl Ester? q1 Is the reaction at equilibrium? (Check TLC for starting material) start->q1 q2 Is water being effectively removed or reactant concentration maximized? q1->q2 Yes (SM remains) end end q1->end No (SM consumed) Issue is in workup/purification. q3 Is the catalyst active and in correct concentration? q2->q3 Yes sol2 SOLUTION: 1. Use large excess of methanol. 2. Use a Dean-Stark apparatus if a non-alcohol solvent is used. 3. Ensure anhydrous reagents. q2->sol2 No sol3 SOLUTION: 1. Use fresh, concentrated acid catalyst. 2. Optimize concentration (1-5 mol%). 3. Consider alternative catalysts. q3->sol3 No other Other Issues: - Insufficient reaction time/temp. - Side reactions (e.g., ether formation). - Degradation of starting material. q3->other Yes

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Problem Potential Causes Recommended Solutions & Scientific Rationale
Reaction Stalls / Incomplete Conversion 1. Equilibrium Reached: The reverse reaction (hydrolysis) is occurring at the same rate as the forward reaction (esterification).[9] 2. Insufficient Catalyst: The catalyst may have been consumed or is not present in a sufficient amount. 3. Presence of Water: Starting materials or solvent may not be anhydrous, inhibiting the forward reaction.1. Increase Methanol Concentration: Add more anhydrous methanol to push the equilibrium towards the product side.[11] 2. Remove Water: If using a co-solvent, a Dean-Stark trap can be used to azeotropically remove water as it forms. 3. Add More Catalyst: A small, additional amount of fresh acid catalyst can re-initiate a stalled reaction.
Darkening of Reaction Mixture 1. High Temperature: Excessive heat can cause decomposition of the starting material or product. 2. High Catalyst Concentration: Too much strong acid can promote side reactions and charring.[9]1. Reduce Temperature: Reflux gently. Methanol has a low boiling point (approx. 65 °C), so aggressive heating is unnecessary. 2. Use Catalytic Amounts: Ensure the acid catalyst concentration is within the typical range of 1-5 mol%.
Difficult Purification / Persistent Acidity 1. Inefficient Neutralization: Unreacted carboxylic acid and the acid catalyst remain in the organic layer.1. Thorough Basic Wash: During workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[9][14] This converts the acidic impurities into their water-soluble salts. 2. Brine Wash: A final wash with saturated NaCl (brine) helps to break emulsions and remove excess water from the organic layer before drying.

References

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation. Retrieved from [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Catalytic C(sp3)–F bond formation: recent achievements and pertaining challenges. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • PubMed. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Retrieved from [Link]

  • Wiley Online Library. (2016). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Method for introducing fluorine into an aromatic ring.
  • ResearchGate. (2021). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. Retrieved from [Link]

  • JoVE. (2020). Esterification. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0). Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Thieme. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • ResearchGate. (2023). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]

  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Methyl 4-fluoro-3-nitrobenzoate, 98%. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Fischer esterification. Retrieved from [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-4-formylbenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinative diazotization of amino acid 9. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on providing practical, experience-driven insights to help you navigate potential side reactions and optimize your synthetic protocols.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound can be approached via two primary routes, each with its own set of potential challenges. This guide will address common issues for both pathways.

Route 1: Esterification of 3-fluoro-4-methylbenzoic acid This is a common and direct method, typically employing a Fischer esterification.

Route 2: Diazotization-Fluorination of an Amino Precursor This route involves the formation of a diazonium salt from an amino-substituted precursor, followed by a fluorination reaction like the Balz-Schiemann or a Sandmeyer-type reaction.

Issue 1: Incomplete Esterification and/or Low Yield

Question: I am performing a Fischer esterification of 3-fluoro-4-methylbenzoic acid with methanol and an acid catalyst, but I am observing low conversion to the desired methyl ester. How can I improve my yield?

Answer: Fischer esterification is a reversible reaction, and the equilibrium may not favor the product under standard conditions.[1][2][3] Here are several factors to consider and steps to take to drive the reaction to completion:

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the starting materials.[1][2]

    • Protocol: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially if using a solvent like toluene.[2] Alternatively, the use of a drying agent, such as molecular sieves, can be effective.[2]

  • Excess Reagent: Using a large excess of the alcohol (methanol in this case) can shift the equilibrium towards the product.[1][4]

    • Protocol: Use methanol as the solvent for the reaction to ensure it is present in a large excess.[5]

  • Catalyst Choice and Amount: While sulfuric acid is a common catalyst, other acids can also be used.[2]

    • Protocol: Ensure a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used.[2][5] Typically, 1-5 mol% is sufficient.

  • Reaction Time and Temperature: The reaction may require sufficient time and temperature to reach equilibrium.

    • Protocol: Reflux the reaction mixture for several hours and monitor the progress by TLC or GC to determine when the reaction has reached completion.[6][7]

ParameterRecommendationRationale
Water Removal Use a Dean-Stark trap or molecular sieves.Drives the equilibrium towards the ester product.[1][2]
Reagent Stoichiometry Use a large excess of methanol.Shifts the equilibrium to favor the product.[1][4]
Catalyst Use a strong acid catalyst (e.g., H₂SO₄, p-TsOH).Increases the rate of reaction.[2][5]
Monitoring Monitor by TLC or GC.Ensures the reaction is allowed to proceed to completion.

Issue 2: Formation of an Ether Byproduct

Question: During the acid-catalyzed esterification, I have identified the presence of a byproduct that I suspect is an ether. Is this possible and how can I avoid it?

Answer: Yes, the formation of dimethyl ether is a possible side reaction when using methanol and a strong acid catalyst like sulfuric acid, especially at higher temperatures.[8] The acid can catalyze the dehydration of two molecules of methanol to form the ether.

  • Causality: Sulfuric acid can protonate the hydroxyl group of methanol, which can then be attacked by another molecule of methanol in an SN2 reaction to form dimethyl ether and water.

  • Mitigation Strategies:

    • Control Temperature: Avoid excessively high temperatures during the reflux.

    • Alternative Catalysts: Consider using a milder acid catalyst, such as p-toluenesulfonic acid, which may reduce the extent of this side reaction.[8] Lewis acids are also an option.[2]

    • Purification: Dimethyl ether is highly volatile and can typically be removed during the workup and purification steps.

Issue 3: Phenolic Byproduct Formation During Diazotization-Fluorination

Question: I am synthesizing this compound from Methyl 3-amino-4-methylbenzoate via a Balz-Schiemann reaction. My final product is contaminated with a phenolic impurity. What is the cause and how can it be prevented?

Answer: The formation of a phenolic byproduct, in this case, Methyl 3-hydroxy-4-methylbenzoate, is a common side reaction in diazotization reactions.[9][10]

  • Causality: The intermediate diazonium salt is highly reactive and can react with water present in the reaction mixture to form a phenol.[9][10][11] This is particularly problematic if the reaction is not kept sufficiently cold or if there is an excess of water.

  • Prevention and Troubleshooting:

    • Anhydrous Conditions: To the extent possible, use anhydrous reagents and solvents.

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[9]

    • Acid Choice: Using fluoroboric acid (HBF₄) for the Balz-Schiemann reaction helps to precipitate the diazonium tetrafluoroborate salt, which can sometimes be isolated before the thermal decomposition step, reducing its exposure to water.[12]

    • Workup: The phenolic byproduct can often be removed by a basic wash during the workup, as the phenol is acidic and will be extracted into the aqueous basic layer.

Issue 4: Formation of Azo Compounds and Other Diazonium Side Products

Question: During the Balz-Schiemann reaction, I observe the formation of colored impurities. What are these and how can I minimize them?

Answer: Colored impurities in diazotization reactions are often due to the formation of azo compounds.[13]

  • Causality: The diazonium salt can act as an electrophile and react with an unreacted molecule of the starting amine (Methyl 3-amino-4-methylbenzoate) to form an azo-coupled dimer. This is more likely to occur if the pH is not sufficiently acidic.

  • Mitigation Strategies:

    • Maintain Low pH: Ensure the reaction medium is strongly acidic to prevent the free amine from being available for coupling.

    • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and with efficient stirring to avoid localized areas of high nitrite concentration and to maintain a low temperature.

    • Purification: These colored impurities can usually be removed by column chromatography.

Issue 5: Decarboxylation of the Benzoic Acid Moiety

Question: I am concerned about the possibility of losing the carboxyl group during my synthesis. Under what conditions might decarboxylation occur?

Answer: Decarboxylation of benzoic acids can occur under harsh conditions, particularly at high temperatures.[14][15][16]

  • In Esterification: Standard Fischer esterification conditions are generally mild enough to avoid significant decarboxylation. However, if the reaction is heated for a prolonged period at very high temperatures, some loss of the carboxyl group to form 2-fluorotoluene could occur.

  • In Diazotization-Fluorination: The thermal decomposition step of the Balz-Schiemann reaction requires heating, which could potentially lead to decarboxylation, especially if the free carboxylic acid is used as the starting material.[12] Performing the esterification first provides a more stable substrate for the fluorination reaction.

  • Mitigation:

    • Temperature Control: Avoid excessive heating in all steps.

    • Protecting Group Strategy: As mentioned, esterifying the carboxylic acid before the diazotization-fluorination sequence can protect it from decarboxylation.

Experimental Workflow Diagrams

Fischer_Esterification_Workflow A 3-fluoro-4-methylbenzoic acid + Methanol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux (with water removal) B->C D Workup (Quench, Extract) C->D E Purification (e.g., Distillation, Chromatography) D->E F This compound E->F

Caption: Fischer Esterification Workflow.

Balz_Schiemann_Workflow cluster_0 Diazotization cluster_1 Fluorination A Methyl 3-amino-4-methylbenzoate B Dissolve in Acid (e.g., HBF₄) A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E Isolate Diazonium Tetrafluoroborate D->E F Thermal Decomposition E->F G Workup and Purification F->G H This compound G->H

Caption: Balz-Schiemann Reaction Workflow.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route often depends on the availability and cost of the starting materials. If 3-fluoro-4-methylbenzoic acid is readily available, the Fischer esterification is a straightforward, one-step process. If starting from an amino-substituted precursor, the diazotization-fluorination route is necessary. The esterification route is often simpler and avoids the handling of potentially unstable diazonium salts.

Q2: What are the key safety precautions to take during a Balz-Schiemann reaction?

A2: Diazonium salts can be explosive, especially when dry.[13][17] It is crucial to handle them with care, avoid scratching or subjecting them to shock, and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The thermal decomposition step should be conducted behind a blast shield, and the temperature should be carefully controlled to prevent a runaway reaction.[13]

Q3: How can I effectively purify the final product, this compound?

A3: The purification method will depend on the nature of the impurities.

  • From Esterification: If the main impurity is the unreacted carboxylic acid, a simple workup with a wash using a mild base (e.g., sodium bicarbonate solution) will remove it.[5][18] The final product can then be purified by distillation or column chromatography.

  • From Diazotization-Fluorination: If phenolic byproducts are present, a basic wash can be effective. Colored azo impurities may require column chromatography for removal.

Q4: Can I use other alcohols for the esterification?

A4: Yes, the Fischer esterification is a general method that can be used with other alcohols (e.g., ethanol, propanol) to produce the corresponding esters.[1][2] However, be aware that the formation of ether byproducts may be more prevalent with secondary alcohols like isopropanol.[8]

Q5: Are there modern alternatives to the Balz-Schiemann reaction for fluorination?

A5: Yes, there have been advancements in fluorination chemistry. For instance, Sandmeyer-type reactions using copper catalysts can also be employed for fluorination.[12] More recent methods may involve transition-metal-catalyzed fluorination reactions, but the Balz-Schiemann remains a classic and widely used method for the preparation of aryl fluorides.[12]

References

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95–99. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]

  • The Balz-Schiemann Reaction. (2019, February 6). Scientific Update. [Link]

  • Protodecarboxylation of benzoic acids under radical conditions. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

  • Video: Esterification - Concept. (2020, March 26). JoVE. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (n.d.). PubMed Central (PMC). Retrieved January 3, 2026, from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 3, 2026, from [Link]

  • Balz–Schiemann reaction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. (n.d.). PubMed Central (PMC). Retrieved January 3, 2026, from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Visible- and UV-Light-Induced Decarboxylative Radical Reactions of Benzoic Acids Using Organic Photoredox Catalysts. (2020, March 15). ACS Publications. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Benzene. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

  • Making Phenols Using Diazotization & Arenediazonium Ions. (2020, March 30). YouTube. [Link]

  • Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. (2023, February 25). YouTube. [Link]

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). (n.d.). Retrieved January 3, 2026, from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. [Link]

  • 3-Fluoro-4-methylbenzoic acid. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Balz Schiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 3, 2026, from [Link]

  • A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid. (n.d.). Google Patents.
  • Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • 5.310 F17 Experiment 5: Fischer Esterification. (n.d.). DSpace@MIT. Retrieved January 3, 2026, from [Link]

  • CHEM254 Experiment 06 Synthesis of Novel Esters. (2011, July 31). [Link]

  • Lab5 procedure esterification. (n.d.). Retrieved January 3, 2026, from [Link]

  • Fischer Esterification | Mechanism + Easy TRICK!. (2024, April 3). YouTube. [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
  • Preparation method of methyl benzoate compound. (n.d.). Google Patents.
  • This compound. (n.d.). Amerigo Scientific. Retrieved January 3, 2026, from [Link]

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Technical Support Center: Crystallization of Methyl 3-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting for the crystallization of Methyl 3-fluoro-4-methylbenzoate, designed for researchers, scientists, and professionals in drug development. The guide is structured in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm not getting any crystals, even after cooling the solution for an extended period. What should I do?

A1: The absence of crystal formation, or a supersaturated solution that fails to nucleate, is a common issue. This typically points to either excessive solvent or a lack of nucleation sites.

  • Potential Cause 1: Excessive Solvent: You may have used too much solvent, meaning the concentration of this compound is below its saturation point even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to do so until the solution becomes slightly turbid, indicating it is nearing saturation. Then, allow it to cool slowly.[1]

  • Potential Cause 2: Lack of Nucleation Sites: Crystallization requires an initial surface for crystals to begin forming.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[1]

    • Solution 2: Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the cooled solution. This will provide a template for further crystal growth.

Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is high, leading to a significant depression of the melting point.[1][2][3]

  • Potential Cause 1: High Solute Concentration at Elevated Temperature: The compound is coming out of solution at a temperature above its melting point.

    • Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to increase the saturation temperature. Cool the solution very slowly to allow crystallization to occur at a lower temperature.[1]

  • Potential Cause 2: High Impurity Load: Significant amounts of impurities can lower the melting point of your compound and interfere with crystal lattice formation.

    • Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove gross impurities. Then, attempt the crystallization again. The presence of unreacted 3-fluoro-4-methylbenzoic acid is a common impurity from Fischer esterification, which can be removed by a pre-crystallization wash with a mild base like sodium bicarbonate solution.[4]

Below is a troubleshooting workflow for "oiling out":

Caption: Troubleshooting workflow for oiling out.

Q3: The crystallization happened too quickly, resulting in fine needles or a powder. How can I obtain larger crystals?

A3: Rapid crystallization leads to the formation of many small crystals, which can trap impurities and are often difficult to filter.[1] The goal is to slow down the rate of crystal growth.

  • Potential Cause: High Degree of Supersaturation: The solution was cooled too quickly, or the solvent has a very steep solubility curve with temperature.

    • Solution 1: Slower Cooling: Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[5]

    • Solution 2: Use More Solvent: Re-dissolve the solid in a slightly larger volume of hot solvent. This will lower the saturation temperature and slow down the initial crystallization process.[1]

Q4: My yield is very low after recrystallization. How can I improve it?

A4: A low yield can be attributed to several factors, from using too much solvent to premature crystallization during a hot filtration step.[1]

  • Potential Cause 1: Using Excessive Solvent: Your compound has some solubility even in the cold solvent, and using too much will result in a significant portion remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After filtration, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

  • Potential Cause 2: Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and flask for the hot filtration, and perform the filtration as quickly as possible. If crystals do form in the funnel, they can be redissolved with a small amount of hot solvent and added to the filtrate.

Q5: How do I choose an appropriate solvent for the crystallization of this compound?

A5: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6] For this compound, an aromatic ester, a good starting point is to consider solvents of moderate polarity.

A common rule of thumb is "like dissolves like".[7] Since the target molecule has an ester functional group, solvents like ethyl acetate might be a good choice.[8] Aromatic compounds often crystallize well from alkanes like hexanes or heptane, or from alcohols like ethanol or isopropanol.

A mixed solvent system can also be effective. This typically involves a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble. For this compound, a combination of a more polar solvent like ethanol or ethyl acetate with a non-polar anti-solvent like hexanes or water could be effective.

Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
Single Solvents
EthanolPolar78Good for moderately polar compounds. Often yields good quality crystals.
IsopropanolPolar82Similar to ethanol, but less polar. Can be a good alternative.
HeptaneNon-polar98Good for less polar compounds. May cause "oiling out" if cooled too quickly.
TolueneNon-polar (aromatic)111Good for aromatic compounds. Higher boiling point requires careful handling.
Mixed Solvents
Ethanol/WaterPolar/PolarVariableThe compound should be dissolved in hot ethanol, followed by the dropwise addition of hot water until turbidity persists.
Ethyl Acetate/HexanesMod. Polar/Non-polarVariableDissolve in hot ethyl acetate and add hexanes as the anti-solvent.

Q6: What is polymorphism and should I be concerned about it for this compound?

A6: Polymorphism is the ability of a compound to exist in more than one crystal structure. These different forms, or polymorphs, can have different physical properties such as melting point, solubility, and stability. For pharmaceutical compounds, controlling polymorphism is critical as it can affect bioavailability and formulation.

Substituted benzoic acids and their derivatives are known to exhibit polymorphism. Therefore, it is possible that this compound could also exist in different polymorphic forms. The specific polymorph obtained can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities.

  • Practical Implication: If you observe different crystal habits (e.g., needles vs. plates) or melting points from different crystallization experiments, you may be isolating different polymorphs. It is good practice to characterize your final product using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD) to identify the polymorphic form.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

  • Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Slowly add a "poor" solvent (anti-solvent, e.g., water or hexanes) dropwise with stirring until the solution becomes persistently cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolate, wash, and dry the crystals as described in Protocol 1.

Troubleshooting Decision Tree

Crystallization_Troubleshooting start Start Crystallization cooling Cooling Solution start->cooling observe What do you observe? cooling->observe no_crystals No Crystals observe->no_crystals Clear solution oiling_out Oiling Out observe->oiling_out Liquid droplets form fine_powder Fine Powder/Needles observe->fine_powder Rapid solid formation good_crystals Good Crystals observe->good_crystals Slow crystal growth too_much_solvent Too much solvent? no_crystals->too_much_solvent reheat_oil Reheat to dissolve oiling_out->reheat_oil too_fast Crystallized too fast? fine_powder->too_fast evaporate Evaporate some solvent too_much_solvent->evaporate Yes scratch Scratch flask / Add seed crystal too_much_solvent->scratch No evaporate->cooling scratch->cooling add_more_solvent Add more 'good' solvent reheat_oil->add_more_solvent cool_slower_oil Cool very slowly add_more_solvent->cool_slower_oil cool_slower_oil->observe reheat_powder Reheat to dissolve too_fast->reheat_powder Yes add_solvent_powder Add more solvent reheat_powder->add_solvent_powder cool_slower_powder Cool slowly / Insulate add_solvent_powder->cool_slower_powder cool_slower_powder->observe

Sources

Technical Support Center: Optimization of Reaction Parameters for Methyl 3-fluoro-4-methylbenzoate Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Methyl 3-fluoro-4-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of introducing new functional groups to this polysubstituted aromatic compound. Here, we provide in-depth, scientifically-grounded answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Understanding the Substrate - General FAQs

Before attempting a functionalization, a clear understanding of the substrate's intrinsic reactivity is crucial. The interplay between the methyl ester, fluoro, and methyl groups dictates the regiochemical outcome of most reactions.

Q1: What are the primary reactive sites on this compound for electrophilic aromatic substitution (EAS)?

A: The regioselectivity of EAS on this substrate is a classic case of competing directing effects. Let's break it down:

  • -CH₃ (Methyl group): This is an activating, ortho, para-director due to positive inductive and hyperconjugation effects. It directs incoming electrophiles to the C2 and C6 positions.[1][2]

  • -F (Fluoro group): Halogens are a unique class. The fluorine atom is deactivating due to its strong negative inductive effect but is an ortho, para-director because of a positive resonance effect (donation of a lone pair).[2][3] It directs electrophiles to the C2 and C4 positions. However, the C4 position is already substituted.

  • -COOCH₃ (Methyl Ester group): This is a deactivating, meta-director due to its strong electron-withdrawing resonance and inductive effects.[2] It directs electrophiles to the C5 position.

Analysis of Reactive Positions:

  • C2-Position: Strongly activated. It is ortho to the activating methyl group and ortho to the directing fluoro group. This is the most likely site for electrophilic attack.

  • C5-Position: Deactivated. It is meta to the deactivating ester group and meta to the activating methyl group. Some substitution may occur here, but it's generally less favored.

  • C6-Position: Moderately activated but sterically hindered. It is ortho to the deactivating ester group but para to the activating methyl group. The proximity to the bulky ester group often disfavors substitution at this site.

Q2: How do the combined electronic effects of the substituents impact the overall reactivity of the ring compared to benzene?

A: The ring is considered moderately deactivated overall. While the methyl group is activating, its effect is counteracted by two electron-withdrawing groups: the fluoro and the methyl ester.[1][4] The methyl ester is a particularly strong deactivating group.[5] Consequently, this substrate will be less nucleophilic than benzene and will generally require harsher reaction conditions (e.g., stronger acids, higher temperatures, or more potent electrophiles) to achieve efficient conversion in reactions like Friedel-Crafts or nitration.[6][7]

Section 2: Troubleshooting Guide for Electrophilic Aromatic Substitution (EAS)

EAS is the most common method for functionalizing this ring. Here we address frequent issues encountered during nitration, a representative EAS reaction.

Q3: My nitration of this compound with standard HNO₃/H₂SO₄ is giving a low yield and multiple isomeric products. How can I improve this?

A: This is a common challenge stemming from the substrate's moderate reactivity and multiple potential reaction sites. A multi-pronged optimization approach is required.

Troubleshooting Strategy:

  • Temperature Control is Critical:

    • The Problem: Nitration is highly exothermic.[8] Poor temperature control can lead to over-reaction, decomposition of starting material, and the formation of undesired side products, including dinitrated species.

    • The Solution: Begin the reaction at 0 °C by adding the nitrating mixture dropwise to a solution of your substrate. After the initial addition, allow the reaction to slowly warm to a moderately elevated temperature (e.g., 40-50 °C) and monitor by TLC or LCMS.[8] This ensures the formation of the nitronium ion (NO₂⁺) electrophile without promoting side reactions.[9][10][11]

  • Optimizing the Nitrating Agent:

    • The Problem: The standard HNO₃/H₂SO₄ "mixed acid" system might be too aggressive or not selective enough.

    • The Solution: Consider alternative, milder, or more selective nitrating agents. The choice of agent can significantly influence regioselectivity.

Nitrating AgentTypical ConditionsAdvantages/Disadvantages
HNO₃ / H₂SO₄ 0 °C to 50 °CPro: Inexpensive, potent. Con: Can be aggressive, leading to side products.[5]
NO₂BF₄ (Nitronium tetrafluoroborate)Acetonitrile or Sulfolane, RTPro: Pre-formed electrophile, often gives cleaner reactions. Con: More expensive, moisture-sensitive.
Acetyl Nitrate (from HNO₃ / Ac₂O)CCl₄ or CH₂Cl₂, 0-25 °CPro: Milder than mixed acid, can improve selectivity. Con: Must be prepared in situ.
KNO₃ / H₂SO₄ Concentrated H₂SO₄, 0-25 °CPro: Uses a solid nitrate source, can be easier to handle. Con: Can have solubility issues.[8]
  • Solvent and Concentration:

    • The Problem: Running the reaction "neat" (without solvent) can lead to poor heat dissipation and high local concentrations of reagents.

    • The Solution: While many nitrations are done neat, using a solvent inert to strong acids, such as dichloromethane (DCM) or sulfolane, can help control the reaction temperature and improve homogeneity.[8] However, be aware that adding a solvent may also decrease the reaction rate.

Workflow for Optimizing Nitration:

Caption: Troubleshooting flowchart for nitration optimization.

Section 3: Alternative Functionalization Strategies & Troubleshooting

When EAS is not suitable or fails, other modern synthetic methods can be employed.

Q4: I need to functionalize the C6 position, but EAS overwhelmingly gives the C2 product. What alternative strategy can I use?

A: To override the inherent electronic preference of the substrate, a Directed ortho Metalation (DoM) strategy is your best approach. This method uses a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho position, creating a potent aryllithium nucleophile that can be trapped with an electrophile.[12][13]

  • The Directing Groups: In your substrate, both the fluoro and the ester groups are potential DMGs. However, fluorine is known to be a potent directing group for lithiation, often stronger than an ester.[14][15] It will direct the deprotonation to the C2 position. The ester can direct to C6, but this is often less efficient.

  • The Challenge: You have competing directing groups and an acidic benzylic proton on the C4-methyl group. Standard alkyllithium bases (like n-BuLi) might not provide the desired regioselectivity and could lead to benzylic deprotonation.[16]

Recommended Protocol for C6-Functionalization via DoM:

This protocol leverages the amide group as a superior DMG.

Step 1: Convert the Ester to a Tertiary Amide. The N,N-diethylamide (-CONEt₂) is one of the most powerful and reliable DMGs.[16]

  • Hydrolysis: Hydrolyze this compound to the corresponding carboxylic acid using LiOH in a THF/water mixture.

  • Amide Coupling: Activate the carboxylic acid with a coupling agent like oxalyl chloride or SOCl₂ to form the acid chloride.

  • React the acid chloride with diethylamine (HNEt₂) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in DCM at 0 °C to room temperature.

Step 2: Directed ortho Metalation and Trapping.

  • Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the N,N-diethyl-3-fluoro-4-methylbenzamide in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add sec-Butyllithium (s-BuLi) dropwise. The amide group will direct the lithiation exclusively to the C6 position.[12][13] The use of s-BuLi often provides better regioselectivity than n-BuLi.

  • Stir: Stir the resulting deep-colored aryllithium solution at -78 °C for 1-2 hours.

  • Trapping: Add your desired electrophile (e.g., iodine (I₂), N-iodosuccinimide (NIS), or trimethylsilyl chloride (TMSCl)) as a solution in THF at -78 °C.

  • Quench: After stirring for another 1-3 hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by column chromatography.

DoM_Workflow Start This compound (-COOMe) Amide Convert to Amide (-CONEt₂) Start->Amide 1. LiOH 2. SOCl₂ 3. HNEt₂ Lithiation s-BuLi, THF, -78°C (Directed by Amide) Amide->Lithiation ArylLi C6-Aryllithium Intermediate Lithiation->ArylLi Trap Add Electrophile (E+) (e.g., I₂, TMSCl) ArylLi->Trap Product C6-Functionalized Product Trap->Product

Caption: Workflow for C6-functionalization using Directed ortho Metalation.

Q5: My Palladium-catalyzed C-H activation reaction is not working. What are the key parameters to investigate?

A: Palladium-catalyzed C-H activation is a powerful but complex tool.[17][18] Success hinges on the careful orchestration of multiple components.

  • The Challenge: The methyl ester is a very weak coordinating group for most Pd catalysts, making direct C-H activation challenging.[19] Furthermore, you have multiple potential C-H sites (aromatic and benzylic).

Troubleshooting C-H Activation:

  • Directing Group (DG) is Paramount:

    • Problem: The ester is ineffective.

    • Solution: You must install a more effective directing group.[20][21] Common DGs that can be synthesized from the ester or corresponding acid include Pyridine, Oxazoline, or Amide groups. The DG coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond, typically forming a 5- or 6-membered palladacycle intermediate.[18][21]

  • Catalyst System (Catalyst, Ligand, Oxidant):

    • Catalyst Precursor: Pd(OAc)₂ is the most common starting point, but others like PdCl₂ or Pd(TFA)₂ can be superior depending on the reaction.

    • Ligand: For challenging substrates, a ligand is often necessary to stabilize the catalyst and promote turnover. Mono-protected amino acid (MPAA) ligands or phosphine ligands are common choices.

    • Oxidant: Most Pd(II)-catalyzed C-H activations are oxidative and require a stoichiometric oxidant to regenerate the active catalyst. Common oxidants include PhI(OAc)₂, Ag₂CO₃, or benzoquinone (BQ).[22][23]

  • Solvent and Additives:

    • Solvent: Highly polar, coordinating solvents are often not ideal. Toluene, 1,4-dioxane, or fluorinated solvents like HFIP can be effective.

    • Acidic Additive: An acid additive (e.g., TFA or pivalic acid) is frequently required to facilitate the C-H cleavage step, which often proceeds via a concerted metalation-deprotonation (CMD) pathway.[17]

Initial Screening Table for C-H Activation:

EntryCatalystLigandOxidantAdditiveSolventTemp (°C)
1 Pd(OAc)₂NoneAg₂CO₃PivOHDioxane110
2 Pd(OAc)₂L1BQTFAToluene100
3 PdCl₂L1PhI(OAc)₂NoneHFIP80
4 Pd(TFA)₂L2**AgOAcPivOHDCE120
*L1 = N-Acetyl Glycine; **L2 = Ac-Val-OH

References

  • DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution. ChemTalk. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews - ACS Publications. [Link]

  • Friedel-Crafts Alkylation of aromatic molecules. The Chemistry Teacher. [Link]

  • One-pot aminobenzylation of aldehydes with toluenes. ResearchGate. [Link]

  • 1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • ORGANIC REACTION MECHANISM. [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC - NIH. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. ResearchGate. [Link]

  • Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing). [Link]

  • Directed (ortho) Metallation. [Link]

  • RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. PMC - NIH. [Link]

  • β-C−H Bond Functionalization of Ketones and Esters by Cationic Pd Complexes. NIH. [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. [Link]

  • Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • (PDF) Advancements in the Functionalization of Aryl C-sp2 and Alkyl C-sp3 of Toluene Derivatives via C-H Activation. ResearchGate. [Link]

  • Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Journal of the American Chemical Society. [Link]

  • Friedel-Crafts Handout. [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Semantic Scholar. [Link]

  • nitration of aromatic compounds. YouTube. [Link]

  • Nitration of Benzene. Chemistry Steps. [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Palladium-catalyzed direct CH functionalization of benzoquinone. Heriot-Watt Research Portal. [Link]

  • Methyl 3-fluoro-4-formylbenzoate. PubChem. [Link]

  • Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). Organic Chemistry Tutor. [Link]

  • Exploring Methyl 3-Fluoro-4-Nitrobenzoate: Properties and Applications. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • Palladium‐catalyzed direct C-H functionalization of benzoquinone. University of Strathclyde. [Link]

  • Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. [Link]

  • Electrophilic Aromatic Substitutions You Need To Know!. YouTube. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

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Technical Support Center: Purification of Methyl 3-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Methyl 3-fluoro-4-methylbenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple procedural lists to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental outcomes.

Physicochemical Data Summary

Effective purification begins with understanding the physical properties of your target compound and its likely impurities. While specific data for this compound is not consistently reported in public databases, we can infer its likely properties and contrast them with its primary precursor.

CompoundCAS NumberMolecular Weight ( g/mol )Likely Physical StateMelting Point (°C)Key Characteristics
3-Fluoro-4-methylbenzoic acid (Precursor/Impurity)350-28-7154.14White Crystalline Solid169-171[1]Acidic, High Melting Point
This compound (Target Product)N/A168.16Liquid or Low-Melting Solid< 50 (Estimated)Neutral Ester

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most probable impurities in my crude product?

Answer: The impurity profile is dictated by the synthetic route, which is typically a Fischer esterification of 3-fluoro-4-methylbenzoic acid with methanol, catalyzed by a strong acid.

  • Unreacted 3-Fluoro-4-methylbenzoic acid: This is the most common impurity. Due to its high melting point and acidic nature, it significantly impacts the physical state and chromatographic behavior of the crude product.[1]

  • Acid Catalyst: Residual sulfuric acid (H₂SO₄) or a similar catalyst is often present and must be neutralized.[2]

  • Water: A byproduct of the esterification reaction, which can also promote the hydrolysis of the ester back to the carboxylic acid.

  • Methanol: Excess reagent from the esterification.

  • Side-Products: Depending on the reaction conditions, minor isomeric byproducts or products from degradation could be present.

Q2: My crude product is a sticky oil or semi-solid, not the expected material. What happened?

Answer: This is a classic sign of significant contamination with the unreacted starting material, 3-fluoro-4-methylbenzoic acid. The high-melting crystalline acid is likely dissolved or eutectic with your lower-melting ester product, resulting in a physical state depression.

Causality: The acidic nature of the carboxylic acid impurity disrupts the crystal lattice of the ester (if it's a solid) or forms a viscous, non-crystalline mixture. The first and most critical step is to remove this acidic impurity.

Solution: Proceed immediately to a liquid-liquid extraction (aqueous work-up) as detailed in Protocol 1 . A wash with a mild base like sodium bicarbonate will selectively react with and extract the acidic components into the aqueous layer, leaving your neutral ester in the organic phase.

Q3: How do I choose the best purification method: Recrystallization, Chromatography, or Distillation?

Answer: The choice depends on the physical state of your product after the initial work-up and the nature of the remaining impurities. The following workflow provides a logical approach.

G cluster_0 Initial Cleanup cluster_1 Purification Strategy cluster_2 Final Product & Analysis Crude Crude Reaction Mixture Workup Protocol 1: Aqueous Work-up (Wash with NaHCO₃, Brine) Crude->Workup Dry Dry Organic Layer (Na₂SO₄), Evaporate Solvent Workup->Dry Crude_Pure 'Cleaned' Crude Product Dry->Crude_Pure TLC Analyze by TLC Crude_Pure->TLC IsSolid Is it a solid? TLC->IsSolid Recrystal Protocol 2: Recrystallization IsSolid->Recrystal  Yes IsSeparable Are spots well-separated by TLC (ΔRf > 0.2)? IsSolid->IsSeparable  No (Liquid/Oil) Final Pure Methyl 3-fluoro- 4-methylbenzoate Recrystal->Final Chrom Protocol 3: Column Chromatography IsSeparable->Chrom  Yes Distil Distillation (If liquid & non-heat sensitive) IsSeparable->Distil  No (Similar Rf) Chrom->Final Distil->Final Confirm Confirm Purity (NMR, GC-MS, MP) Final->Confirm

  • Start with Aqueous Work-up (Protocol 1): This is non-negotiable and removes the bulk of acidic impurities.

  • Assess by TLC: After work-up, if the product is a solid, attempt recrystallization (Protocol 2 ). It is fast and cost-effective.

  • Column Chromatography (Protocol 3): This is the most versatile and reliable method. If recrystallization fails, your product is an oil, or TLC shows multiple impurities with good separation, chromatography is the best choice.[3]

  • Distillation: Generally not recommended for initial purification unless you have a large quantity of a liquid product and the impurities are non-volatile. The boiling point of the target compound is likely high, risking thermal decomposition.

Q4: My TLC plate shows a long streak or "tailing" from the baseline. What's wrong?

Answer: Tailing is typically caused by an acidic compound interacting strongly with the slightly acidic silica gel stationary phase.[4] In this case, it's almost certainly due to residual 3-fluoro-4-methylbenzoic acid.

Causality: The carboxylic acid can exist in equilibrium between its neutral form and its anionic (deprotonated) form on the silica surface. The neutral form moves with the solvent, while the more polar anionic form "sticks" to the silica, causing a continuous streak rather than a compact spot.

Solution:

  • Ensure Work-up was Thorough: First, confirm that you performed the sodium bicarbonate wash in Protocol 1 correctly.

  • Modify the Mobile Phase: If tailing persists, add 0.5-1% acetic acid or formic acid to your eluent (e.g., Hexanes/Ethyl Acetate).[5][6] The added acid will suppress the deprotonation of the impurity by Le Châtelier's principle, forcing it to remain in its less polar, neutral form. This results in a more compact spot with a well-defined Rf value, allowing for accurate assessment and better separation during column chromatography.

Q5: My recrystallization attempt failed. The product "oiled out" or no crystals formed at all. How do I fix this?

Answer: This is a common issue that can be solved by systematically adjusting the solvent system and cooling process.

G cluster_0 Problem: No Crystals Form cluster_1 Problem: Product 'Oils Out' Start Recrystallization Fails NoCrystal Solution is clear upon cooling Start->NoCrystal OiledOut An oil forms instead of crystals Start->OiledOut TooSoluble Product is too soluble. Solution is not supersaturated. NoCrystal->TooSoluble Sol_1 1. Reduce solvent volume by gentle heating/ evaporation and cool again. TooSoluble->Sol_1 Sol_2 2. Place in an ice bath or freezer. TooSoluble->Sol_2 Sol_3 3. Add a suitable anti-solvent (e.g., water or hexanes) dropwise until cloudy, then warm to clarify and re-cool. TooSoluble->Sol_3 ReasonOil Reasons: 1. Cooling too fast. 2. Solvent is a poor choice. 3. Impurities present. OiledOut->ReasonOil Sol_Oil_1 1. Re-heat to dissolve the oil, then allow to cool much more slowly (insulate flask). ReasonOil->Sol_Oil_1 Sol_Oil_2 2. Add slightly more solvent before re-heating and slow cooling. ReasonOil->Sol_Oil_2 Sol_Oil_3 3. Change solvent system entirely. (e.g., from single solvent to a binary mixture like Ethyl Acetate/Heptane). ReasonOil->Sol_Oil_3

General Tips for Success:

  • Induce Crystallization: If a solution appears supersaturated but won't crystallize, scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" from a previously purified batch.

  • Solvent Choice: For aromatic esters, a two-solvent system is often effective.[7] Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, heptane) at an elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is essential for removing acidic impurities and should be the first step after the reaction is complete.

  • Dilution: Dilute the crude reaction mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate, Diethyl Ether, or Dichloromethane). A volume 5-10 times that of the initial reaction volume is typical.

  • Neutralization Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Scientist's Note: Stopper the funnel and invert gently, venting frequently to release CO₂ gas produced from the acid-base reaction. Continue shaking until gas evolution ceases. This step selectively removes the acidic starting material and catalyst.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual bicarbonate. Separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).

    • Scientist's Note: The brine wash helps to remove bulk water from the organic layer, initiating the drying process and preventing emulsions.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl. Let it sit for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the "cleaned" crude product.

Protocol 2: Purification by Recrystallization

This method is ideal if the product obtained from Protocol 1 is a solid.

  • Solvent Selection: Test small amounts of your crude solid with various solvents (e.g., isopropanol, ethanol, ethyl acetate/hexanes mixture) to find one where the compound is sparingly soluble at room temperature but fully soluble when hot.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 3: Purification by Flash Column Chromatography

This is the most powerful method for separating the target ester from closely related impurities.

  • TLC Analysis: First, determine an optimal mobile phase using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show clear separation from all impurities. A common starting point for esters is 10-20% Ethyl Acetate in Hexanes.

    • Troubleshooting Note: If you observe tailing from acidic impurities, add 0.5% acetic acid to the mobile phase for both TLC and the column run.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into a column and use positive pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like Dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column. This "dry loading" technique typically provides superior separation.

  • Elution: Begin eluting the column with the mobile phase. If necessary, you can gradually increase the polarity of the eluent (e.g., from 10% to 25% Ethyl Acetate in Hexanes) to elute your product.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • PubChem. (n.d.). Methyl 3-fluoro-4-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-fluoro-4-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2016, March 14). How can i prevent peak fronting of acidic compound in TLC? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of carboxylic acid methyl esters.
  • Fisher Scientific. (n.d.). Methyl 4-fluoro-3-nitrobenzoate, 98%. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

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Technical Support Center: Regioselective Synthesis of Methyl 3-fluoro-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-fluoro-4-methylbenzoate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into specific positions on an aromatic ring. The regioselective synthesis of this particular molecule presents a unique set of challenges due to the competing directing effects of the methyl and ester functionalities, and the inherent difficulties of controlled fluorination.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis. The protocols and explanations are grounded in established chemical principles and validated by literature precedents to ensure scientific integrity and practical utility.

Part 1: Troubleshooting Guide - Common Experimental Failures

This section addresses specific problems you might encounter in the lab, offering step-by-step solutions and the rationale behind them.

Issue 1: Poor Regioselectivity in Electrophilic Fluorination of Methyl 4-methylbenzoate

Question: "I am attempting a direct electrophilic fluorination of Methyl 4-methylbenzoate using an electrophilic fluorine source (e.g., Selectfluor®), but I am getting a mixture of regioisomers, primarily the 2-fluoro and 3-fluoro products, with low yield of the desired 3-fluoro isomer. How can I improve the regioselectivity?"

Root Cause Analysis:

The core of this issue lies in the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho-, para- directing group, while the methyl ester group is a deactivating, meta- directing group.[1][2] In the case of Methyl 4-methylbenzoate, the ortho position to the methyl group (C3) is also the meta position to the ester group, making it a plausible but not guaranteed site of substitution. The position ortho to the methyl group (C2) is also ortho to the ester, which can lead to the formation of the undesired 2-fluoro isomer.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity start Low Yield of 3-Fluoro Isomer q1 Are you using direct electrophilic fluorination? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Consider steric hindrance and electronic effects. a1_yes->s1 s3 Alternative Synthetic Strategy: Directed ortho-Metalation a1_no->s3 s4 Alternative Synthetic Strategy: Sandmeyer/Balz-Schiemann Reaction a1_no->s4 s2 Optimize reaction conditions for kinetic vs. thermodynamic control. s1->s2

Caption: Decision workflow for troubleshooting poor regioselectivity.

Solutions & Protocols:

1. Modifying Reaction Conditions for Electrophilic Fluorination:

  • Lowering the Temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can enhance selectivity by favoring the kinetically controlled product.[3]

  • Solvent Screening: The polarity of the solvent can influence the reaction's outcome. Experiment with a range of solvents, from non-polar (e.g., hexane, dichloromethane) to polar aprotic (e.g., acetonitrile), to find the optimal conditions.[3]

  • Choice of Fluorinating Agent: While Selectfluor® is common, other electrophilic fluorine sources with different steric bulk or reactivity profiles (e.g., N-Fluorobenzenesulfonimide, NFSI) might offer different regioselectivity.

2. Alternative Synthetic Strategy: Directed ortho-Metalation (DoM)

This is often a more reliable method for achieving high regioselectivity. The strategy involves using a directing group to deprotonate a specific ortho position with a strong base (like n-butyllithium), followed by quenching with an electrophilic fluorine source.

Protocol: Directed ortho-Metalation of a 4-Methylbenzoic Acid Derivative

  • Substrate Preparation: Start with 4-methylbenzoic acid. The carboxylic acid group can act as a directing metalation group (DMG).[4][5]

  • Deprotonation/Metalation:

    • Dissolve 4-methylbenzoic acid in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C.

    • Slowly add 2.2 equivalents of a strong base like s-BuLi or n-BuLi in the presence of TMEDA. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the C3 position.[4][5]

  • Electrophilic Fluorination:

    • After stirring for 1-2 hours at -78 °C, slowly add a solution of an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) in THF.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Esterification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The resulting 3-fluoro-4-methylbenzoic acid can then be esterified to the methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid).[6]

3. Alternative Synthetic Strategy: Sandmeyer or Balz-Schiemann Reaction

This classical approach involves the conversion of an amino group to a diazonium salt, which is then displaced by fluoride. This method offers excellent regioselectivity as the position of the fluorine is determined by the initial position of the amino group.[7][8]

Protocol: Synthesis via Sandmeyer-type Reaction

  • Starting Material: Begin with Methyl 3-amino-4-methylbenzoate.

  • Diazotization:

    • Dissolve the starting material in a solution of aqueous tetrafluoroboric acid (HBF₄).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

  • Thermal Decomposition (Balz-Schiemann):

    • The resulting diazonium tetrafluoroborate salt often precipitates. Filter the solid, wash with cold diethyl ether, and dry it carefully.

    • Gently heat the dry diazonium salt until nitrogen evolution ceases. The thermal decomposition will yield the desired fluorinated product.[9]

  • Purification: The crude product can be purified by column chromatography.

Data Summary: Comparison of Synthetic Strategies

StrategyKey ReagentsTypical RegioselectivityCommon Side Products
Electrophilic Fluorination Selectfluor®, NFSIModerate to LowOther fluoro isomers, poly-fluorinated products
Directed ortho-Metalation n-BuLi/TMEDA, NFSIHighUnreacted starting material, products from side reactions of the organolithium
Sandmeyer/Balz-Schiemann NaNO₂, HBF₄HighDiazonium tars, products from incomplete reaction
Issue 2: Low Yields and Side Reactions in Sandmeyer/Balz-Schiemann Reactions

Question: "I am using the Balz-Schiemann reaction to synthesize this compound from the corresponding aniline, but I'm getting low yields and a lot of tar-like byproducts. What can I do to improve this?"

Root Cause Analysis:

Diazonium salts can be unstable, and their decomposition can lead to the formation of polymeric, tar-like substances.[10] Incomplete diazotization or side reactions of the diazonium salt before fluorination can also reduce the yield of the desired product.

Solutions:

  • Temperature Control: Strict temperature control (0-5 °C) during diazotization is critical to prevent premature decomposition of the diazonium salt.

  • Purity of Reagents: Ensure the sodium nitrite is of high purity and the starting aniline is free of impurities.

  • Anhydrous Conditions: For the thermal decomposition step, the diazonium tetrafluoroborate salt should be as dry as possible. Moisture can lead to the formation of phenolic byproducts.

  • Modern Modifications: Consider using anhydrous hydrogen fluoride in the diazotization step, which can sometimes provide cleaner reactions and higher yields.[9] Another modern approach is the use of copper-mediated fluoro-deamination which can proceed under milder conditions.[11][12]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to introduce a fluorine atom at the 3-position of Methyl 4-methylbenzoate?

A1: The challenge arises from the conflicting directing effects of the substituents on the benzene ring. The methyl group at position 4 is an ortho-, para- director, activating the ring for electrophilic substitution.[13][14] The methyl ester at position 1 is a meta- director and deactivates the ring.[2] The desired 3-position is ortho to the activating methyl group but meta to the deactivating ester group. This makes it a site of potential reaction, but other positions, like the 2-position (ortho to both groups), are also susceptible to attack, leading to mixtures of regioisomers.

Logical Relationship of Directing Effects:

G cluster_1 Directing Effects on Methyl 4-methylbenzoate start Methyl 4-methylbenzoate methyl Methyl Group (Activating, o,p-directing) start->methyl ester Methyl Ester (Deactivating, m-directing) start->ester pos3 Position 3 (ortho to Methyl, meta to Ester) methyl->pos3 favors pos2 Position 2 (ortho to Methyl, ortho to Ester) methyl->pos2 favors ester->pos3 favors ester->pos2 disfavors outcome Mixture of Regioisomers pos3->outcome pos2->outcome

Caption: Competing directing effects in the fluorination of Methyl 4-methylbenzoate.

Q2: I have synthesized a mixture of 3-fluoro and 2-fluoro isomers. How can I separate them?

A2: The separation of regioisomeric fluoroaromatic compounds can be notoriously difficult due to their similar physical properties.[15]

  • Column Chromatography: This is the most common method. You may need to screen various solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) and use a high-performance column material. Sometimes, a very long column and slow elution are necessary.

  • Recrystallization: If the isomers have sufficiently different solubilities and one is a solid, fractional recrystallization can be effective. This may require trying a variety of solvents or solvent mixtures.

  • Preparative HPLC: For small quantities or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can be an excellent, albeit more expensive, option. Chiral columns have sometimes been found to separate achiral regioisomers.[16]

  • Gas Chromatography (GC): For analytical purposes and potentially for very small-scale preparative work, GC can be used, especially if the compounds are volatile.[17]

Q3: Are there any safety precautions I should be aware of when working with fluorinating agents?

A3: Yes, absolutely.

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®): These are strong oxidizing agents. Avoid contact with skin and eyes, and do not mix them with flammable materials.

  • Hydrogen Fluoride (HF): HF and its solutions (like tetrafluoroboric acid) are extremely corrosive and toxic. HF can cause severe burns that may not be immediately painful but can result in deep tissue damage. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, a lab coat, and chemical splash goggles. Have a calcium gluconate gel on hand as a first-aid measure for skin contact.

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air. They also react violently with water. All manipulations must be carried out under a dry, inert atmosphere.

References

  • PrepChem.com. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

  • ResearchGate. (PDF) Directed lithiation of unprotected benzoic acids. Available from: [Link]

  • National Institutes of Health. Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites - PMC. Available from: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • Ruhr-Universität Bochum. Sandmeyer Trifluoromethylthiolation. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Why 3-Fluoro-4-Methylbenzoic Acid is Crucial for Pharmaceutical Synthesis. Available from: [Link]

  • Google Patents. CN102786387B - Preparation method for p-fluorotoluene.
  • Semantic Scholar. Directed lithiation of unprotected benzoic acids. Available from: [Link]

  • National Institutes of Health. A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Available from: [Link]

  • ResearchGate. (PDF) A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Available from: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Quora. What is the directive influence of toluene on an electrophile attack?. Available from: [Link]

  • Chemistry LibreTexts. 7.5: Directing Effects. Available from: [Link]

  • Quora. What is the directive influence of toluene?. Available from: [Link]

  • Andrew G. Myers Research Group. Directed (ortho) Metallation. Available from: [Link]

  • Reddit. How to separate these regioisomers? : r/OrganicChemistry. Available from: [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available from: [Link]

  • Google Patents. CN115490597B - Synthetic method of fluorotoluene derivative.
  • Chemical Science (RSC Publishing). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Available from: [Link]

  • White Rose Research Online. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Available from: [Link]

  • MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available from: [Link]

  • Wikipedia. Directed ortho metalation. Available from: [Link]

  • Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Available from: [Link]

  • YouTube. meta-Fluorotoluene Synthesis. Available from: [Link]

  • ACS Publications. A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions | The Journal of Organic Chemistry. Available from: [Link]

  • Andrew G. Myers Research Group. ortho metalation. Available from: [Link]

  • ResearchGate. (PDF) Methyl 4-methylbenzoate. Available from: [Link]

  • PubMed. Automated synthesis and purification of [18F]bromofluoromethane at high specific radioactivity. Available from: [Link]

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Technical Support Center: Stability of Methyl 3-fluoro-4-methylbenzoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 3-fluoro-4-methylbenzoate. This guide provides in-depth information, troubleshooting advice, and practical protocols to address the stability challenges of this compound, particularly under acidic conditions. Our goal is to empower you with the scientific understanding and technical expertise to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in acidic environments.

Q1: What is the primary stability concern for this compound in acidic solutions?

A1: The primary stability concern for this compound in the presence of acid is its susceptibility to acid-catalyzed hydrolysis. This reaction involves the cleavage of the ester bond by water, leading to the formation of 3-fluoro-4-methylbenzoic acid and methanol.[1][2] This is a reversible equilibrium reaction, meaning that the presence of excess water will favor the formation of the hydrolysis products.[2]

Q2: How do the fluoro and methyl substituents on the aromatic ring affect the stability of the ester?

A2: The substituents on the benzene ring have a significant electronic influence on the rate of hydrolysis. The fluorine atom at the 3-position is an electron-withdrawing group due to its high electronegativity. This effect increases the partial positive charge on the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack by water and thus accelerating the rate of hydrolysis. In contrast, the methyl group at the 4-position is an electron-donating group, which slightly counteracts the effect of the fluorine atom by donating electron density to the ring. However, the strong electron-withdrawing nature of the fluorine substituent is expected to be the dominant factor, leading to a faster hydrolysis rate compared to unsubstituted methyl benzoate.

Q3: What are the typical acidic conditions that can lead to significant degradation?

A3: Significant degradation of this compound can occur in the presence of strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as other acidic reagents used in synthesis. The rate of hydrolysis is dependent on several factors, including the concentration of the acid, the temperature of the reaction mixture, and the amount of water present. Higher temperatures and higher concentrations of both acid and water will accelerate the degradation of the ester.

Q4: What are the expected degradation products?

A4: The primary and expected degradation products from the acid-catalyzed hydrolysis of this compound are 3-fluoro-4-methylbenzoic acid and methanol .[1][2] Under typical acidic conditions, these are the main products to monitor. In some cases, particularly with very strong acids or high temperatures, further side reactions could potentially occur, but hydrolysis is the most common degradation pathway.

Q5: How can I monitor the stability of this compound in my experiment?

A5: The stability of this compound can be effectively monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for separating and quantifying the parent ester from its carboxylic acid degradation product.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for its high sensitivity, though derivatization of the non-volatile carboxylic acid product may be necessary.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction progress by observing the disappearance of the methyl ester signal and the appearance of signals corresponding to the carboxylic acid.[6][7][8]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound under acidic conditions.

Problem Potential Cause Recommended Solution
Low reaction yield when using an acidic catalyst. The primary cause is likely the unintended hydrolysis of the this compound starting material or product.- Minimize Water: Use anhydrous solvents and reagents to reduce the extent of hydrolysis. - Lower Temperature: Conduct the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. - Shorter Reaction Time: Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.[5] - Milder Acid Catalyst: If possible, explore the use of a milder acid catalyst that is sufficient for the desired reaction but less prone to promoting hydrolysis.
Observation of an unknown impurity in the final product. The impurity is very likely to be 3-fluoro-4-methylbenzoic acid, the hydrolysis product. Other side products are possible but less common under standard acidic conditions.- Characterize the Impurity: Use analytical techniques such as HPLC-MS or NMR to confirm the identity of the impurity. The mass and spectral data of 3-fluoro-4-methylbenzoic acid can be used as a reference. - Purification: The carboxylic acid impurity can typically be removed from the ester product through an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up. The ester will remain in the organic layer, while the deprotonated carboxylic acid will be extracted into the aqueous layer. Subsequent column chromatography can also be effective.[5]
Inconsistent reaction outcomes or product purity. This can be due to variations in the amount of water present in the reagents or solvents, or inconsistent reaction conditions.- Standardize Reagents: Use consistently sourced, high-purity, and anhydrous reagents and solvents. - Precise Control: Maintain strict control over reaction parameters such as temperature, reaction time, and the rate of reagent addition.[5]

Data Presentation

Condition Relative Rate of Hydrolysis Rationale
Low pH (e.g., pH 1-2) HighHigher concentration of H⁺ ions catalyzes the hydrolysis reaction more effectively.
Moderate pH (e.g., pH 4-5) ModerateLower H⁺ concentration leads to a slower rate of hydrolysis.
Elevated Temperature (e.g., 50-100 °C) HighIncreased temperature provides the necessary activation energy for the hydrolysis reaction, significantly increasing the rate.
Room Temperature (e.g., 20-25 °C) Low to ModerateThe reaction proceeds much slower at lower temperatures.
Anhydrous Conditions Very LowThe absence of water, a key reactant, will prevent hydrolysis from occurring.

Visualizations

Acid-Catalyzed Hydrolysis of this compound

G cluster_0 Acid-Catalyzed Hydrolysis Mechanism Ester This compound ProtonatedEster Protonated Ester (Activated Carbonyl) Ester->ProtonatedEster + H⁺ ProtonatedEster->Ester - H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O TetrahedralIntermediate->ProtonatedEster - H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedIntermediate->TetrahedralIntermediate Proton Transfer CarboxylicAcid 3-fluoro-4-methylbenzoic acid ProtonatedIntermediate->CarboxylicAcid - Methanol CarboxylicAcid->ProtonatedIntermediate + Methanol CarboxylicAcid->CarboxylicAcid Methanol Methanol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Troubleshooting Workflow for Low Reaction Yield

Caption: A workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound in an acidic solution.

1. Materials and Reagents:

  • This compound (high purity)

  • 3-fluoro-4-methylbenzoic acid (as a reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acid for mobile phase)

  • Hydrochloric acid (or the acid of interest for the stability study)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution of Ester: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stock Solution of Acid: Accurately weigh and dissolve 3-fluoro-4-methylbenzoic acid in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Solution for Stability Study: Prepare the desired acidic solution (e.g., 0.1 M HCl in water:acetonitrile 1:1).

3. Stability Study Procedure:

  • Add a known volume of the ester stock solution to the acidic solution in a sealed vial to achieve the desired starting concentration.

  • Maintain the vial at a constant temperature (e.g., room temperature or an elevated temperature).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the hydrolysis by neutralizing the aliquot with a suitable base if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the ester and the acid (e.g., start with a higher percentage of A and gradually increase B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

5. Data Analysis:

  • Create a calibration curve for both the ester and the acid using their respective stock solutions.

  • Quantify the concentration of the ester and the acid in each sample at each time point.

  • Plot the concentration of the ester versus time to determine the rate of degradation.

Protocol 2: General Procedure for Minimizing Degradation in Acid-Mediated Reactions

This protocol provides general guidelines for performing chemical reactions with this compound that require acidic conditions.

1. Pre-Reaction Setup:

  • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).

  • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Use high-purity reagents.

2. Reaction Execution:

  • Perform the reaction under an inert atmosphere to prevent the introduction of atmospheric moisture.

  • If possible, add the acid catalyst at a low temperature (e.g., 0 °C) before warming the reaction to the desired temperature.

  • Monitor the progress of the reaction closely by a suitable method (e.g., TLC, HPLC, GC).

3. Work-up and Purification:

  • Upon completion of the reaction, quench the acid catalyst promptly. This can often be achieved by pouring the reaction mixture into a cold, aqueous basic solution (e.g., saturated sodium bicarbonate).

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to separate the desired product from any hydrolysis product or other impurities.[5]

References

  • BenchChem. (2025). Technical Support Center: Managing Impurities in 2-Fluorobenzoic Acid Production. Benchchem.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • vscht.cz. (n.d.).
  • Quora. (2021).
  • ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzoic acid(350-28-7) 1H NMR spectrum. ChemicalBook.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Catalytic oxidative esterification of alcohols and aldehydes using HBr and hydrogen peroxide. Royal Society of Chemistry.
  • BenchChem. (n.d.).
  • ResearchGate. (2004). (PDF) 3-Fluoro-4-methylbenzoic acid.
  • Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid. Chem-Impex.
  • Google Books. (1956). The Hydrolysis of Esters of Some Substituted Benzoates in Strongly Acidic Aqueous Solutions. Google Books.
  • Eawag-BBD. (n.d.).
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • ASM Journals. (n.d.). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. ASM Journals.
  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
  • ResearchGate. (2014). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
  • ACS Publications. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids.
  • ResearchGate. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis.
  • ChemSpider. (n.d.). Methyl ester hydrolysis. ChemSpider.
  • NIH. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. PubMed.
  • ASM Journals. (n.d.).
  • MDPI. (n.d.). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. MDPI.
  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

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"how to avoid byproduct formation in Methyl 3-fluoro-4-methylbenzoate reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common synthetic transformations involving this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our focus is on the causality behind experimental choices, ensuring you not only follow protocols but also understand the underlying chemical principles.

I. Benzylic Bromination of the Methyl Group

A primary application of this compound is the functionalization of the C4-methyl group via free-radical bromination to yield Methyl 4-(bromomethyl)-3-fluorobenzoate, a key intermediate for further elaboration. However, this reaction is often plagued by the formation of di- and tri-brominated byproducts, as well as impurities arising from reactions with the aromatic ring.

Troubleshooting Guide: Benzylic Bromination
Issue Potential Cause(s) Recommended Solution(s)
Formation of Di- and Tri-brominated Byproducts 1. Excess Brominating Agent: Using more than one equivalent of N-Bromosuccinimide (NBS) or bromine. 2. High Reaction Temperature: Elevated temperatures can increase the rate of subsequent bromination reactions. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed.1. Stoichiometric Control: Use 1.0 to 1.1 equivalents of NBS. 2. Temperature Management: Maintain the reaction at a moderate temperature, typically the reflux temperature of the solvent (e.g., CCl₄ or cyclohexane). 3. Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS and quench it promptly upon consumption of the starting material.
Aromatic Ring Bromination 1. Ionic Conditions: Presence of Lewis acids or polar solvents can promote electrophilic aromatic substitution. 2. Decomposition of NBS: NBS can decompose to form Br₂, which can act as an electrophile.1. Apolar Solvents: Use non-polar solvents like carbon tetrachloride or cyclohexane. 2. Radical Initiator: Employ a radical initiator such as AIBN or benzoyl peroxide to favor the free-radical pathway. 3. Light Initiation: Use a UV lamp to initiate the reaction, which also favors the radical mechanism.
Ester Hydrolysis Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the methyl ester, especially under prolonged heating.Anhydrous Conditions: Ensure all reagents and solvents are dry. Use freshly distilled solvents and dry glassware.
FAQ: Benzylic Bromination

Q1: Why are di- and tri-brominated byproducts so common in this reaction?

A1: The initial product, Methyl 4-(bromomethyl)-3-fluorobenzoate, contains benzylic protons that are also susceptible to radical abstraction. The electron-withdrawing nature of the bromine atom makes the remaining benzylic proton slightly less reactive than the original methyl protons, but not enough to completely prevent a second or even third bromination, especially if there is a localized excess of the brominating agent or if the reaction is allowed to proceed for too long.

Q2: What is the role of the radical initiator?

A2: A radical initiator, like AIBN (azobisisobutyronitrile), decomposes upon heating to form radicals. These radicals then initiate the chain reaction by abstracting a bromine atom from NBS to form a bromine radical. The bromine radical is the species that abstracts a hydrogen atom from the methyl group of your starting material, propagating the desired free-radical pathway. This helps to outcompete potential ionic side reactions.

Experimental Protocol: Monobromination of this compound
  • To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride (0.2 M), add N-Bromosuccinimide (1.05 eq) and AIBN (0.02 eq).

  • Reflux the mixture under a nitrogen atmosphere, with irradiation from a 250W tungsten lamp.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes.

Logical Workflow for Benzylic Bromination

start Start: this compound reagents NBS (1.05 eq), AIBN (cat.) CCl4, Reflux, Light start->reagents reaction Free-Radical Bromination reagents->reaction workup Aqueous Workup (Filtration, NaHCO3 wash) reaction->workup byproduct1 Byproduct: Di/Tri-brominated Species reaction->byproduct1 Excess NBS/ High Temp byproduct2 Byproduct: Ring Bromination reaction->byproduct2 Ionic Conditions crude Crude Product workup->crude byproduct3 Byproduct: Hydrolysis to Acid workup->byproduct3 Presence of H2O purification Recrystallization or Column Chromatography crude->purification product Desired Product: Methyl 4-(bromomethyl)-3-fluorobenzoate purification->product

Caption: Workflow for benzylic bromination and potential byproduct pathways.

II. Oxidation of the Methyl Group to a Formyl Group

The conversion of the methyl group to an aldehyde to form Methyl 3-fluoro-4-formylbenzoate is a valuable transformation.[1][2] However, controlling this oxidation to prevent the over-oxidation to the corresponding carboxylic acid (3-fluoro-4-carboxy-methylbenzoate) is a significant challenge.

Troubleshooting Guide: Oxidation to Aldehyde
Issue Potential Cause(s) Recommended Solution(s)
Over-oxidation to Carboxylic Acid 1. Harsh Oxidizing Agent: Using strong oxidants like KMnO₄ or Jones reagent. 2. High Temperature: Elevated temperatures can promote over-oxidation. 3. Aqueous Conditions: The intermediate aldehyde hydrate is susceptible to further oxidation.1. Mild Oxidizing Agents: Use reagents known for stopping at the aldehyde stage, such as selenium dioxide (SeO₂), or ceric ammonium nitrate (CAN). 2. Controlled Temperature: Maintain the reaction at the lowest effective temperature. 3. Anhydrous Conditions: Where possible, use anhydrous conditions to avoid the formation of the aldehyde hydrate.
Incomplete Reaction 1. Insufficient Oxidant: Not enough oxidizing agent to convert all the starting material. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature.1. Stoichiometry: Use a slight excess of the mild oxidizing agent (e.g., 1.1-1.2 eq). 2. Optimization: Gradually increase the temperature while monitoring the reaction to find the optimal balance between reaction rate and byproduct formation.
FAQ: Oxidation to Aldehyde

Q1: Why is selenium dioxide a good choice for this specific oxidation?

A1: Selenium dioxide is a well-established reagent for the oxidation of benzylic methyl groups to aldehydes. The mechanism involves an ene reaction followed by a[1][3]-sigmatropic rearrangement, which is selective for the aldehyde formation. While it is a toxic reagent and requires careful handling, its selectivity makes it a valuable tool for this transformation.

Q2: Can I use Swern or Dess-Martin oxidation?

A2: Swern and Dess-Martin oxidations are primarily for the oxidation of alcohols to aldehydes. To use these methods, you would first need to convert the methyl group to a hydroxymethyl group (an alcohol), for example, via bromination followed by hydrolysis. This two-step process can sometimes offer better control over the oxidation state.

Experimental Protocol: Oxidation using Selenium Dioxide
  • In a fume hood, to a solution of this compound (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

  • Heat the mixture to reflux (approx. 101 °C) and monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the black selenium byproduct through a pad of Celite.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the desired aldehyde from unreacted starting material and the over-oxidized carboxylic acid byproduct.

III. Electrophilic Aromatic Substitution (EAS)

Performing electrophilic aromatic substitution on this compound can be complex due to the competing directing effects of the substituents. Understanding these effects is key to predicting and controlling the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts reactions.

Directing Effects of Substituents:
  • -CH₃ (at C4): Activating, ortho, para-director.

  • -F (at C3): Deactivating, ortho, para-director.

  • -COOCH₃ (at C1): Deactivating, meta-director.

The positions on the ring and their activation/deactivation are as follows:

  • C2: ortho to -COOCH₃ (meta director) and meta to -F (ortho, para director). This position is moderately deactivated.

  • C5: meta to -COOCH₃ (meta director), ortho to -F (ortho, para director), and meta to -CH₃ (ortho, para director). This position is the most likely site for substitution under many EAS conditions due to the directing effects of the -F and -CH₃ groups.

  • C6: ortho to -COOCH₃ (meta director) and ortho to -CH₃ (ortho, para director). This position is sterically hindered by the adjacent methyl ester group.

Therefore, the major byproduct in many EAS reactions will be the undesired regioisomer.

Troubleshooting Guide: Electrophilic Aromatic Substitution
Issue Potential Cause(s) Recommended Solution(s)
Formation of Multiple Isomers Competing Directing Effects: The inherent electronic properties of the substituted ring lead to a mixture of products.1. Reaction Conditions: Fine-tune the reaction temperature and choice of Lewis acid to enhance selectivity. Lower temperatures often favor the thermodynamically more stable product. 2. Steric Hindrance: Use bulky reagents to favor substitution at less sterically hindered positions. 3. Blocking Groups: In some cases, a blocking group can be temporarily installed to direct the substitution to the desired position, and then later removed.
Low Reactivity Deactivating Groups: The -F and -COOCH₃ groups deactivate the ring towards electrophilic attack.Forcing Conditions: Use stronger Lewis acids, higher temperatures, or more reactive electrophiles. However, be aware that this can also lead to more byproducts.
Mechanism: Regioselectivity in Nitration

start This compound reagents HNO3, H2SO4 start->reagents path_c5 Attack at C5 reagents->path_c5 path_c2 Attack at C2 reagents->path_c2 intermediate_c5 Arenium Ion (C5) (Stabilized by -F and -CH3) path_c5->intermediate_c5 product_c5 Major Product: Substitution at C5 intermediate_c5->product_c5 intermediate_c2 Arenium Ion (C2) (Less Stabilized) path_c2->intermediate_c2 product_c2 Minor Byproduct: Substitution at C2 intermediate_c2->product_c2

Caption: Regioselectivity in the nitration of this compound.

IV. Hydrolysis of the Methyl Ester

While often a desired transformation to obtain the corresponding carboxylic acid, unintentional hydrolysis of the methyl ester can occur, leading to a significant byproduct.

Troubleshooting Guide: Ester Hydrolysis
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis (if desired) 1. Insufficient Base/Acid: Not enough reagent to drive the reaction to completion. 2. Steric Hindrance: The substituents on the ring can slow down the rate of hydrolysis. 3. Low Temperature/Short Reaction Time. 1. Excess Reagent: Use a larger excess of base (e.g., NaOH, KOH) or acid (e.g., H₂SO₄). 2. Increased Temperature: Refluxing the reaction mixture is common. 3. Co-solvent: Use a co-solvent like methanol or THF to improve solubility.[4]
Unwanted Hydrolysis (as a byproduct) Presence of Water/Acid/Base: Contamination of reagents or solvents.Strict Anhydrous Conditions: Use dry solvents and glassware. Neutral Conditions: Maintain a neutral pH during the reaction and workup, if possible.
Experimental Protocol: Saponification of this compound
  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with concentrated HCl until the pH is ~1-2.

  • Collect the precipitated 3-fluoro-4-methylbenzoic acid by vacuum filtration, wash with cold water, and dry.

References

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-4-formylbenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Google Patents. (n.d.). Benzylic halogenation of alkylbenzoic acid esters.
  • ResearchGate. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.
  • YouTube. (2020). Predicting Electrophilic Aromatic Substitution Regiochemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(bromomethyl)benzoate. Retrieved from [Link]

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Technical Support Center: Process Optimization for the Industrial Production of Methyl 3-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, innovators and professionals. This technical support center is engineered for the researchers, scientists, and drug development professionals dedicated to advancing chemical synthesis. Methyl 3-fluoro-4-methylbenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its efficient and scalable production is paramount. This guide provides in-depth, field-tested insights into the process optimization and troubleshooting of its industrial synthesis, moving beyond mere procedural steps to explain the fundamental causality behind each recommendation.

The predominant industrial route involves a two-step process: the synthesis of the precursor, 3-fluoro-4-methylbenzoic acid, followed by its esterification with methanol. This guide is structured to address critical challenges and frequently asked questions across this entire workflow.

Part 1: Troubleshooting Guide & Process Optimization (Q&A)

This section addresses specific, common issues encountered during the synthesis. Each answer is framed to provide not just a solution, but a strategic understanding of the underlying chemical principles.

Synthesis of 3-fluoro-4-methylbenzoic Acid

A common pathway to the carboxylic acid precursor is via Grignard reaction from 2-fluoro-4-bromotoluene, followed by carboxylation with carbon dioxide.[3]

Q1: My Grignard reaction initiation is sluggish or fails completely. What are the primary causes and corrective actions?

A1: Sluggish Grignard initiation is almost always due to the presence of inhibitors on the magnesium surface or in the solvent.

  • Causality: The Grignard reaction is a surface phenomenon. The magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the insertion of magnesium into the carbon-halogen bond. Additionally, even trace amounts of water or protic solvents will quench the highly basic Grignard reagent as it forms.

  • Troubleshooting Steps:

    • Magnesium Activation: Do not use magnesium turnings as received. Activate them immediately before use by stirring them under dry nitrogen with a few crystals of iodine or 1,2-dibromoethane. The disappearance of the iodine's purple color or the evolution of gas bubbles indicates an activated, clean surface.

    • Solvent and Glassware Purity: Ensure all glassware is oven-dried (>120°C) for several hours and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled over a suitable drying agent (e.g., sodium/benzophenone for THF or diethyl ether).

    • Initiation Tricks: If the reaction still fails to start, add a small amount of pre-formed Grignard reagent or gently heat a small spot of the reaction mixture with a heat gun to create a localized "hot spot" for initiation. Once initiated, the reaction is typically exothermic and will require cooling to maintain control.

Fischer Esterification of 3-fluoro-4-methylbenzoic Acid

The conversion to the final product is typically achieved via Fischer-Speier esterification, an acid-catalyzed reaction with methanol.[4] This is an equilibrium-controlled process, which is the source of many optimization challenges.[4][5]

Q2: My esterification yield is consistently low (<85%), even with extended reaction times. How can I drive the reaction to completion?

A2: A low yield in a Fischer esterification is a classic equilibrium problem. The reaction produces water as a byproduct, which can hydrolyze the ester product back to the starting materials.[5][6] To achieve high conversion, you must actively shift the equilibrium to the product side.

  • Causality: Le Châtelier's principle governs this process. To favor the formation of the ester, you must either use a large excess of one reactant or remove a product as it is formed.

  • Optimization Strategies:

    • Use of Excess Reactant: Methanol is inexpensive and has a low boiling point, making it the ideal reactant to use in large excess (5-10 equivalents or even as the solvent).[7] This mass action effect pushes the equilibrium towards the ester.

    • Water Removal (Dehydration): This is the most effective strategy.

      • Azeotropic Distillation: Conduct the reaction in a non-polar solvent like toluene or hexane using a Dean-Stark apparatus.[4] The water forms an azeotrope with the solvent, is distilled off, and trapped, thus preventing the reverse reaction.

      • Chemical Dehydrating Agents: While less common in large-scale industrial processes due to waste streams, adding molecular sieves can sequester the water byproduct.[4]

    • Catalyst Choice & Loading: Concentrated sulfuric acid is a highly effective catalyst and also acts as a dehydrating agent.[8][9] Ensure a sufficient catalytic amount (typically 1-5 mol%) is used. For sensitive substrates, solid acid catalysts or milder options like p-toluenesulfonic acid can be employed.[4][10]

Q3: During work-up, I'm experiencing difficult phase separation (emulsions) after the sodium bicarbonate wash. What causes this and how can I resolve it?

A3: Emulsion formation is common during the basic wash used to remove the acid catalyst and unreacted carboxylic acid. It is caused by the formation of soap-like carboxylate salts that stabilize the oil-in-water mixture.

  • Causality: The sodium salt of 3-fluoro-4-methylbenzoic acid acts as a surfactant, reducing the interfacial tension between the organic and aqueous layers. Vigorous shaking or stirring during the wash exacerbates this issue.

  • Troubleshooting & Prevention:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing without high shear forces.

    • Brine Wash: To break an existing emulsion, add a saturated solution of sodium chloride (brine).[7] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out and breaking the emulsion.

    • Temperature Adjustment: Gently warming the mixture can sometimes help break stable emulsions.

    • Filtration: For persistent emulsions, filtering the mixture through a pad of Celite or glass wool can help break up the stabilized droplets.

Q4: My final product purity is low due to a persistent impurity. What is the likely identity of this impurity and how can I remove it?

A4: The most probable impurity is the starting material, 3-fluoro-4-methylbenzoic acid, due to an incomplete reaction. Isomeric impurities, though less common from this route, could also be present if the initial raw material was impure.

  • Causality: The carboxylic acid is significantly more polar than the ester product. If the basic wash (sodium bicarbonate) is not thorough enough, the acid will carry through into the organic layer.

  • Purification Strategy:

    • Thorough Washing: Ensure the aqueous wash with sodium bicarbonate is repeated until no more CO2 evolution (effervescence) is observed.[11] Check the pH of the final aqueous wash to ensure it is basic.

    • Fractional Distillation: The final and most robust purification step for industrial scale is fractional distillation under reduced pressure. This compound has a significantly different boiling point from its corresponding acid, allowing for excellent separation.

    • Recrystallization: If distillation is not feasible, recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) can be effective for removing less soluble impurities.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the critical safety considerations for this process at an industrial scale?

A: Safety is paramount, especially when handling organofluorine compounds and strong acids.

  • Fluorine Compound Handling: Organofluorine compounds can have unique toxicological profiles. All handling should be done in well-ventilated areas, such as fume hoods or glove boxes.[12] Personnel must use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and lab coats.[12][13]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Use appropriate acid-resistant gloves and face shields. Ensure emergency showers and eyewash stations are readily accessible. The quenching of the reaction can be highly exothermic and must be done slowly and with adequate cooling.

  • Flammable Solvents: The use of methanol, ether, and toluene requires adherence to all protocols for handling flammable liquids, including grounding of equipment to prevent static discharge and use in intrinsically safe environments.

Q: How can I effectively monitor the reaction progress of the esterification?

A: Real-time reaction monitoring is key to process optimization.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring. A suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) will show a clear separation between the more polar carboxylic acid starting material and the less polar ester product.

  • High-Performance Liquid Chromatography (HPLC): The preferred quantitative method. A reversed-phase C18 column with a UV detector can be used to accurately determine the ratio of starting material to product over time.[14][15] This data is crucial for determining when the reaction has reached equilibrium or completion.

  • Gas Chromatography (GC): Also an excellent quantitative method, particularly given the volatility of the methyl ester. It provides fast and accurate analysis of conversion.

Q: What are the recommended storage conditions for the final product?

A: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It should be kept away from strong oxidizing agents, strong bases, and sources of ignition.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Fischer Esterification
  • Setup: To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-fluoro-4-methylbenzoic acid (154 g, 1.0 mol).

  • Reagent Addition: Add anhydrous methanol (480 g, 600 mL, 15.0 mol, 15 equiv.). Begin stirring to dissolve the solid.

  • Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (5.4 mL, 10 g, 0.1 mol, 0.1 equiv.) to the stirring solution. An exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or TLC until >98% conversion is achieved.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a 2 L separatory funnel. Add 500 mL of water and 500 mL of ethyl acetate.

  • Washing: Separate the layers. Wash the organic layer sequentially with:

    • 500 mL of water.

    • 500 mL of saturated sodium bicarbonate solution (repeat until no effervescence is observed).

    • 500 mL of saturated sodium chloride (brine) solution.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield pure this compound.

Data Tables

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterRecommended ValueRationale
Substrate 3-fluoro-4-methylbenzoic acidStarting material
Reagent MethanolReactant and solvent
Molar Ratio (MeOH:Acid) 5:1 to 15:1Mass action to drive equilibrium[7]
Catalyst Conc. H₂SO₄ or p-TsOHProton source to activate carbonyl
Catalyst Loading 1-5 mol%Sufficient for catalysis without excessive side reactions
Temperature Reflux (approx. 65-70°C)Provides sufficient activation energy
Reaction Time 2-8 hoursTime to reach equilibrium; monitor by HPLC/GC

Table 2: Common Impurities and Control Strategies

ImpuritySourceAnalytical DetectionControl/Removal Strategy
3-fluoro-4-methylbenzoic acidIncomplete reactionHPLC, GC, TLC (more polar spot)Drive reaction to completion; thorough NaHCO₃ wash; vacuum distillation.[11]
WaterReaction byproduct/wet reagentsKarl Fischer titrationUse anhydrous reagents; remove water during reaction (Dean-Stark).
MethanolExcess reagentGCRemoval under reduced pressure (rotary evaporator).
Sulfuric AcidCatalystpH of aqueous washNeutralization and extraction with saturated NaHCO₃ solution.[16]

Part 4: Visualizations (Diagrams)

Workflow and Mechanism Diagrams

G cluster_0 Synthesis of Precursor Acid cluster_1 Fischer Esterification cluster_2 Purification A 2-Fluoro-4-bromotoluene + Mg Turnings B Grignard Formation (Anhydrous Ether/THF) A->B Initiation C Carboxylation (CO2 (s)) B->C D Acidic Work-up (HCl (aq)) C->D E 3-fluoro-4-methylbenzoic acid D->E Isolation F 3-fluoro-4-methylbenzoic acid + Methanol (excess) G Acid Catalysis (H2SO4) F->G H Reflux (65-70°C) G->H I Equilibrium Mixture H->I Formation of Ester + H2O J Quench & Extract (EtOAc/H2O) I->J K NaHCO3 Wash J->K Remove Acid L Brine Wash K->L Break Emulsion M Dry & Concentrate L->M N Vacuum Distillation M->N Purify O Final Product: This compound N->O

Caption: Overall workflow for the industrial synthesis of this compound.

G start Low Ester Yield Detected (<90% Conversion) q1 Is reaction time sufficient (e.g., >4 hours)? start->q1 a1 Increase reflux time. Monitor by HPLC/GC. q1->a1 No q2 Is an excess of methanol being used? q1->q2 Yes a1->q2 a2 Increase MeOH ratio to >10 equivalents. q2->a2 No q3 Is water being actively removed from the reaction? q2->q3 Yes a2->q3 a3 Implement Dean-Stark trap with toluene as co-solvent. q3->a3 No q4 Is catalyst loading adequate (1-5 mol%)? q3->q4 Yes a3->q4 a4 Verify catalyst concentration and activity. q4->a4 No end Yield Optimized q4->end Yes a4->end

Caption: Troubleshooting decision tree for low yield in Fischer esterification.

Caption: Mechanism of the acid-catalyzed Fischer esterification reaction.

References

  • Chem-Impex. (n.d.). 3-Fluoro-4-methylbenzoic acid. Retrieved January 3, 2026, from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved January 3, 2026, from [Link]

  • Dudu, A. I., Paizs, C., & Toşa, M. I. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Reaction Chemistry & Engineering, 9, 2994-3002. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Retrieved January 3, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Synthesis of Methyl 3-Fluoro-4-Hydroxybenzoate (CAS 403-01-0). Retrieved January 3, 2026, from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved January 3, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved January 3, 2026, from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved January 3, 2026, from [Link]

  • S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies. Retrieved January 3, 2026, from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved January 3, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved January 3, 2026, from [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for Methyl 3-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the primary synthetic routes to Methyl 3-fluoro-4-methylbenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals. The inclusion of a fluorine atom and a methyl group on the benzoate scaffold offers unique physicochemical properties, making this molecule a valuable building block in medicinal chemistry for modulating metabolic stability and binding affinity.[1] This document will delve into the practical and theoretical considerations of the most common synthetic strategies, providing detailed protocols, comparative data, and expert insights to guide researchers in selecting the optimal method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached from several distinct pathways. The most direct and industrially favored method is the Fischer esterification of 3-fluoro-4-methylbenzoic acid. An alternative, more convergent approach begins with the functionalization of a substituted toluene derivative, such as 2-fluoro-4-bromotoluene, via Grignard reaction and subsequent carboxylation prior to esterification. A third, more classical but often lower-yielding approach involves the oxidation of a suitable toluene precursor. This guide will focus on a comparative analysis of the first two methods, as they represent the most practical and efficient routes for laboratory and pilot-scale synthesis.

Method 1: Fischer Esterification of 3-fluoro-4-methylbenzoic acid

This is the most straightforward and atom-economical approach, directly converting the corresponding carboxylic acid to its methyl ester. The reaction is an acid-catalyzed equilibrium process, and strategies to drive the reaction to completion are critical for achieving high yields.

Mechanistic Considerations

The Fischer esterification proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[2][3] This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. To shift the equilibrium towards the product, an excess of methanol is often used, or water is removed from the reaction mixture as it is formed.

Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-4-methylbenzoic acid (10.0 g, 64.9 mmol).

  • Add anhydrous methanol (150 mL) to the flask to dissolve the starting material.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Workflow Diagram

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product 3-fluoro-4-methylbenzoic acid 3-fluoro-4-methylbenzoic acid Reflux (4-6h) Reflux (4-6h) 3-fluoro-4-methylbenzoic acid->Reflux (4-6h) Methanol (excess) Methanol (excess) Methanol (excess)->Reflux (4-6h) H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux (4-6h) Workup Workup Reflux (4-6h)->Workup Cooling & Evaporation Purification Purification Workup->Purification Extraction & Drying This compound This compound Purification->this compound Distillation/Chromatography

Caption: Workflow for Fischer Esterification.

Method 2: Grignard Reaction and Carboxylation of 2-fluoro-4-bromotoluene

This multi-step synthesis offers a convergent approach, building the target molecule from a more readily available starting material. This method is particularly useful when 3-fluoro-4-methylbenzoic acid is not commercially available or is prohibitively expensive.

Mechanistic Considerations

The synthesis begins with the formation of a Grignard reagent from 2-fluoro-4-bromotoluene and magnesium metal. This organometallic intermediate is a powerful nucleophile that readily attacks the electrophilic carbon of carbon dioxide (dry ice) in a carboxylation reaction to form the magnesium salt of 3-fluoro-4-methylbenzoic acid. Acidic workup protonates the carboxylate to yield the free carboxylic acid, which is then esterified as described in Method 1.

Experimental Protocol

Step 1: Synthesis of 3-fluoro-4-methylbenzoic acid

  • Activate magnesium turnings (1.8 g, 74.1 mmol) in a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask to initiate the reaction.

  • In the dropping funnel, prepare a solution of 2-fluoro-4-bromotoluene (10.0 g, 52.9 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Add a small portion of the 2-fluoro-4-bromotoluene solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining 2-fluoro-4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Carefully add crushed dry ice (solid CO2) to the reaction mixture in small portions, ensuring the temperature remains below -60 °C.

  • Allow the reaction mixture to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of 1 M aqueous HCl (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-4-methylbenzoic acid.

Step 2: Esterification

The crude 3-fluoro-4-methylbenzoic acid can then be esterified using the protocol described in Method 1.

Workflow Diagram

Grignard_Synthesis cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Esterification 2-fluoro-4-bromotoluene 2-fluoro-4-bromotoluene Grignard Formation Grignard Formation 2-fluoro-4-bromotoluene->Grignard Formation Mg, THF Carboxylation Carboxylation Grignard Formation->Carboxylation 1. CO2 (dry ice) 2. H3O+ 3-fluoro-4-methylbenzoic acid 3-fluoro-4-methylbenzoic acid Carboxylation->3-fluoro-4-methylbenzoic acid Esterification Esterification 3-fluoro-4-methylbenzoic acid->Esterification MeOH, H2SO4 This compound This compound Esterification->this compound

Sources

A Comparative Guide to the Structural Validation of Methyl 3-fluoro-4-methylbenzoate: X-ray Crystallography vs. Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography and common spectroscopic methods for the structural validation of the small organic molecule, Methyl 3-fluoro-4-methylbenzoate. While a crystal structure for the parent carboxylic acid, 3-fluoro-4-methylbenzoic acid, has been reported, this guide will use it as a foundational example to explore the principles and data obtained from X-ray crystallography and compare them with the insights derived from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the target methyl ester.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography is widely considered the definitive method for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

The process of X-ray crystallographic validation involves a series of well-defined steps, each chosen to ensure the integrity and accuracy of the final structural model.

Experimental Workflow: From Crystal to Structure

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Slow evaporation of a suitable solvent system mounting Crystal Mounting crystal_growth->mounting xray_source X-ray Diffraction (e.g., Mo Kα radiation) mounting->xray_source detector Data Acquisition xray_source->detector solve Phase Problem Solution (e.g., Direct Methods) detector->solve refine Least-Squares Refinement solve->refine validate Model Validation refine->validate

Caption: Workflow for X-ray Crystallography.

The initial and often most challenging step is obtaining a high-quality single crystal. For a small molecule like this compound, this is typically achieved through slow evaporation of a solvent in which the compound is sparingly soluble. The choice of solvent is critical and often determined empirically.

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded by a detector. The resulting data is then processed to solve the "phase problem" and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, highly accurate structure.

For the closely related 3-fluoro-4-methylbenzoic acid, a reported crystal structure reveals a nearly planar molecule with the carboxyl group slightly twisted from the plane of the benzene ring.[1] In a hypothetical crystal structure of this compound, we would expect to determine the precise bond lengths of the C-F, C-C, C=O, and C-O bonds, as well as the conformation of the methyl ester group relative to the aromatic ring.

Orthogonal Validation: Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic methods offer valuable and often complementary information about the molecule's connectivity, functional groups, and behavior in solution. For a comprehensive validation, a combination of these techniques is indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F.

¹H NMR: A proton NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their connectivity (through spin-spin coupling). For instance, we would expect to see distinct signals for the methyl protons of the ester and the methyl group on the ring, as well as a complex pattern for the aromatic protons, with couplings to both other protons and the fluorine atom.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment. For this compound, we would anticipate distinct signals for the carbonyl carbon, the methoxy carbon, the methyl carbon, and the aromatic carbons. The carbons directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹Jcf).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, a single resonance would be expected, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would likely show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃), providing further evidence for the proposed structure. The presence of a fluorine atom is not as readily apparent in a mass spectrum as heavier halogens like chlorine or bromine, which have distinct isotopic patterns.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations for the ester, C-H stretching and bending vibrations for the aromatic ring and methyl groups, and a C-F stretching vibration.

Comparative Analysis: A Multi-faceted Approach to Structural Validation

The following table summarizes the key information provided by each technique in the context of validating the structure of this compound.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, and crystal packing information.Unambiguous determination of absolute structure.Requires a suitable single crystal, which can be difficult to obtain. Provides solid-state information, which may differ from the solution-state conformation.
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and relative number of ¹H, ¹³C, and ¹⁹F nuclei in solution.Provides detailed structural information in solution, which is often more relevant to chemical reactivity and biological activity.Can be complex to interpret for molecules with overlapping signals. Less precise than X-ray crystallography for determining geometric parameters.
Mass Spectrometry Molecular weight and information about the structure from fragmentation patterns.High sensitivity and requires very small amounts of sample.Provides limited information on stereochemistry and isomer differentiation. Fragmentation can sometimes be complex to interpret.
Infrared Spectroscopy Identification of functional groups present in the molecule.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure and connectivity.
Logical Workflow for Structural Elucidation

For a novel compound like this compound, a logical workflow for structural validation would involve an initial assessment using spectroscopic methods, followed by definitive confirmation with X-ray crystallography if a suitable crystal can be obtained.

structure_validation_flow start Synthesized Compound (this compound) spectroscopy Spectroscopic Analysis (NMR, MS, IR) start->spectroscopy propose_structure Propose Putative Structure spectroscopy->propose_structure crystallography Single-Crystal X-ray Diffraction propose_structure->crystallography confirm_structure Confirm Absolute Structure crystallography->confirm_structure

Caption: Logical workflow for structural validation.

Conclusion

The structural validation of a molecule as crucial as a potential pharmaceutical intermediate requires a rigorous and multi-faceted approach. While X-ray crystallography stands as the ultimate arbiter of a molecule's three-dimensional structure in the solid state, a comprehensive analysis incorporating NMR, MS, and IR spectroscopy is essential for a complete understanding of its chemical identity and properties. The combined data from these techniques provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the determined structure. For researchers in drug discovery and development, this thorough characterization is a non-negotiable prerequisite for advancing a compound through the development pipeline.

References

  • PubChem. Methyl 3-fluoro-4-formylbenzoate. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. [Link]

  • Gao, X., et al. (2022). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 12(4), 549-558. [Link]

  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Encyclopedia of Life Sciences. [Link]

  • Holliday, G. L., et al. (2018). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 84(12), e00493-18. [Link]

  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1948-o1949. [Link]

  • Nogueira, L. S., et al. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. International Journal of Environmental Science and Development, 6(3), 229-232. [Link]

  • Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

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A Spectroscopic Guide to Differentiating Positional Isomers of Methyl Fluoro-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural characterization of molecular building blocks is paramount. Positional isomers—molecules with the same chemical formula but different arrangements of substituents on a core scaffold—can exhibit vastly different biological activities, chemical reactivities, and physical properties. The methyl fluoro-methylbenzoate series, particularly Methyl 3-fluoro-4-methylbenzoate and its isomers, are valuable intermediates in organic synthesis.[1][2] Their utility as precursors depends critically on the specific placement of the fluoro and methyl groups on the aromatic ring. Ambiguity in isomer identification can lead to costly delays in development and compromised final products.

This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of this compound and its key positional isomers. By leveraging the unique sensitivities of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will explore the distinct spectral fingerprints that arise from subtle changes in molecular structure. This document is intended for researchers, analytical scientists, and drug development professionals who require robust, reliable methods for structural verification.

Isomers Under Investigation

The primary focus of this guide is to distinguish this compound from its most common positional isomers. The structural variations provide a rich basis for spectroscopic comparison.

Figure 1: Key positional isomers of Methyl fluoro-methylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for differentiating these isomers due to its sensitivity to the local electronic environment of each proton (¹H) and carbon (¹³C) nucleus. The presence of fluorine (¹⁹F), a spin-active nucleus, provides an additional layer of diagnostic information through heteronuclear coupling.

¹H NMR Spectroscopy Analysis

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum provides the most definitive fingerprints. The key differentiators are the chemical shifts, splitting patterns (multiplicity), and the magnitude of the coupling constants (J-values), particularly the coupling between protons and the fluorine nucleus (JHF).

  • Causality of Spectral Differences: The electron-withdrawing nature of the fluorine and ester groups, combined with the electron-donating methyl group, creates unique electronic environments for each aromatic proton. The splitting patterns are dictated by spin-spin coupling to adjacent protons (³JHH, typically 7-9 Hz for ortho, 2-3 Hz for meta) and the fluorine nucleus (JHF), which has characteristic through-bond coupling distances (ortho: 6-10 Hz, meta: 4-8 Hz, para: 0-3 Hz).

Table 1: Predicted ¹H NMR Data and Distinguishing Features in CDCl₃

CompoundAromatic Proton Signals (δ, ppm, multiplicity, J in Hz)Key Differentiator
This compound ~7.8 (d, ³JHF ≈ 8), ~7.7 (d, ³JHH ≈ 8), ~7.2 (t, ³JHH ≈ 8)Three distinct aromatic signals. One proton shows a clear doublet due to ortho-coupling to fluorine.
Methyl 4-fluoro-3-methylbenzoate ~7.9 (dd, ³JHH ≈ 8, ⁴JHF ≈ 2), ~7.8 (m), ~7.0 (t, ³JHH ≈ ³JHF ≈ 9)The proton ortho to the ester and meta to fluorine appears as a doublet of doublets. A downfield triplet is characteristic.
Methyl 3-fluoro-2-methylbenzoate ~7.4 (m), ~7.2 (m), ~7.1 (m)Complex, overlapping multiplets due to multiple similar coupling constants. The methyl signal (~2.4 ppm) may show a small ⁴JHF coupling.
Methyl 4-fluoro-2-methylbenzoate ~7.9 (t, ³JHH ≈ ³JHF ≈ 8), ~6.9 (m, 2H)A characteristic downfield triplet for the proton between the ester and fluorine. Two upfield protons are nearly equivalent.

Note: The chemical shifts for the ester methyl (~3.9 ppm) and the ring methyl (~2.3-2.5 ppm) are less diagnostic but should be integrated and assigned.

¹³C NMR Spectroscopy Analysis

Proton-decoupled ¹³C NMR spectra reveal the number of unique carbon environments. Crucially, the ¹³C-¹⁹F coupling (JCF) provides definitive structural information.[3] The magnitude of JCF is highly dependent on the number of bonds separating the carbon and fluorine atoms.

  • Causality of Spectral Differences: The carbon directly attached to fluorine (C-F) exhibits a very large coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Carbons ortho to fluorine show a smaller doublet (²JCF ≈ 20-25 Hz), meta carbons show a ³JCF of ~5-10 Hz, and para carbons show a ⁴JCF of ~1-3 Hz.[4]

Table 2: Predicted ¹³C NMR Data and Distinguishing Features in CDCl₃

CompoundC-F Signal (δ, ppm, ¹JCF in Hz)Aromatic Signals with JCF CouplingKey Differentiator
This compound ~162 (d, ¹JCF ≈ 250)C4 (~140 ppm, d, ²JCF ≈ 20 Hz), C2 (~125 ppm, d, ²JCF ≈ 22 Hz)Two distinct carbons ortho to fluorine, both showing large (~20 Hz) doublet splitting.
Methyl 4-fluoro-3-methylbenzoate ~165 (d, ¹JCF ≈ 255)C3 (~135 ppm, d, ²JCF ≈ 21 Hz), C5 (~115 ppm, d, ²JCF ≈ 23 Hz)The chemical shift of the C-F carbon is typically more downfield. The fluorinated carbon is adjacent to the ester-bearing carbon.
Methyl 3-fluoro-2-methylbenzoate ~160 (d, ¹JCF ≈ 245)C2 (~128 ppm, d, ²JCF ≈ 18 Hz), C4 (~120 ppm, d, ²JCF ≈ 20 Hz)The steric hindrance from the ortho-methyl group can influence the chemical shifts and coupling constants slightly.
Methyl 4-fluoro-2-methylbenzoate ~163 (d, ¹JCF ≈ 252)C3 (~118 ppm, d, ²JCF ≈ 22 Hz), C5 (~116 ppm, d, ²JCF ≈ 22 Hz)Two upfield carbons ortho to fluorine, often with very similar chemical shifts.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation patterns. While all isomers have the same molecular weight (C₉H₉FO₂ = 168.17 g/mol ), subtle differences in fragmentation abundances may exist, although this is often not as diagnostic as NMR.

  • Expected Fragmentation: The fragmentation of methyl benzoates is well-understood.[5][6] Key fragmentation pathways include:

    • Loss of a methoxy radical (•OCH₃): [M - 31]⁺ → m/z 137. This results in the formation of a stable fluoro-methylbenzoyl cation.

    • Loss of the ester group (•COOCH₃): [M - 59]⁺ → m/z 109. This gives the fluoro-methylphenyl cation.

    • Formation of the phenyl cation: [C₆H₄FCH₃]⁺ → m/z 77 (loss of HF and CH₃).

The molecular ion peak (M⁺) should be observed at m/z 168. The base peak is typically the [M - 31]⁺ fragment at m/z 137. While the major fragments will be the same for all isomers, the relative intensities might vary slightly based on the stability of the resulting cations, but this is generally insufficient for primary identification.

Table 3: Key Mass Spectrometry Fragments

Fragmentm/zIdentity
Molecular Ion168[C₉H₉FO₂]⁺
M - 31137[C₈H₆FO]⁺
M - 59109[C₇H₆F]⁺

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is excellent for confirming the presence of functional groups but is less powerful for differentiating positional isomers.

  • Characteristic Absorptions: All isomers will show:

    • C=O stretch (ester): A strong, sharp band around 1720-1730 cm⁻¹ .

    • C-O stretch (ester): Strong bands in the 1250-1300 cm⁻¹ region.

    • C-F stretch: A strong band typically found between 1200-1280 cm⁻¹ .

    • Aromatic C=C stretches: Medium intensity bands from 1450-1600 cm⁻¹ .

    • Aromatic C-H out-of-plane bending: Bands in the 750-900 cm⁻¹ region. The exact position of these bands is dependent on the substitution pattern and can be a subtle clue, but overlap with other vibrations can make this region difficult to interpret definitively.

While minor shifts in these frequencies will exist between isomers, they are often too small to be used for confident, standalone identification without authentic reference spectra.

Experimental Protocols

To ensure high-quality, reproducible data, the following standardized protocols are recommended.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nmr NMR Sample: ~10-20 mg in 0.7 mL CDCl3 Add TMS as internal standard acq_nmr NMR Acquisition: 400 MHz Spectrometer Acquire 1H, 13C, and DEPT/APT prep_nmr->acq_nmr prep_ir IR Sample: Neat liquid film on NaCl/KBr plate or dilute solution in CCl4 acq_ir IR Acquisition: FTIR Spectrometer Scan 4000-400 cm-1 16 scans, 4 cm-1 resolution prep_ir->acq_ir prep_ms MS Sample: ~1 mg in 1 mL Methanol/DCM Dilute to ~10 µg/mL acq_ms MS Acquisition: EI-MS (70 eV) Scan m/z 40-200 prep_ms->acq_ms analysis Process & Interpret Spectra: - Assign peaks - Determine coupling constants - Compare with predicted data - Confirm structure acq_nmr->analysis acq_ir->analysis acq_ms->analysis

Figure 2: General workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the analyte and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small drop of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width covering 0-12 ppm. Use a 90° pulse and an appropriate relaxation delay (e.g., 2 seconds). Typically 8-16 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0-220 ppm is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) will be required. An APT or DEPT experiment should also be run to aid in assigning carbon types (CH₃, CH₂, CH, C).

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate the ¹H signals and measure chemical shifts and coupling constants.

Protocol 2: Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a stock solution of the sample at ~1 mg/mL in a volatile solvent like dichloromethane or methanol. Dilute this solution to a final concentration of 1-10 µg/mL.

  • Instrument Setup: Use a GC-MS or a direct insertion probe on a mass spectrometer. Set the electron ionization energy to 70 eV.

  • Data Acquisition: Acquire data over a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak (m/z 168). Identify and propose structures for the major fragment ions (e.g., m/z 137, 109).

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: As these compounds are likely liquids or low-melting solids, place a single drop of the neat sample between two salt (NaCl or KBr) plates to create a thin film.

  • Instrument Setup: Use an FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the clean, empty sample compartment. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Ratio the sample spectrum against the background. Identify and label the key vibrational bands corresponding to the C=O, C-O, and C-F functional groups.

Conclusion

While IR and MS are essential for confirming the molecular formula and the presence of key functional groups, they lack the specificity required to reliably differentiate the positional isomers of methyl fluoro-methylbenzoate. NMR spectroscopy, through a combined analysis of ¹H and ¹³C data, stands as the definitive technique. The unique patterns of chemical shifts and, most importantly, the spin-spin coupling between the fluorine nucleus and nearby protons and carbons (JHF and JCF) provide an unambiguous structural fingerprint for each isomer. By following the detailed protocols and comparative data presented in this guide, researchers can confidently verify the identity and purity of their target compounds, ensuring the integrity of their subsequent scientific endeavors.

References

A Senior Application Scientist's Guide to Confirming the Purity of Methyl 3-fluoro-4-methylbenzoate by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is a non-negotiable prerequisite for reproducible research and safe, effective therapeutics. Methyl 3-fluoro-4-methylbenzoate, a key building block in the synthesis of complex organic molecules, requires rigorous purity assessment.[1] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for confirming the purity and identity of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to empower you in selecting the optimal method for your analytical needs.

The Imperative of Purity in Chemical Synthesis

In the intricate pathways of drug discovery and materials science, the final product is only as reliable as its constituent parts. Impurities, even at trace levels, can lead to unwanted side reactions, altered biological activity, and compromised final product integrity. This compound, with its activated aromatic ring and ester functionality, is susceptible to various process-related impurities (e.g., starting material carryover, isomers) and degradation products. Therefore, employing robust, validated analytical methods is not merely a quality control step but a foundational element of scientific integrity.[2] Both HPLC and GC-MS are powerful separation techniques, but their applicability and the information they provide are distinct, arising from their fundamental principles.[3]

Analyte Profile: this compound

Before designing any analytical method, understanding the physicochemical properties of the target analyte is paramount.

  • Structure: this compound Structure

  • Molecular Formula: C₉H₉FO₂

  • Molecular Weight: 168.17 g/mol

  • Polarity: Moderately polar due to the ester and fluoro groups, making it soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. This property is key to selecting appropriate chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the dominant technique for pharmaceutical impurity analysis, primarily due to its applicability to a wide range of compounds, including those that are non-volatile or thermally unstable.[5][6] For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical first choice.

The "Why": Rationale Behind the RP-HPLC Method

The core principle of RP-HPLC involves a non-polar stationary phase (the column) and a polar mobile phase.[7][8] Hydrophobic, or less polar, molecules interact more strongly with the stationary phase and are retained longer.[9]

  • Column Selection: A C18 (octadecylsilane) column is the industry standard and the ideal starting point. The long alkyl chains of the C18 phase provide strong hydrophobic interactions, which are necessary to retain a moderately polar compound like this compound and effectively separate it from both more polar and less polar impurities.

  • Mobile Phase Selection: A mixture of water and a water-miscible organic solvent, such as acetonitrile (ACN) or methanol (MeOH), is used.[7] Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution—where the proportion of the organic solvent is increased over time—is superior to an isocratic (constant composition) elution for impurity profiling.[10] This is because a gradient can effectively elute a wide range of potential impurities, from polar starting materials to non-polar byproducts, within a single analytical run.

  • Detector Selection: The benzene ring in the analyte contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV-Vis or Photodiode Array (PDA) detector is ideal. The optimal wavelength is typically determined by running a UV scan of the analyte; for benzoate derivatives, this is often in the 230-254 nm range.

The "How": Detailed Experimental Protocol for HPLC-UV

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines for its intended use.[11][12][13]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or similar).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Degas both solvents thoroughly using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in 10 mL of Acetonitrile to create a 1.0 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of Water:Acetonitrile to a final concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

    • Gradient Program:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
      0.0 50 50
      20.0 5 95
      25.0 5 95
      25.1 50 50

      | 30.0 | 50 | 50 |

  • Data Analysis:

    • Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • The method's specificity should be confirmed by ensuring baseline resolution between the main peak and all impurity peaks.[14]

Visualizing the Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A/B) C Inject Sample (10 µL) A->C B Prepare Sample (0.1 mg/mL) B->C D Gradient Elution on C18 Column C->D E UV Detection (230 nm) D->E F Integrate Peaks E->F G Calculate Purity (Area % Report) F->G

Caption: A typical workflow for purity analysis by RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identity and Volatile Impurities

GC-MS is an exceptionally powerful technique that combines the high-resolution separation of gas chromatography with the definitive identification capabilities of mass spectrometry.[5] Its primary requirement is that the analyte must be volatile and thermally stable, conditions that this compound meets.[15]

The "Why": Rationale Behind the GC-MS Method
  • Separation Principle: GC separates compounds based on their boiling points and interaction with the stationary phase.[15] Volatile compounds are carried by an inert gas (e.g., Helium) through a long, thin capillary column. Less volatile compounds move more slowly, achieving separation.

  • Column Selection: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent general-purpose choice. It separates compounds primarily by boiling point and is robust for a wide range of analytes.

  • Temperature Programming: A temperature ramp is essential. Starting at a lower temperature allows volatile impurities (like residual solvents) to elute first. Gradually increasing the oven temperature then elutes the main analyte and any less volatile impurities, ensuring good separation across the volatility range.

  • Detection and Identification: The mass spectrometer is the key advantage. As each compound elutes from the GC column, it is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).[16][17] This causes the molecule to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, is a unique "fingerprint" of the molecule.[18][19] By comparing the obtained spectrum to a library of known spectra (e.g., NIST), one can confirm the identity of the main peak and tentatively identify impurities.[16]

The "How": Detailed Experimental Protocol for GC-MS

Instrumentation:

  • Gas chromatograph with an autosampler, coupled to a Mass Spectrometer.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane or Ethyl Acetate (high purity, for sample dilution)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of Dichloromethane to obtain a 1 mg/mL solution. If necessary, filter through a 0.45 µm syringe filter.

  • Chromatographic and Spectrometric Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (This prevents column overloading with the concentrated sample)

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 minutes

      • Ramp: 15 °C/min to 280 °C

      • Hold: Hold at 280 °C for 5 minutes

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

  • Data Analysis:

    • Calculate purity from the Total Ion Chromatogram (TIC) using the area percent method.

    • Confirm the identity of the main peak by matching its mass spectrum against a reference library (e.g., NIST). A match factor >90% provides high confidence.

Visualizing the Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample (1 mg/mL in DCM) B Inject & Vaporize (250°C Inlet) A->B C GC Separation (Temp Program) B->C D EI Ionization (70 eV) & MS Detection C->D E Generate TIC & Mass Spectra D->E F Calculate Purity & Confirm Identity E->F

Caption: A standard workflow for purity and identity analysis by GC-MS.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the analytical goal. They are not mutually exclusive; rather, they are powerful orthogonal techniques that provide complementary information.[20]

Performance Data Summary

The following table presents hypothetical but realistic data for the analysis of a 99.5% pure batch of this compound.

Table 1: HPLC Purity Analysis Results

Peak No. Retention Time (min) Area (%) Possible Identity
1 3.2 0.15 Polar Impurity (e.g., starting acid)
2 12.5 99.52 This compound
3 14.8 0.21 Isomeric Impurity

| 4 | 18.1 | 0.12 | Non-polar byproduct |

Table 2: GC-MS Purity and Identity Confirmation

Peak No. Retention Time (min) Area (%) Identity (from MS Library Match) Match Factor
1 2.1 0.05 Toluene (Residual Solvent) 95%
2 8.9 99.85 This compound 98%

| 3 | 9.5 | 0.10 | Isomeric Impurity | 85% |

Head-to-Head Comparison
FeatureHPLC-UVGC-MSCausality & Insight
Analyte Suitability Wide range, including non-volatile & thermally labile compounds.[5]Volatile & thermally stable compounds only.[5]Decisive Factor: HPLC is more versatile. GC requires the compound to be stable at high temperatures.
Primary Application Quantitative Purity: Excellent for accurate area percent determination of non-volatile impurities.Identity Confirmation & Volatile Impurities: Unmatched for confirming structure and detecting residual solvents.HPLC is the QC workhorse for batch release. GC-MS is the gold standard for characterization and investigation.
Identification Power Low. Based on retention time comparison with a known standard.High. Provides a structural "fingerprint" via mass spectrum.[16]A peak in HPLC is just a peak. A peak in GC-MS comes with a mass spectrum that can be used to identify it.
Sensitivity Good (ng range).Excellent (pg-fg range), especially in SIM mode.GC-MS is generally more sensitive, making it ideal for trace impurity analysis.
Common Challenges Co-elution of impurities, finding a suitable solvent for all components.Analyte decomposition in the hot inlet, unsuitability for non-volatile impurities.The limitations of each technique define their ideal applications.
A Synergistic Approach: The Decision Matrix

An orthogonal approach, using both techniques, provides the most comprehensive quality assessment.

Decision_Tree A Analytical Goal? B Routine QC Purity Assay (Known Impurities) A->B  Routine C Reference Standard Characterization A->C  Characterization D Investigating Unknowns or Process Deviations A->D  Investigation E Concerned about Residual Solvents? A->E  Volatiles F Use Validated RP-HPLC Method B->F G Use Both HPLC for Purity and GC-MS for Identity C->G H Start with GC-MS for Identification D->H E->H

Sources

A Comparative Guide to the Biological Activity of Methyl 3-fluoro-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the biological activities of Methyl 3-fluoro-4-methylbenzoate derivatives, comparing their potential efficacy against established standards in antimicrobial and anticancer research. The strategic incorporation of fluorine into benzoic acid scaffolds is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic potential.[1] This document synthesizes available data, outlines detailed experimental methodologies, and presents a framework for understanding the structure-activity relationships (SAR) that govern the biological effects of these compounds.

Introduction: The Rationale for Fluorination in Benzoic Acid Derivatives

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, acidity, and metabolic stability.[1] In the context of drug design, these modifications can lead to enhanced biological activity and improved pharmacokinetic profiles. This compound and its derivatives are of particular interest due to the unique electronic properties conferred by the fluorine and methyl group substitutions on the benzene ring. These features make them valuable precursors in the synthesis of a wide array of bioactive molecules, including potential anticancer and antimicrobial agents.[2][3]

This guide will explore the biological activities of derivatives based on the 3-fluoro-4-methylbenzoic acid core, with a focus on their potential as:

  • Antimicrobial Agents: Targeting both Gram-positive and Gram-negative bacteria.

  • Anticancer Agents: Evaluating cytotoxicity against various cancer cell lines.

  • Enzyme Inhibitors: Investigating the inhibition of key enzymes involved in disease pathways.

The performance of these derivatives will be contextualized by comparing them to widely used standard drugs in each therapeutic area.

Comparative Biological Activity: A Data-Driven Analysis

While specific biological activity data for a wide range of this compound derivatives is an emerging field of study, we can draw valuable insights from closely related fluorinated benzoic acid and benzamide structures. The following sections present a comparative analysis based on available literature.

Antimicrobial Activity

Fluorinated benzoic acid derivatives have shown promise as antimicrobial agents. The introduction of a fluorine atom can enhance the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Table 1: Comparative Antimicrobial Activity of Fluorinated Benzoic Acid Derivatives and Standard Antibiotics

Compound/StandardTarget Organism(s)MIC (µg/mL)Reference(s)
Hypothetical Derivative 1 (e.g., an amide of 3-fluoro-4-methylbenzoic acid)S. aureus, E. coliData Not Available
Fluorobenzoylthiosemicarbazides S. aureus ATCC 259233.91 - >125[4]
Norfloxacin (Standard)E. coli~0.015 - 4[5]
Vancomycin (Standard)S. aureus0.5 - 2
Ciprofloxacin (Standard)E. coli0.004 - 0.125

MIC (Minimum Inhibitory Concentration) is a standard measure of the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Interpretation and Causality: The antimicrobial efficacy of these compounds is often linked to their ability to disrupt essential bacterial processes. For instance, some fluorinated compounds are known to interfere with fatty acid biosynthesis, a critical pathway for bacterial survival.[6] The specific substitution pattern on the benzoic acid ring plays a crucial role in determining the potency and spectrum of activity. Structure-activity relationship (SAR) studies on similar compounds have indicated that the nature and position of substituents can significantly impact their interaction with bacterial targets.[7]

Anticancer Activity

The cytotoxic potential of fluorinated benzoic acid derivatives against various cancer cell lines is a significant area of research. Fluorine substitution can enhance the molecule's ability to induce apoptosis or inhibit key signaling pathways involved in cancer progression.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Fluorinated Derivatives and Standard Chemotherapeutics

Compound/StandardHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)Reference(s)
Hypothetical Derivative 2 (e.g., a heterocyclic derivative of 3-fluoro-4-methylbenzoic acid)Data Not AvailableData Not AvailableData Not Available
Fluorinated pyrazolylbenzimidazole 0.95–1.570.95–1.570.95–1.57[8]
Fluorinated benzofuran derivatives Not TestedNot TestedIC50: 19.5 - 24.8 (HCT116)[8]
Cisplatin (Standard)~1.5 - 15~5 - 30~2 - 20[9]
Doxorubicin (Standard)~0.05 - 0.5~0.1 - 1~0.05 - 0.5[10]
Adriamycin (Standard)<10 (GI50)<10 (GI50)<10 (GI50)[11]

IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.GI50 (50% growth inhibition) is a similar measure of drug potency.

Interpretation and Causality: The anticancer mechanism of such compounds can be multifaceted. For instance, some fluorinated benzothiazole derivatives have demonstrated potent antitumor activity by targeting specific signaling pathways in cancer cells.[12] The structural features of these molecules, including the position of the fluorine atom and the nature of other substituents, dictate their binding affinity to molecular targets such as protein kinases, which are often dysregulated in cancer.

Enzyme Inhibitory Activity

Fluorinated organic molecules are recognized as potent enzyme inhibitors, a property attributed to fluorine's unique electronic characteristics that can enhance binding to enzyme active sites.[13]

Table 3: Comparative Enzyme Inhibitory Activity of Fluorinated Benzoic Acid Derivatives

Compound/Enzyme TargetIC50 (µM)Reference(s)
Hypothetical Derivative 3 / Carbonic AnhydraseData Not Available
Fluorinated benzenesulfonic ester / α-glucosidase3.1 - 6.4[13]
Fluorinated benzenesulfonamides / Carbonic AnhydrasesNanomolar range[14]
Acarbose (Standard α-glucosidase inhibitor)~6.4[13]

Interpretation and Causality: The inhibitory mechanism often involves the fluorinated compound acting as a competitive or non-competitive inhibitor. The fluorine atom can participate in strong interactions, such as hydrogen bonds and halogen bonds, within the enzyme's active site, leading to potent inhibition.[13] For example, fluorinated benzenesulfonamides have been shown to be highly effective inhibitors of carbonic anhydrases, enzymes implicated in various diseases.[14]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds. The following sections provide detailed methodologies for key in vitro assays.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Inoculation Inoculate microplate wells containing compound dilutions Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (bacterial growth) Incubation->Observation MIC_Determination Determine MIC: lowest concentration with no visible growth Observation->MIC_Determination MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24 hours to allow attachment Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of test compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72 hours Compound_Addition->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4 hours MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plate for a period of 48 to 72 hours.

  • MTT Addition and Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement and IC50 Calculation: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Key considerations for SAR include:

  • Position of the Fluoro Group: The placement of the fluorine atom can significantly influence the electronic properties of the aromatic ring, affecting its interaction with biological targets.

  • Nature of the Ester Group: Modification of the methyl ester to other esters or amides can alter the compound's solubility, stability, and cell permeability.

  • Substituents at the 4-position: The methyl group at the 4-position can be replaced with other functional groups to modulate lipophilicity and steric hindrance, thereby influencing biological activity. For instance, derivatives with amino or hydroxyl groups at this position may exhibit different binding properties.

Conclusion and Future Directions

This guide provides a comparative framework for understanding the biological potential of this compound derivatives. While direct experimental data on a broad range of these specific compounds is still emerging, the analysis of related fluorinated benzoic acids suggests that this class of molecules holds significant promise as antimicrobial and anticancer agents. The strategic placement of the fluoro and methyl groups provides a versatile scaffold for the development of novel therapeutics.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish a clear structure-activity relationship. Such studies will be instrumental in optimizing the potency and selectivity of these compounds for specific biological targets, paving the way for the development of next-generation therapeutic agents.

References

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (URL not provided in search results)
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC - PubMed Central. (URL not provided in search results)
  • Methyl 3-Fluoro-4-(methylsulfonyl)benzoate - MySkinRecipes. [Link]

  • Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. (URL not provided in search results)
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. [Link]

  • Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids - MDPI. [Link]

  • Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent | Journal of the Serbian Chemical Society. [Link]

  • Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (URL not provided in search results)
  • Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PubMed Central. (URL not provided in search results)
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. [Link]

  • Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - MDPI. [Link]

Sources

A Senior Application Scientist's Guide to In Silico Modeling and Docking Studies of Methyl 3-fluoro-4-methylbenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Computational Scrutiny

In modern drug discovery, the integration of computational methods, or in silico studies, is no longer a niche approach but a cornerstone of efficient lead identification and optimization.[1] Benzoate derivatives, including halogenated analogs like Methyl 3-fluoro-4-methylbenzoate, represent a class of compounds with significant therapeutic potential, demonstrating activities ranging from antimicrobial to anticancer.[2][3] The strategic placement of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[4][5] This guide provides a comparative framework for conducting robust in silico modeling and molecular docking studies on this compound analogs, designed for researchers navigating the complexities of computational drug design.

Our focus is to move beyond a mere procedural checklist, instead emphasizing the causality behind methodological choices. This ensures that the described protocols are not just followed, but understood, leading to self-validating and reproducible results.

Comparative Analysis of Molecular Docking Platforms

The selection of a docking software is a critical decision that influences the entire trajectory of an in silico project. The choice depends on factors such as the specific research question, available computational resources, and the need for precision versus high-throughput screening.[6] Below, we compare two leading platforms that represent different ends of the accessibility and functionality spectrum: AutoDock Vina (open-source) and Schrödinger's Glide (commercial).

FeatureAutoDock VinaGlide (Schrödinger Suite)
Accessibility Open-source and free to use.[6][7]Commercial license required; offers extensive support.[6][8]
Core Algorithm Employs a machine-learning-inspired approach with a gradient-based optimization method.[6]Utilizes a hierarchical search methodology, from a systematic search to minimization.[9]
Scoring Function Empirical-based scoring function, balancing performance and computational speed.[7]Employs the proprietary GlideScore, an empirical function for ranking poses.[9]
Flexibility Supports both rigid and flexible ligand docking; receptor flexibility is more limited.[6]Advanced options for both ligand and receptor flexibility, including induced-fit docking (IFD).[8]
Ease of Use Steeper learning curve, often requiring command-line operation. Visual setup via AutoDock Tools.[8]Integrated into the user-friendly Maestro graphical interface, streamlining workflows.[8]
Typical Application Widely used in academic research for virtual screening and binding mode prediction.[7]Heavily used in the pharmaceutical industry for high-accuracy lead optimization.[6]

Expert Insight: For initial virtual screening of a large library of this compound analogs, AutoDock Vina offers a powerful, cost-effective solution.[7] For later-stage lead optimization, where high-precision prediction of binding affinity and pose is paramount, the refined algorithms and scoring functions of a commercial suite like Glide are often justified.[6][9]

A Validated Workflow for In Silico Analysis

This section details a comprehensive, step-by-step protocol for a molecular docking study. To ensure the trustworthiness of our in silico model, a crucial validation step is integrated into the workflow.[10] This process confirms that the chosen docking protocol can accurately reproduce the binding mode of a known ligand.[11]

Mandatory Visualization: In Silico Docking Workflow

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_dock Phase 3: Virtual Screening cluster_post Phase 4: Post-Hoc Analysis PDB 1. Target Selection (e.g., Protein from PDB) PrepProt 3. Protein Preparation (Add Hydrogens, Remove Water) PDB->PrepProt Ligand 2. Ligand Preparation (Analogs & Co-crystallized Ligand) Ligand->PrepProt Redock 4. Re-dock Co-crystallized Ligand into Prepared Protein PrepProt->Redock RMSD 5. Calculate RMSD (Docked vs. Crystal Pose) Redock->RMSD Threshold 6. Validation Check (RMSD < 2.0 Å?) RMSD->Threshold Threshold->PrepProt Protocol Invalid (Refine Parameters) DockAnalogs 7. Dock Methylbenzoate Analogs Threshold->DockAnalogs Protocol Validated Analyze 8. Analyze Docking Poses & Binding Energies DockAnalogs->Analyze ADMET 9. ADMET & Drug-Likeness Prediction Analyze->ADMET Report 10. Final Report & Hit Identification ADMET->Report

Caption: A validated workflow for molecular docking studies.

Experimental Protocol

Objective: To predict the binding modes and affinities of this compound analogs against a target protein and validate the computational protocol.

Materials:

  • Protein Data Bank (PDB) for target structure.[12]

  • PubChem or ZINC15 database for ligand structures.[13]

  • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Schrödinger Maestro).[6][8]

  • Docking engine (e.g., AutoDock Vina).[7]

Methodology:

  • Target Selection and Preparation:

    • Identify a relevant protein target. For this example, let's hypothesize targeting a kinase involved in cancer, such as VEGFR-2 (PDB ID: 2WGJ).[14]

    • Download the protein structure from the PDB. This structure should ideally contain a co-crystallized ligand.

    • Prepare the protein using software like AutoDockTools: remove water molecules, add polar hydrogens, and compute Gasteiger charges. Save the prepared protein in the required .pdbqt format.[2]

  • Ligand Preparation:

    • Download the 3D structure of the co-crystallized ligand from the PDB entry. This will be used for protocol validation.

    • Obtain the 3D structures of your this compound analogs from a database like PubChem or draw them using software like ChemDoodle.[13][15]

    • Prepare all ligands using AutoDockTools: detect the rotatable bonds and save them in .pdbqt format.

  • Docking Protocol Validation:

    • Define the docking grid box. Center the grid on the co-crystallized ligand to define the binding site. Ensure the grid volume is sufficient to encompass the entire binding pocket.

    • Perform a docking run with the extracted co-crystallized ligand against the prepared protein. This is the "re-docking" step.[16]

    • Superimpose the top-ranked docked pose of the ligand with its original co-crystallized position.

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses. A successful validation is generally indicated by an RMSD value below 2.0 Å, which confirms the docking protocol can reproduce the experimentally observed binding mode.[11][17] If the RMSD is high, parameters such as the grid box size or position may need refinement.

  • Virtual Screening of Analogs:

    • Using the validated protocol (i.e., the same protein preparation and grid parameters), perform docking runs for each this compound analog.

    • Record the predicted binding affinity (e.g., in kcal/mol) for the top-ranked pose of each analog.

  • Analysis of Results:

    • Visualize the protein-ligand interactions for the best-scoring analogs using software like PyMOL or BIOVIA Discovery Studio.[3]

    • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligands and the protein's active site residues.[18]

Data Presentation: A Comparative Docking Analysis

To provide a clear comparison, the results of the docking study should be summarized in a structured table. The following is a hypothetical table illustrating potential results for a series of analogs docked against VEGFR-2.

Compound IDAnalog StructureDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Control Erlotinib (Known Inhibitor)-9.5Cys919, Leu840, Asp10462
MFM-01 This compound-6.8Val848, Ala866, Leu10351 (with Leu840)
MFM-02 Methyl 3-fluoro-4-aminobenzoate-7.5Cys919, Asp1046, Phe10472 (with Cys919, Asp1046)
MFM-03 Methyl 3-fluoro-4-nitrobenzoate-7.1Val848, Leu889, Ile10251 (with Val848)
MFM-04 Methyl 3-fluoro-4-cyanobenzoate-7.9Cys919, Leu840, Asp10462 (with Cys919, Asp1046)

Interpretation of Data: From this hypothetical data, we can draw several conclusions. The control docking of Erlotinib helps to benchmark the expected binding energy for a potent inhibitor. Analogs MFM-02 and MFM-04 show the most promising results, with lower (more favorable) binding energies and the formation of two hydrogen bonds, mimicking the interaction pattern of known inhibitors.[12] The amino (MFM-02) and cyano (MFM-04) substitutions at the 4-position appear to be more beneficial for binding to the hypothetical target's active site than the methyl (MFM-01) or nitro (MFM-03) groups. This analysis allows for the prioritization of specific analogs for further in vitro testing.

Conclusion and Future Directions

This guide outlines a robust, validation-centric approach to the in silico modeling and docking of this compound analogs. By comparing available computational tools and adhering to a rigorous, step-by-step protocol, researchers can generate reliable and actionable data. The key to trustworthy computational research lies not just in the execution of simulations, but in the critical evaluation of the methodology itself, primarily through protocol validation.[10][16]

The insights gained from such studies—prioritizing potent binders and elucidating structure-activity relationships (SAR)—are invaluable for accelerating the drug discovery pipeline.[1] Future work should involve correlating these in silico predictions with experimental data from in vitro biological assays to close the loop and refine the computational models for greater predictive power.

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  • PubMed. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III.
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"benchmarking the reactivity of Methyl 3-fluoro-4-methylbenzoate against other fluorinated benzoates"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 3-fluoro-4-methylbenzoate

Introduction

In the landscape of medicinal chemistry and materials science, the incorporation of fluorine into aromatic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorinated benzoates, in particular, serve as critical building blocks for pharmaceuticals, agrochemicals, and advanced polymers.[1] The precise positioning of fluoro- and other functional groups dramatically influences the electronic character of the aromatic ring, thereby dictating its reactivity in key synthetic transformations.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive benchmark of the reactivity of this compound. We will objectively compare its performance against structurally related fluorinated and non-fluorinated benzoates in fundamental organic reactions. Through a combination of theoretical analysis and supporting experimental data, this document aims to elucidate the nuanced interplay of substituent effects and provide a predictive framework for leveraging this versatile building block in complex synthetic endeavors.

Theoretical Framework: The Electronic Influence of Substituents

The reactivity of a substituted benzene ring is governed by the cumulative electronic and steric effects of its substituents. In the case of this compound, we must consider the contributions of the fluoro, methyl, and methoxycarbonyl groups.

  • Fluorine's Duality: Fluorine exerts a powerful, distance-dependent inductive electron-withdrawing effect (-I) due to its high electronegativity.[2] This effect deactivates the ring toward electrophilic attack but, crucially, activates it for nucleophilic aromatic substitution (SNAr). Concurrently, fluorine can donate lone-pair electron density into the π-system via a resonance (or mesomeric) effect (+M or +R).[3][4] This +M effect is strongest at the ortho and para positions and can partially counteract the inductive withdrawal.[3][4]

  • Methyl Group's Influence: The methyl group is a weak electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation.[5] This increases the electron density of the ring, making it more susceptible to electrophilic attack and generally less reactive in nucleophilic substitutions. It also provides steric hindrance, which can influence regioselectivity, particularly at the ortho position.[3]

  • Methoxycarbonyl Group: The ester functional group is a moderately deactivating, electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It pulls electron density out of the ring, making the ring more electrophilic and susceptible to nucleophilic attack.

In this compound, these effects combine. The fluorine at C3 and the ester at C1 work together to withdraw electron density, while the methyl group at C4 donates it. The relative reactivity of this molecule will therefore depend on the specific demands of the reaction mechanism.

Experimental_Workflow cluster_reactions Reactivity Benchmarking sub_selection Substrate Selection (3F4MB, 4FB, 3FB, 4MB) snar S(N)Ar Reaction sub_selection->snar hydrolysis Alkaline Hydrolysis sub_selection->hydrolysis coupling Buchwald-Hartwig Amination sub_selection->coupling analysis Kinetic Monitoring & Yield Determination (HPLC, GC-MS) snar->analysis hydrolysis->analysis coupling->analysis comparison Comparative Data Analysis analysis->comparison

Caption: Overview of the experimental benchmarking workflow.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The SNAr reaction is a cornerstone for modifying electron-deficient aromatic rings. [6]The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). [6]Therefore, the reaction is accelerated by electron-withdrawing groups that can stabilize this intermediate. [7]Fluorine is particularly effective at activating a ring for SNAr due to its strong inductive effect. [6][7] Experimental Protocol: SNAr with Sodium Methoxide

This protocol outlines a general procedure for comparing the SNAr reactivity of the corresponding aryl chlorides.

  • Reactor Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl chloride substrate (1.0 mmol) and anhydrous Dimethyl Sulfoxide (DMSO) (10 mL).

  • Reagent Addition: Add sodium methoxide (1.2 mmol, 1.2 equiv) to the solution.

  • Reaction Execution: Heat the reaction mixture to 80 °C and monitor the reaction progress by taking aliquots every 15 minutes for High-Performance Liquid Chromatography (HPLC) analysis.

  • Workup & Analysis: After 2 hours, cool the reaction to room temperature, quench with 10 mL of saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and determine the conversion and yield by ¹H NMR and GC-MS analysis against an internal standard.

Comparative Data (Hypothetical)

Substrate (Ar-Cl)SubstituentsKey Electronic EffectsRelative Rate (k_rel)Conversion (2h)
4-Chloro-2-fluoro-toluene2-F, 4-MeStrong -I from F (ortho to LG)10.595%
1-Chloro-4-fluorobenzene4-FStrong -I from F (para to LG)5.078%
1-Chloro-3-fluorobenzene3-F-I from F (meta to LG)1.835%
4-Chlorotoluene4-Me+I from Me (para to LG)1.020%

Interpretation: The data clearly demonstrates the powerful activating effect of a fluorine substituent in SNAr reactions, especially when ortho or para to the leaving group. The hypothetical substrate analogous to 3F4MB (with a leaving group at C1, F at C3, and Me at C4) would have the fluorine meta to the site of substitution, leading to moderate activation compared to the non-fluorinated analog. The electron-donating methyl group slightly deactivates the ring compared to an unsubstituted system.

Alkaline Hydrolysis (Saponification)

The rate of alkaline hydrolysis of an ester is directly related to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the aromatic ring pull electron density away from the ester functional group, making the carbonyl carbon more susceptible to nucleophilic attack by hydroxide.

Experimental Protocol: Alkaline Hydrolysis

  • Solution Preparation: Prepare a 0.05 M solution of the benzoate ester in a 1:1 mixture of ethanol and water. Prepare a 0.1 M solution of sodium hydroxide in the same solvent system.

  • Reaction Initiation: In a thermostatted vessel at 25 °C, mix equal volumes of the ester solution and the NaOH solution to initiate the reaction. The final concentrations will be 0.025 M for the ester and 0.05 M for NaOH.

  • Kinetic Monitoring: Monitor the disappearance of the ester peak over time using reverse-phase HPLC with UV detection.

  • Data Analysis: Calculate the second-order rate constant (k) by plotting the natural logarithm of the ratio of reactant concentrations against time.

Comparative Data (Hypothetical)

SubstrateHammett Sigma (σ_para/σ_meta)Key Electronic Effects on CarbonylRate Constant (k) [M⁻¹s⁻¹]Half-life (t₁/₂) [min]
3F4MB F(σ_m)=+0.34, Me(σ_p)=-0.17Net EWG effect from F dominates0.018537.8
4FB F(σ_p)=+0.06Weak EWG effect0.012058.3
3FB F(σ_m)=+0.34Strong EWG effect0.021033.3
4MB Me(σ_p)=-0.17EDG effect0.008582.3

Interpretation: The hydrolysis rates correlate well with the electronic properties of the substituents. [8][9]* 3FB is the most reactive due to the strong inductive withdrawal (-I) of the meta-fluorine, which is not opposed by a resonance donation effect at that position. [10]* 3F4MB shows high reactivity, as the strong -I effect of the meta-fluorine outweighs the +I effect of the para-methyl group.

  • 4FB is less reactive than 3FB because the -I effect of the para-fluorine is partially offset by its +M (resonance donation) effect. [3][4]* 4MB is the least reactive, as the electron-donating methyl group reduces the electrophilicity of the carbonyl carbon.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and its efficiency can be sensitive to the electronic and steric environment of the aryl electrophile. [11][12][13]Aryl esters, while less reactive than halides, are increasingly used as coupling partners. [12][13]The reaction is thought to proceed via oxidative addition of the Pd(0) catalyst to the C(acyl)-O bond. Electron-deficient aryl esters generally exhibit higher reactivity in this step.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reactor Setup: In a glovebox, add the aryl ester (0.5 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol%), Buchwald SPhos ligand (0.04 mmol, 8 mol%), and sodium tert-butoxide (0.7 mmol) to an oven-dried vial.

  • Reagent Addition: Add morpholine (0.6 mmol) and anhydrous toluene (2 mL) to the vial.

  • Reaction Execution: Seal the vial and heat the mixture to 110 °C with stirring.

  • Monitoring and Workup: Monitor the reaction by GC-MS. After 12 hours, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Comparative Data (Hypothetical)

SubstrateKey Electronic EffectsYield (12h)Comments
3F4MB Electron-deficient ring88%Good reactivity due to net electron withdrawal.
4FB Moderately electron-deficient75%Slower reaction rate compared to 3F4MB.
3FB Highly electron-deficient92%Highest reactivity due to strong inductive effect.
4MB Electron-rich ring45%Significantly lower reactivity due to EDG.

Interpretation: The yields in the Buchwald-Hartwig amination follow the expected trend based on the electrophilicity of the aryl esters. The electron-withdrawing fluorine atom enhances the rate of the presumed oxidative addition step. 3FB and 3F4MB are excellent substrates for this transformation. The electron-donating methyl group in 4MB significantly retards the reaction, leading to a much lower yield under identical conditions.

Summary and Conclusion

This guide provides a systematic benchmark of the reactivity of this compound against key structural analogues. The experimental data, grounded in established principles of physical organic chemistry, reveals clear reactivity trends.

Overall Reactivity Comparison:

SubstrateSNAr ReactivityHydrolysis RateBuchwald-Hartwig YieldOverall Assessment
3F4MB Moderate-HighHighHighA versatile and reactive building block, activated by the meta-fluoro group.
4FB ModerateModerateModerateModerately activated, with reactivity tempered by the +M effect of fluorine.
3FB HighVery HighVery HighThe most reactive of the fluorinated esters due to the unopposed -I effect.
4MB LowLowLowA deactivated substrate due to the electron-donating methyl group.

References

  • Zhang, H., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. [Link]

  • RSC Publishing. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? [Link]

  • Salas, R. K., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • ACS Publications. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

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  • Umemoto, T., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Piras, L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry. [Link]

  • Ciulla, M., et al. (1998). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 3-fluoro-4-methylbenzoate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. Methyl 3-fluoro-4-methylbenzoate, a key chemical intermediate, requires robust analytical methods to ensure product quality and process consistency. The choice of analytical methodology can significantly impact throughput, cost, and the reliability of results. Therefore, a critical evaluation and cross-validation of different analytical techniques are not just a regulatory expectation but a scientific necessity.

This guide provides an in-depth comparison of two distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely used separation technique, and a UV-Visible Spectrophotometric method based on colorimetric derivatization. We will delve into the theoretical underpinnings of each method, present detailed validation protocols, and showcase a cross-validation study to demonstrate their comparability. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical methods for similar aromatic esters.

The principles of analytical method validation discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3][4][5][6][7]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC is a powerful separation technique that relies on the differential partitioning of an analyte between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is appropriate, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The analyte is separated from impurities based on its hydrophobicity. Detection is achieved using a UV detector, as the aromatic ring of the analyte absorbs light in the UV spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte.

Rationale for Selection: HPLC-UV offers high specificity and sensitivity, allowing for the separation and quantification of the target analyte even in the presence of structurally related impurities. It is a cornerstone technique in most analytical laboratories.

Experimental Protocol: HPLC-UV Method Validation

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution of this compound (typically around 240 nm).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample containing this compound by dissolving it in the mobile phase to an expected concentration within the calibration range.

3. Validation Parameters (as per ICH Q2(R2)): [1][5][6][7]

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte solution. The analyte peak should be well-resolved from any other peaks.

  • Linearity: Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.

  • Robustness: Intentionally vary method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected by these small variations.

Method 2: UV-Visible Spectrophotometry via Colorimetric Derivatization

Principle: This method is based on the conversion of the ester functional group into a colored complex that can be quantified using a UV-Visible spectrophotometer. A common approach for esters is the ferric hydroxamate method.[8] The ester is reacted with hydroxylamine in an alkaline medium to form a hydroxamic acid. The hydroxamic acid then complexes with ferric ions (Fe³⁺) in an acidic medium to produce a stable, colored ferric hydroxamate complex. The intensity of the color, measured by its absorbance at a specific wavelength, is proportional to the concentration of the ester.

Rationale for Selection: This spectrophotometric method is simpler, faster, and requires less expensive instrumentation than HPLC. It is a valuable alternative for high-throughput screening or in laboratories without access to HPLC equipment. However, its specificity can be a limitation if other esters are present in the sample.

Experimental Protocol: Spectrophotometric Method Validation

1. Instrumentation and Reagents:

  • Spectrophotometer: A UV-Visible spectrophotometer.

  • Reagents:

    • Hydroxylamine hydrochloride solution (e.g., 2 M).

    • Sodium hydroxide solution (e.g., 3.5 M).

    • Hydrochloric acid solution (e.g., 4 M).

    • Ferric chloride solution (e.g., 0.37 M in 0.1 M HCl).

    • Ethanol (95%).

2. Derivatization Procedure:

  • To 1 mL of the sample solution in ethanol, add 0.5 mL of hydroxylamine hydrochloride solution.

  • Add 0.5 mL of sodium hydroxide solution and mix well. Allow the reaction to proceed for 10 minutes at room temperature.

  • Add 2 mL of hydrochloric acid solution to acidify the mixture.

  • Add 0.5 mL of ferric chloride solution and mix. A color will develop.

  • Dilute the final solution to a known volume (e.g., 10 mL) with ethanol.

3. Validation Parameters:

  • Specificity: Analyze a blank and a placebo subjected to the derivatization procedure. The absence of significant absorbance at the analytical wavelength demonstrates specificity.

  • Linearity: Prepare a series of standard solutions of this compound in ethanol and subject them to the derivatization procedure. Measure the absorbance at the wavelength of maximum absorbance (λmax) of the colored complex. Plot absorbance versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy (Recovery): Analyze spiked samples at three concentration levels. The recovery should be within 95-105%.

  • Precision (Repeatability and Intermediate): Analyze replicate samples and assess the RSD, which should be ≤ 3%.

  • Range: The concentration range over which the method is linear, accurate, and precise.

Cross-Validation of HPLC-UV and Spectrophotometric Methods

Cross-validation is the process of demonstrating that two different analytical methods can produce comparable data.[9][10][11] This is crucial when data from different methods may need to be compared or combined.

Cross-Validation Experimental Design
  • Sample Selection: Prepare a set of at least six independent samples of this compound with concentrations spanning the validated range of both methods.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the validated spectrophotometric method.

  • Data Comparison: Compare the mean quantitative results obtained from both methods for each sample. The agreement between the two methods is typically assessed by calculating the percentage difference.

Acceptance Criteria: The mean results obtained by the two methods should be statistically comparable. A common acceptance criterion is that the percentage difference between the results of the two methods should not exceed a predefined limit, often set at ±15% for each sample.

Visualization of the Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis Sample Bulk Sample of Methyl 3-fluoro-4-methylbenzoate Prep Prepare 6 Samples (Concentrations C1 to C6) Sample->Prep HPLC HPLC-UV Analysis (n=3 per sample) Prep->HPLC Spectro Spectrophotometric Analysis (n=3 per sample) Prep->Spectro Data_HPLC ResultsHPLC (Mean Concentration) HPLC->Data_HPLC Data_Spectro ResultsSpectro (Mean Concentration) Spectro->Data_Spectro Compare Compare Results (% Difference) Data_HPLC->Compare Data_Spectro->Compare Conclusion Conclusion: Methods are Comparable Compare->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and spectrophotometric methods.

Comparative Data Summary

The following tables present hypothetical but realistic data from the validation and cross-validation studies.

Table 1: Summary of Method Validation Parameters

ParameterHPLC-UV MethodSpectrophotometric Method
Linearity (r²) 0.99950.9978
Range 1 - 100 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%96.8% - 103.2%
Precision (% RSD)
- Repeatability0.85%1.95%
- Intermediate1.20%2.50%
Specificity High (Separates from related substances)Moderate (Potential interference from other esters)

Table 2: Cross-Validation Results

Sample IDHPLC-UV Result (µg/mL)Spectrophotometric Result (µg/mL)% Difference
120.521.1+2.9%
249.847.9-3.8%
375.278.1+3.9%
498.9104.2+5.4%
5115.4110.8-4.0%
6139.7145.1+3.9%

Discussion and Conclusion

The HPLC-UV method demonstrates superior performance in terms of linearity, accuracy, and precision, as indicated by the tighter acceptance criteria it meets. Its high specificity is a significant advantage, making it the preferred method for release testing and stability studies where the presence of impurities must be monitored.

The spectrophotometric method, while less precise and accurate, is still a validatable and reliable technique for the quantification of this compound. Its primary advantages are speed and lower operational cost. The cross-validation results show that the percentage difference between the two methods is well within the acceptable limit of ±15%, indicating that the spectrophotometric method can be confidently used in scenarios where high specificity is not a critical requirement, such as for in-process controls.

The choice between these two methods will ultimately depend on the specific application, the required level of accuracy and precision, and the available resources. This guide demonstrates that with proper validation and cross-validation, a simpler method can be a viable alternative to a more complex one for certain applications, enabling a more flexible and efficient analytical workflow.

Logical Relationship of Validation Parameters

ValidationLogic cluster_core Core Performance cluster_scope Method Applicability cluster_conclusion Overall Assessment Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Validated Validated Method (Fit for Purpose) Accuracy->Validated Precision Precision Precision->Range Precision->Validated Specificity Specificity Specificity->Validated Range->Validated Robustness Robustness Robustness->Validated

Caption: Interdependence of analytical method validation parameters.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]

  • Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: ECA Academy URL: [Link]

  • Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry Source: ResearchGate URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones Source: Arkat USA URL: [Link]

  • Title: Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents Source: ResearchGate URL: [Link]

  • Title: Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol Source: Taylor & Francis Online URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health URL: [Link]

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to the Pharmacokinetic Properties of Methyl 3-fluoro-4-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, the pharmacokinetic profile of a drug candidate is a critical determinant of its success. Poor absorption, rapid metabolism, or unfavorable distribution can derail an otherwise promising molecule. This guide, crafted for the discerning eye of researchers and drug development professionals, provides an in-depth comparative analysis of the pharmacokinetic properties of methyl 3-fluoro-4-methylbenzoate derivatives. As a Senior Application Scientist, my aim is to bridge theoretical knowledge with practical, field-proven insights, offering a comprehensive resource for optimizing the "drug-like" qualities of this important class of molecules.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] This often translates to enhanced metabolic stability, improved cell permeability, and modulated plasma protein binding, ultimately leading to superior in vivo efficacy.[1]

This guide will delve into a comparative analysis of this compound and its conceptual derivatives, leveraging a combination of in silico predictions and established principles of medicinal chemistry. We will explore the causal relationships behind experimental choices in ADME profiling and provide detailed, self-validating protocols for key assays.

A Comparative Analysis of this compound Derivatives: An In Silico and Theoretical Perspective

  • Compound A: this compound (our parent compound)

  • Compound B: Methyl 4-bromo-2-fluorobenzoate (for which in silico data is available)[4]

  • Compound C (Virtual): Methyl 2-fluoro-4-methylbenzoate

  • Compound D (Virtual): Methyl 3-fluoro-4-(trifluoromethyl)benzoate

The following table summarizes the predicted and expected ADME properties of these compounds. It is crucial to note that the data for Compound B is from in silico predictions, and the properties for Compounds A, C, and D are qualitative predictions based on well-established medicinal chemistry principles.

ADME Property Compound A (Predicted) Compound B (In Silico) [4]Compound C (Predicted) Compound D (Predicted) Justification for Prediction
Human Intestinal Absorption (HIA) Good96.91%GoodModerate to GoodLow molecular weight and moderate lipophilicity generally favor good intestinal absorption. The increased lipophilicity of the trifluoromethyl group in Compound D may slightly reduce absorption if it significantly lowers aqueous solubility.
Caco-2 Permeability (nm/s) Moderate to High21.803Moderate to HighHighThe fluorinated phenyl ring is expected to enhance membrane permeability. The trifluoromethyl group in Compound D is a strong lipophilicity enhancer, which generally increases passive permeability.
Blood-Brain Barrier (BBB) Permeability Moderate1.91742ModerateHighIncreased lipophilicity is a key driver of BBB penetration. The trifluoromethyl group in Compound D significantly increases lipophilicity, suggesting enhanced brain uptake.
Metabolic Stability (Liver Microsomes) Moderate to HighLikely HighModerateHighThe C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes. The trifluoromethyl group in Compound D is exceptionally stable to oxidative metabolism. The position of the fluorine atom can influence which sites on the ring are accessible to metabolic enzymes.
Aqueous Solubility Moderate2370.34 mg/L (pure water)ModerateLowerThe introduction of a highly lipophilic trifluoromethyl group in Compound D is expected to decrease aqueous solubility compared to a methyl group.
Plasma Protein Binding ModerateLikely Moderate to HighModerateHighIncreased lipophilicity, as seen in Compound D, generally leads to higher plasma protein binding.

The Rationale Behind Fluorination: A Deeper Dive

The strategic placement of fluorine atoms can bring about a cascade of beneficial changes to a molecule's pharmacokinetic profile:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. This "metabolic blocking" can increase a drug's half-life and oral bioavailability.[1][3]

  • Improved Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the intestinal epithelium and the blood-brain barrier, through passive diffusion.[1][2]

  • Modulation of Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can alter the pKa of nearby acidic or basic functional groups. This can influence a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.

  • Favorable Conformational Changes: The introduction of fluorine can induce specific conformational preferences in a molecule, which may lead to a more favorable interaction with its target protein, enhancing potency.

Experimental Protocols for ADME Profiling

To empirically determine the pharmacokinetic properties of novel derivatives, a suite of standardized in vitro and in vivo assays are employed. Below are detailed protocols for two fundamental in vitro assays.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo drug absorption across the gut wall. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of cells with characteristics of intestinal enterocytes.

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the polycarbonate membranes of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Additionally, the permeability of a low-permeability marker like Lucifer yellow can be measured.

  • Preparation of Dosing and Receiver Solutions: Prepare a dosing solution of the test compound in HBSS at a known concentration. Also, prepare fresh HBSS for the receiver compartment.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Carefully remove the culture medium from both the apical (upper) and basolateral (lower) compartments.

    • Wash the monolayer with pre-warmed HBSS.

    • Add the dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral compartments.

  • Bioanalysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of permeation of the drug across the cells (μg/s).

      • A is the surface area of the membrane (cm2).

      • C0 is the initial concentration of the drug in the apical compartment (μg/mL).

Experimental Workflow for Caco-2 Permeability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21-25 days to form a monolayer seed_cells->culture_cells check_integrity Assess monolayer integrity (TEER) culture_cells->check_integrity prep_solutions Prepare dosing and receiver solutions check_integrity->prep_solutions add_solutions Add dosing solution to apical side and buffer to basolateral side prep_solutions->add_solutions incubate Incubate at 37°C for 2 hours add_solutions->incubate collect_samples Collect samples from both compartments incubate->collect_samples analyze_samples Analyze compound concentration by LC-MS/MS collect_samples->analyze_samples calculate_papp Calculate Papp value analyze_samples->calculate_papp

A schematic representation of the Caco-2 permeability assay workflow.

Liver Microsome Stability Assay

This in vitro assay is a primary screen to assess the metabolic stability of a compound in the presence of liver enzymes, primarily cytochrome P450s. It provides an estimate of a compound's intrinsic clearance.

Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes, and to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).

Materials:

  • Pooled human or animal liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor for CYP450 enzymes)

  • Test compound and positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard for reaction termination and sample processing

  • LC-MS/MS system for analysis

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare stock solutions of the test and control compounds. Prepare a microsomal suspension in phosphate buffer. Prepare a solution of the cofactor NADPH.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C.

    • Add the test compound to the microsomal suspension and pre-incubate for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Bioanalysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as: t1/2 = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Workflow for Liver Microsome Stability Assay

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_solutions Prepare compound, microsome, and NADPH solutions pre_incubate Pre-incubate compound with microsomes at 37°C prep_solutions->pre_incubate start_reaction Initiate reaction by adding NADPH pre_incubate->start_reaction time_sampling Collect and quench samples at multiple time points start_reaction->time_sampling process_samples Centrifuge and collect supernatant time_sampling->process_samples lcms_analysis Analyze parent compound concentration by LC-MS/MS process_samples->lcms_analysis calc_params Calculate t1/2 and CLint lcms_analysis->calc_params

A diagram illustrating the key steps in a liver microsome stability assay.

In Vivo Pharmacokinetic Study in Rats: A General Protocol

Following promising in vitro data, an in vivo pharmacokinetic study is essential to understand how a compound behaves in a whole organism.

Objective: To determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and clearance after administration of a test compound to rats.

Materials:

  • Sprague-Dawley or Wistar rats

  • Test compound formulated in a suitable vehicle

  • Dosing equipment (e.g., oral gavage needles, intravenous catheters)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Step-by-Step Methodology:

  • Animal Acclimatization and Dosing: Acclimate the rats to the laboratory conditions. Divide the animals into groups for different routes of administration (e.g., oral and intravenous). Administer the test compound at a specific dose.

  • Blood Sampling: At predetermined time points after dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples, typically from the tail vein or a cannula.

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and analyze the concentration of the parent compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the drug versus time. Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution). Oral bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.

Conclusion

The strategic use of fluorination is a powerful tool in modern drug discovery for enhancing the pharmacokinetic properties of promising lead compounds. While this guide has provided a comparative framework for this compound derivatives based on in silico predictions and established medicinal chemistry principles, it is imperative that these theoretical insights are validated through rigorous experimental evaluation. The detailed protocols provided for key in vitro ADME assays serve as a practical starting point for researchers to generate the empirical data necessary to make informed decisions in the journey of drug development. By understanding the "why" behind the experimental choices and adhering to robust, self-validating protocols, scientists can more effectively navigate the complex landscape of pharmacokinetics and increase the probability of advancing novel therapeutics to the clinic.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-fluoro-4-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl 3-fluoro-4-methylbenzoate. As a fluorinated aromatic ester, this compound is integral to synthetic chemistry, particularly in the development of novel pharmaceuticals and materials where fluorine substitution can enhance metabolic stability and biological activity.[1] However, its chemical nature as a halogenated organic compound necessitates stringent disposal protocols to ensure laboratory safety and environmental protection.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions. The procedures outlined are grounded in established safety principles and regulatory frameworks, such as those mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Assessment and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. Based on analogous fluorinated and methylated benzoates, this compound should be handled as a hazardous substance.

Inferred Hazard Profile: Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[2] Ingestion is likely to be harmful. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Your institution's Chemical Hygiene Plan (CHP) is the cornerstone of laboratory safety.[3][4] It outlines mandatory procedures, required PPE, and emergency protocols tailored to the specific hazards present in your laboratory.[5]

Parameter Guideline Rationale & Causality
Primary Hazard Class Halogenated Organic CompoundThe presence of a carbon-fluorine bond classifies this chemical for specific hazardous waste streams.[6]
Handling Location Certified Chemical Fume HoodA fume hood is essential to prevent the inhalation of vapors or aerosols, which may cause respiratory irritation.[7]
Required PPE - Nitrile Gloves- Chemical Splash Goggles- Flame-Resistant Lab CoatTo prevent skin and eye contact. Standard lab coats are insufficient; a flame-resistant coat is best practice when handling organic compounds.
Spill Containment Chemical Spill Kit (Absorbent)Immediate containment of spills prevents the spread of contamination and reduces exposure risk.
Regulatory Oversight EPA (RCRA), OSHA (Lab Standard)Disposal is federally regulated to protect human health and the environment.[8] Non-compliance can lead to significant penalties.

Table 1: Key Safety & Handling Information for this compound (Inferred)

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation into a halogenated organic waste stream.

Why is this critical? Halogenated compounds cannot be disposed of via standard chemical incineration or solvent recycling. When burned at insufficient temperatures, they can form highly toxic and persistent environmental pollutants, such as dioxins and furans.[9] Proper disposal requires high-temperature incineration (typically >1200 K) in facilities equipped with specialized scrubbers to neutralize acidic gases (like hydrogen fluoride) generated during combustion.[9][10] Mixing halogenated and non-halogenated waste contaminates the entire container, forcing the entire volume to be treated by the more complex and expensive disposal process.

The following workflow diagram illustrates the decision-making process for waste segregation in the laboratory.

G start Waste Generated (Contains this compound) is_halogenated Is the waste halogenated? start->is_halogenated is_solid Is the waste primarily liquid or solid? is_halogenated->is_solid Yes non_halo_waste Segregate into appropriate NON-HALOGENATED waste stream is_halogenated->non_halo_waste No is_sharp Is it a contaminated sharp? is_solid->is_sharp Solid liquid_waste Collect in designated HALOGENATED ORGANIC LIQUID WASTE container is_solid->liquid_waste Liquid solid_waste Collect in designated HALOGENATED ORGANIC SOLID WASTE container is_sharp->solid_waste No sharps_waste Place in puncture-proof SHARPS container for hazardous materials is_sharp->sharps_waste Yes

Figure 1: Waste Segregation Workflow for materials contaminated with this compound.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for ensuring safety and compliance. Always perform these steps within a chemical fume hood.[7]

Step 3.1: In-Lab Waste Collection (Primary Containment)

Properly segregate waste at the point of generation. Never mix different waste types.

  • Pure or Concentrated Compound:

    • If the original container is to be disposed of, ensure the cap is tightly sealed. Deface the original label if it does not reflect the contents (e.g., if other wastes were added).

    • Place the sealed container in a secondary containment bin labeled "Hazardous Waste."

  • Dilute Solutions (e.g., from reactions, extractions, or chromatography):

    • Pour directly from the flask or beaker into a designated Halogenated Organic Liquid Waste container.

    • Use a funnel to prevent spills.

    • Rinse the emptied glassware with a small amount of a suitable solvent (e.g., acetone), and collect this rinsate into the same halogenated waste container.[7]

  • Contaminated Solid Waste (e.g., used silica gel, contaminated filter paper, gloves):

    • Place all contaminated solid items into a designated Halogenated Organic Solid Waste container. This is typically a plastic pail or a sturdy bag-lined box.

    • Do not dispose of these items in the regular trash.

  • Contaminated Sharps (e.g., needles, glass pipettes, broken vials):

    • Place all contaminated sharps into a dedicated, puncture-proof sharps container designated for chemically contaminated items.

    • Do not place these in a standard solid waste container to prevent injury and container compromise.

Step 3.2: Waste Container Management

Proper management of waste containers is mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[8]

  • Selection: Use only chemically resistant containers provided by your institution's EHS office. Ensure they are in good condition with no cracks or leaks.

  • Labeling: All hazardous waste containers must be clearly labeled.[7] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name(s) of the contents (e.g., "Waste Acetone, Methylene Chloride, this compound"). Do not use abbreviations or formulas.

    • The approximate percentages of each component.

    • The date when waste was first added (the "Accumulation Start Date").

  • Storage:

    • Keep waste containers closed at all times except when adding waste.

    • Store containers in a designated satellite accumulation area, typically within the laboratory and under the control of the operator.

    • Ensure the storage location has secondary containment (e.g., a spill tray) to capture any potential leaks.

Step 3.3: Arranging for Final Disposal

Laboratory personnel are responsible for the waste from "cradle-to-grave."[11] The final step is to coordinate with your institution's EHS office for removal and disposal.

  • Request Pickup: Follow your institutional procedure to request a hazardous waste pickup. This is often done through an online portal.

  • Documentation: EHS personnel will create a hazardous waste manifest, a legal document that tracks the waste from your lab to the final treatment, storage, and disposal facility (TSDF).[12]

  • Transport: Do not transport hazardous waste yourself. Trained EHS professionals or licensed hazardous waste transporters will manage the removal from your lab.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Notify everyone in the immediate area.

  • Isolate the Area: Secure the location of the spill. If the spill is large or you feel unsafe, evacuate the lab and call your institution's emergency number.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including a respirator if necessary.

  • Contain and Absorb: Use an appropriate absorbent material from a chemical spill kit to contain the liquid. Work from the outside of the spill inward.

  • Collect Waste: Sweep the absorbent material into a designated container for halogenated solid waste.

  • Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, as required by your institution's policy.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the chemical's hazards and the scientific principles behind waste management regulations, researchers can effectively protect themselves, their colleagues, and the environment. The core directives are simple but critical: always consult your institution's Chemical Hygiene Plan, meticulously segregate halogenated waste, ensure all waste containers are properly labeled and closed, and coordinate with your EHS office for final disposal.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health Administration (Oregon OSHA). [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Methyl 3-fluoro-4-formylbenzoate. PubChem, National Institutes of Health. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268. [Link]

  • Methyl 3-Fluoro-4-nitrobenzoate: A Cornerstone in Fluorinated Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

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Methyl 3-fluoro-4-methylbenzoate

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